Product packaging for Methyl 3-bromo-5-methoxybenzoate(Cat. No.:CAS No. 56709-70-7)

Methyl 3-bromo-5-methoxybenzoate

Cat. No.: B1590996
CAS No.: 56709-70-7
M. Wt: 245.07 g/mol
InChI Key: RVXGLLDVLYTBGN-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B1590996 Methyl 3-bromo-5-methoxybenzoate CAS No. 56709-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXGLLDVLYTBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575795
Record name Methyl 3-bromo-5-methoxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID70575795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56709-70-7
Record name Methyl 3-bromo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-5-methoxybenzoate

Abstract

This technical guide provides a comprehensive, in-depth exploration of a reliable synthetic pathway to this compound, a key building block in the pharmaceutical and fine chemical industries.[1][2] Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind strategic decisions in the synthesis, from the choice of starting materials to the specific reagents and conditions employed. We will detail a robust, multi-step synthesis beginning with commercially available 3,5-dihydroxybenzoic acid, proceeding through esterification and selective O-methylation, and culminating in a regioselective bromination. Each stage is presented with a detailed, field-tested protocol, mechanistic insights, and critical safety considerations to ensure both a high-yielding and safe laboratory operation. This guide is intended for researchers, chemists, and drug development professionals who require a practical and intellectually rigorous understanding of this synthetic process.

Strategic Overview: A Three-Pronged Approach

The (4) from 3,5-dihydroxybenzoic acid (1) is most effectively approached as a three-stage process. This strategy allows for precise control over the introduction of each functional group, maximizing yield and minimizing the formation of complex isomeric mixtures that would otherwise require arduous purification.

The chosen pathway is as follows:

  • Fischer Esterification: Protection of the carboxylic acid functionality as a methyl ester (2) prevents undesirable side reactions in subsequent steps and modulates the electronic properties of the aromatic ring.

  • Selective O-Methylation: The targeted mono-methylation of one of the two phenolic hydroxyls yields the key intermediate, Methyl 3-hydroxy-5-methoxybenzoate (3). This step is critical for achieving the desired substitution pattern in the final product.

  • Regioselective Electrophilic Bromination: The final introduction of the bromine atom is directed by the existing substituents to afford the target molecule, this compound (4).

The overall synthetic logic is depicted below.

Synthetic Overview cluster_0 Stage 1: Esterification cluster_1 Stage 2: Selective Methylation cluster_2 Stage 3: Bromination 3,5-Dihydroxybenzoic acid 3,5-Dihydroxybenzoic acid Methyl 3,5-dihydroxybenzoate Methyl 3,5-dihydroxybenzoate 3,5-Dihydroxybenzoic acid->Methyl 3,5-dihydroxybenzoate  MeOH, H₂SO₄ (cat.) Methyl 3-hydroxy-5-methoxybenzoate Methyl 3-hydroxy-5-methoxybenzoate Methyl 3,5-dihydroxybenzoate->Methyl 3-hydroxy-5-methoxybenzoate  (CH₃)₂SO₄, K₂CO₃ This compound This compound Methyl 3-hydroxy-5-methoxybenzoate->this compound  NBS, CH₃CN

Caption: High-level overview of the three-stage synthetic pathway.

Experimental Protocols and Mechanistic Discussion

Stage 1: Synthesis of Methyl 3,5-dihydroxybenzoate (2)

Causality: The initial esterification of the carboxylic acid via the Fischer-Tropsch reaction is a foundational step. It serves two primary purposes: first, it protects the acidic proton of the carboxyl group, which would interfere with the basic conditions of the subsequent methylation step. Second, converting the carboxylic acid (-COOH), a meta-directing deactivator, into a methyl ester (-COOCH₃), which is also a meta-directing deactivator but less so, subtly influences the electronic landscape of the aromatic ring for the final bromination.

Detailed Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol).

  • Add methanol (250 mL) and stir until the solid is largely dissolved.

  • Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirring solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 500 mL of ice-cold water. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acid, and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from a mixture of ethyl acetate and hexanes to afford Methyl 3,5-dihydroxybenzoate as a white to off-white solid.[3]

Stage 2: Synthesis of Methyl 3-hydroxy-5-methoxybenzoate (3)

Causality: This is the most delicate step of the synthesis. The goal is selective mono-O-methylation. Using a strong base and an excess of a methylating agent like dimethyl sulfate would lead predominantly to the undesired 3,5-dimethoxy product. By carefully controlling the stoichiometry—using approximately one equivalent of the methylating agent and a mild base—we favor the formation of the mono-methylated product. The reaction proceeds via nucleophilic attack of the phenoxide ion on the methylating agent. While statistical distribution will inevitably lead to a mixture of starting material, desired product, and di-methylated byproduct, careful control of conditions and subsequent chromatographic purification can provide the desired intermediate in good yield.

Detailed Protocol:

  • In a 500 mL round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate (2) (16.8 g, 100 mmol) in 200 mL of anhydrous acetone.

  • Add anhydrous potassium carbonate (15.2 g, 110 mmol). The potassium carbonate is a mild base sufficient to deprotonate one of the phenolic hydroxyls without being overly reactive.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add dimethyl sulfate (10.0 mL, 105 mmol) dropwise over 20 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to a gentle reflux and maintain for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (3 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a crude mixture.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to separate the desired mono-methylated product from starting material and the di-methylated byproduct.

Stage 3: Synthesis of this compound (4)

Causality: The final step is a regioselective electrophilic aromatic substitution. The substituents on the ring dictate the position of bromination. The hydroxyl group (-OH) is a powerful activating ortho-, para-director. The methoxy group (-OCH₃) is also an activating ortho-, para-director, but slightly less so than the hydroxyl group. The methyl ester group (-COOCH₃) is a deactivating meta-director. The cumulative effect is strong activation at the positions ortho to the hydroxyl and methoxy groups. The position ortho to the -OH group (C4) and ortho to the -OCH₃ group (C6) are sterically unhindered. However, the position at C2, which is ortho to both groups, is the most electronically activated. Therefore, bromination is expected to occur predominantly at this site. N-Bromosuccinimide (NBS) is chosen as the brominating agent; it is a solid and thus safer and easier to handle than liquid bromine, and it provides a low concentration of Br₂ in situ, which helps to prevent over-bromination.[4][5][6]

Detailed Protocol & Workflow:

Bromination_Workflow Experimental Workflow for Bromination A 1. Dissolve Methyl 3-hydroxy-5- methoxybenzoate (3) in Acetonitrile B 2. Add N-Bromosuccinimide (NBS) in one portion at room temperature A->B C 3. Stir reaction mixture at room temperature for 2-4 hours B->C D 4. Monitor reaction by TLC for consumption of starting material C->D E 5. Quench reaction with aqueous sodium thiosulfate solution D->E Reaction Complete F 6. Concentrate mixture under reduced pressure to remove acetonitrile E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash organic layer with water and brine G->H I 9. Dry over Na₂SO₄, filter, and concentrate H->I J 10. Purify by column chromatography or recrystallization I->J K Final Product: This compound (4) J->K

Caption: Step-by-step workflow for the regioselective bromination.

  • In a 250 mL round-bottom flask, dissolve Methyl 3-hydroxy-5-methoxybenzoate (3) (9.1 g, 50 mmol) in 100 mL of acetonitrile.[4]

  • To the stirring solution, add N-Bromosuccinimide (NBS) (9.3 g, 52.5 mmol) in one portion at ambient temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The reaction is typically accompanied by a slight warming and a color change.

  • Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the starting material is consumed, quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted bromine species.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • The crude product can be purified by recrystallization from methanol or by column chromatography on silica gel if necessary to afford this compound as a crystalline solid.

Data Presentation

The following table summarizes the key physical and expected analytical data for the compounds in this synthetic pathway.

Compound NameStructure No.Molecular FormulaMW ( g/mol )Physical FormExpected Yield
3,5-Dihydroxybenzoic acid1 C₇H₆O₄154.12White Solid-
Methyl 3,5-dihydroxybenzoate2 C₈H₈O₄168.15White Solid>90%
Methyl 3-hydroxy-5-methoxybenzoate3 C₉H₁₀O₄182.17Solid50-65%
This compound4 C₉H₉BrO₃245.07White Solid>85%

Critical Safety Considerations

Chemical synthesis requires stringent adherence to safety protocols. The following points are of paramount importance for this specific procedure:

  • Dimethyl Sulfate: This reagent is extremely hazardous. It is a potent alkylating agent, highly toxic, corrosive, and a suspected human carcinogen. Always handle it in a certified chemical fume hood while wearing appropriate PPE, including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles. Have a quenching solution (e.g., dilute ammonium hydroxide) readily available.

  • Brominating Agents: N-Bromosuccinimide (NBS) is an irritant and should be handled with care in a well-ventilated area or fume hood. Avoid inhalation of dust. While safer than elemental bromine, it is still a potent oxidizing agent.[7] Elemental bromine is highly toxic, corrosive, and causes severe burns upon contact.[8][9] All bromination procedures should be conducted in a fume hood, and appropriate PPE must be worn.[7][10]

  • Acids and Bases: Concentrated sulfuric acid is highly corrosive. Sodium hydroxide is caustic. Handle both with care, adding reagents slowly and ensuring adequate cooling if necessary.

  • General Precautions: Always wear safety glasses or goggles in the laboratory. Use a fume hood when working with volatile, toxic, or odorous chemicals. Be aware of the location of safety equipment, including fire extinguishers, safety showers, and eyewash stations.[11]

Conclusion

The described herein represents a logical and robust pathway that leverages fundamental principles of organic chemistry. By strategically sequencing esterification, selective methylation, and regioselective bromination, the target molecule can be produced in high purity and good overall yield. This guide has provided not only the procedural steps but also the underlying chemical reasoning, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it as needed. Adherence to the detailed protocols and stringent safety measures is essential for a successful and safe outcome.

References

Introduction: The Role of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the precise arrangement of its functional groups—a bromine atom, a methoxy group, and a methyl ester on a benzene ring—offers a versatile scaffold for building pharmacologically active agents.[1] The presence of a halogen, specifically bromine, allows for a variety of cross-coupling reactions, while the methoxy and ester groups can be modified or can participate in hydrogen bonding, influencing the molecule's interaction with biological targets.[2][3]

A thorough understanding of the physical properties of this compound is paramount for its effective use in a laboratory setting. Properties such as solubility, melting point, and boiling point dictate the choice of reaction solvents, purification methods, and storage conditions. For drug development professionals, these characteristics are fundamental to designing viable synthetic routes and ensuring the quality and purity of active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the key physical and spectral properties of this compound, supported by field-proven experimental protocols for their determination.

Chemical and Structural Identity

To understand the physical properties of a compound, one must first understand its structure. The arrangement of atoms and functional groups in this compound directly influences its intermolecular forces and, consequently, its macroscopic properties.

The core of the molecule is a benzene ring, making it an aromatic compound.[3] It is substituted at positions 1, 3, and 5. The methyl ester group (-COOCH₃) at position 1, the bromine atom (-Br) at position 3, and the methoxy group (-OCH₃) at position 5 define its chemical reactivity and physical behavior.

G cluster_0 This compound Structure A Benzene Ring (Aromatic Core) B Methyl Ester Group (-COOCH₃) A->B C1 C Bromine Atom (-Br) A->C C3 D Methoxy Group (-OCH₃) A->D C5

Caption: Structural components of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These values are critical for practical applications in synthesis, purification, and formulation.

PropertyValueReference(s)
CAS Number 56709-70-7[4][5]
Molecular Formula C₉H₉BrO₃[1][4][5]
Molecular Weight 245.07 g/mol [1][5]
Appearance Solid (in pure form at STP)Inferred from properties
Boiling Point 287.5 ± 20.0 °C (at 760 mmHg)[1]
Density ~1.5 g/cm³[1]
Melting Point Not reported in literature[1]
Solubility Limited in water; Soluble in dichloromethane, ethyl acetate, ethanol, acetone[1]
Boiling Point

The boiling point of approximately 287.5 °C is significantly elevated for a molecule of its size.[1] This is a direct consequence of its molecular weight and the strong intermolecular forces at play. The bromine atom, in particular, contributes to this high boiling point through dipole-dipole interactions and its potential to form halogen bonds, which are non-covalent interactions between the electrophilic region on the halogen (the σ-hole) and a nucleophile.[1][6]

Melting Point

Notably, a specific melting point for this compound is not consistently reported in the available scientific literature, representing a gap in its full thermodynamic characterization.[1] However, related brominated methoxybenzoate compounds exhibit melting points in the range of 40°C to 135°C.[1] The melting point is highly sensitive to the crystal lattice structure and the efficiency of molecular packing. Impurities will typically depress the melting point and broaden the melting range, a principle that is foundational to its use as a criterion for purity.[7]

Solubility Profile: Implications for Drug Development

The solubility of a compound is a critical parameter in drug discovery, influencing everything from assay design to bioavailability.[8][9] this compound follows the expected trend for a moderately polar aromatic compound: it shows very limited solubility in aqueous media and excellent solubility in common organic solvents like dichloromethane and ethyl acetate.[1]

This profile is logical from a structural standpoint. The hydrophobic aromatic ring and the bromine atom reduce its affinity for water, while the polar ester and ether functionalities allow it to dissolve readily in solvents of intermediate polarity.[1] This high solubility in organic solvents is advantageous for its use in synthesis, allowing for homogeneous reaction conditions, and simplifies its purification by techniques such as column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the following signals are expected:

  • Aromatic Protons (Ar-H): Three distinct signals would appear in the aromatic region (typically δ 7.0-8.0 ppm).[1] The specific chemical shifts and coupling patterns (splitting) would be determined by the electronic effects of the three different substituents on the ring.

  • Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.8-4.0 ppm.[1]

  • Methyl Ester Protons (-COOCH₃): A second sharp singlet, also integrating to three protons, would be expected around δ 3.9 ppm.[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. The predicted spectrum would show:

  • Aromatic Carbons: Six signals for the six unique carbons in the benzene ring. The carbon attached to the bromine (C-Br) would be significantly influenced by the halogen's electronegativity and would appear in a predictable region of the spectrum.[10]

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm, characteristic of an ester carbonyl.[11]

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Methyl Ester Carbon (-COOCH₃): A signal around δ 50-55 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by several key absorption bands:

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

  • C-O Stretch (Ester and Ether): Strong bands in the region of 1000-1300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

  • C=C Stretch (Aromatic): Several weaker absorptions in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 690 cm⁻¹.

Experimental Protocols for Physical Property Determination

The following protocols describe standard, reliable methods for determining the key physical properties discussed. These methods are designed to be self-validating, emphasizing precision and reproducibility.

Melting Point Determination (Capillary Method)

This technique is used to determine the temperature range over which a solid compound melts. A narrow melting range (0.5-2°C) is indicative of high purity.

G A Sample Preparation: Crush the dry solid into a fine powder. B Capillary Loading: Tap the open end of a capillary tube into the powder. A->B C Sample Packing: Drop the tube through a long glass tube to pack the sample at the bottom (2-3 mm high). B->C D Apparatus Setup: Place the loaded capillary into the heating block of a Mel-Temp apparatus. C->D E Rapid Heating (Approximate MP): Heat rapidly and record the approximate temperature of melting. D->E F Cooling: Allow the apparatus to cool ~20°C below the approximate MP. E->F G Precise Measurement: Insert a new sample. Heat slowly (1-2°C/min) near the expected melting point. F->G H Record Melting Range: Note the temperature when the first liquid appears (T1) and when the solid is fully melted (T2). G->H

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat transfer.[7]

  • Capillary Loading: Push the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

  • Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed bottom. The sample height should be 2-3 mm.[12]

  • Placement: Place the loaded capillary tube into the sample holder of a melting point apparatus.

  • Heating: Begin heating the block. For an unknown sample, a rapid determination (10-20°C/minute) can be performed first to find an approximate melting point.

  • Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat it quickly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample has liquefied. The melting point is reported as the range T₁ - T₂.[13][14]

Causality: A slow heating rate near the melting point is critical. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate measurement.

Boiling Point Determination (Microscale Capillary Method)

This method is suitable for small quantities of liquid and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[15][16]

G A Sample Preparation: Add 0.5-1 mL of the liquid to a small test tube. B Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with the open end down. A->B C Apparatus Assembly: Attach the test tube to a thermometer. Immerse in a heating bath (e.g., Thiele tube). B->C D Heating: Heat the bath slowly and evenly. C->D E Observe Bubbles: Watch for a rapid, continuous stream of bubbles emerging from the inverted capillary. D->E F Cooling: Remove the heat source and allow the bath to cool slowly. E->F G Record Boiling Point: Note the temperature at which the bubbling stops and the liquid just begins to enter the capillary. F->G

Caption: Workflow for Microscale Boiling Point Determination.

Step-by-Step Methodology:

  • Sample Addition: Add a small amount (a few milliliters) of the liquid into a small test tube.[17]

  • Capillary Placement: Place a melting point capillary tube, with the sealed end facing up, into the test tube so it rests at the bottom.[17]

  • Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a beaker of mineral oil on a hot plate or a Thiele tube). The liquid level in the bath should be above the liquid level in the test tube.[16]

  • Observation: Heat the bath slowly. As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary. This occurs as the trapped air and then the substance's vapor expand.[18]

  • Cooling and Measurement: Once a continuous and rapid stream of bubbles is observed, remove the heat. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. At this exact moment, the vapor pressure inside the capillary equals the external atmospheric pressure.[18]

  • Record: Note the temperature. This is the experimental boiling point. It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[15]

Causality: The principle relies on vapor pressure. Heating drives out the trapped air and fills the capillary with the substance's vapor. Upon cooling, the vapor pressure drops. When the external atmospheric pressure overcomes the internal vapor pressure, the liquid is forced back into the capillary. This equilibrium point is, by definition, the boiling point.[18]

Kinetic Solubility Assessment for Drug Discovery

In early drug discovery, kinetic solubility is often measured instead of thermodynamic (equilibrium) solubility because it is a higher throughput method that mimics conditions where a compound, stored in an organic solvent like DMSO, is introduced into an aqueous buffer.[9]

G A Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM). B Serial Dilution: Add aliquots of the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. A->B C Incubation: Mix and incubate the plate for a set period (e.g., 1.5-2 hours) at room temperature to allow precipitation. B->C D Separation: Separate the precipitated solid from the saturated solution by filtration through a filter plate. C->D E Quantification: Analyze the concentration of the compound remaining in the filtrate using a detection method (e.g., UV-Vis spectroscopy, LC-MS). D->E F Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve. E->F

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[19]

  • Dilution into Aqueous Buffer: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the desired aqueous buffer (e.g., 198 µL of phosphate-buffered saline, PBS, at pH 7.4). This introduces the compound into an environment where it is less soluble, often leading to precipitation.[9]

  • Equilibration: Cover the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours, to allow the precipitation process to reach a pseudo-equilibrium state.[19]

  • Filtration: Use a 96-well filter plate to separate the undissolved precipitate from the saturated aqueous solution.[19]

  • Analysis: Quantify the concentration of the compound in the clear filtrate. This is commonly done using UV-Vis spectroscopy, comparing the absorbance to a pre-established calibration curve, or by using a more sensitive method like LC-MS (Liquid Chromatography-Mass Spectrometry).[8]

  • Reporting: The measured concentration is reported as the kinetic solubility under the specific assay conditions (e.g., pH, buffer composition, incubation time).

Causality: This method is "kinetic" because it measures the solubility after a short incubation time, starting from a supersaturated solution created by diluting a DMSO stock. It does not represent true thermodynamic equilibrium, which can take much longer to achieve, but it provides a rapid and valuable assessment of a compound's solubility behavior relevant to early-stage screening assays.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related analogue, Methyl 3-bromo-5-methoxy-2-methylbenzoate, can be used to infer potential hazards.[20]

  • Potential Hazards: Based on its analogue, this compound may be harmful if swallowed (Acute Toxicity 4), cause skin irritation (Skin Irritation 2), cause serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).[20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[20]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21]

Conclusion

This compound is a valuable chemical intermediate whose physical properties are dictated by its unique molecular structure. Its high boiling point, good solubility in organic solvents, and specific spectroscopic signature are all direct consequences of its aromatic nature and the interplay of its bromo, methoxy, and methyl ester functional groups. While a definitive melting point remains to be experimentally established in the literature, its other characteristics are well-defined. By employing the standardized protocols detailed in this guide, researchers and scientists can confidently determine its physical properties, verify its purity, and effectively integrate this versatile building block into their synthetic and drug discovery workflows.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural characterization of molecular intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for elucidating molecular structures in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 3-bromo-5-methoxybenzoate, a key building block in organic synthesis. We will delve into a detailed prediction of the spectrum, grounded in fundamental principles of chemical shift theory and spin-spin coupling, and provide a robust experimental protocol for its acquisition. This document is designed for researchers, scientists, and drug development professionals who rely on precise spectral interpretation for molecular verification.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first analyze the molecular structure of this compound. The compound features a 1,3,5-trisubstituted benzene ring. The substituents—a methyl ester (-COOCH₃), a bromine atom (-Br), and a methoxy group (-OCH₃)—are distinct, rendering the molecule asymmetric. Consequently, all three aromatic protons, located at positions C-2, C-4, and C-6, are chemically non-equivalent and will produce separate signals. Additionally, the two methyl groups (from the ester and methoxy functions) are also in unique electronic environments.

Caption: Structure of this compound with proton assignments.

Predicted ¹H NMR Spectrum: A Mechanistic Interpretation

The predictive analysis of the ¹H NMR spectrum is based on the electronic effects of each substituent. The carboxymethyl group (-COOCH₃) and the bromine (-Br) are electron-withdrawing and deshielding, causing protons ortho and para to them to shift downfield (to a higher ppm value).[1][2] Conversely, the methoxy group (-OCH₃) is electron-donating through resonance, shielding its ortho and para positions and causing an upfield shift (to a lower ppm value).[1][3]

Aromatic Region (δ 7.0 - 8.0 ppm)

The three aromatic protons (H-2, H-4, H-6) are all meta-coupled to each other. The typical coupling constant for a meta-relationship (⁴J) is small, generally in the range of 2-3 Hz.[4] This will result in each signal appearing as a triplet or a multiplet with fine splitting.

  • Proton H-2 (Predicted δ ~7.7-7.9 ppm, multiplet): This proton is positioned ortho to both the strongly electron-withdrawing carboxymethyl group and the inductively withdrawing bromine atom. The additive deshielding effect from these two groups will cause H-2 to resonate at the lowest field (highest chemical shift) among the aromatic protons. It will be split by both H-4 and H-6, likely appearing as a triplet or multiplet with J ≈ 2.5 Hz.

  • Proton H-6 (Predicted δ ~7.4-7.6 ppm, multiplet): This proton is ortho to the electron-withdrawing carboxymethyl group and the electron-donating methoxy group. These competing effects result in a chemical shift that is intermediate. It will be deshielded relative to benzene (δ 7.36 ppm) but shielded relative to H-2. It will be split by H-2 and H-4, appearing as a multiplet.

  • Proton H-4 (Predicted δ ~7.1-7.3 ppm, multiplet): This proton is situated ortho to the bromine atom (deshielding) and the methoxy group (shielding). The strong resonance-donating effect of the methoxy group is expected to have a significant shielding influence, making H-4 the most upfield of the three aromatic protons. It will be split by H-2 and H-6, appearing as a multiplet.

Aliphatic Region (δ 3.5 - 4.0 ppm)
  • Carboxymethyl Protons (-COOCH₃) (Predicted δ ~3.9 ppm, singlet): The protons of the methyl ester are adjacent to an oxygen atom and a carbonyl group, both of which are electron-withdrawing. This environment leads to a characteristic downfield shift. As there are no adjacent protons, the signal will be a sharp singlet integrating to 3 protons.[5]

  • Methoxy Protons (-OCH₃) (Predicted δ ~3.8 ppm, singlet): The protons of the methoxy group are bonded to an oxygen atom attached to the aromatic ring. This results in a distinct chemical shift.[6] This signal will also be a sharp singlet integrating to 3 protons.

Summary of Predicted Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H-27.7 – 7.91HMultiplet (m)⁴J ≈ 2-3
H-67.4 – 7.61HMultiplet (m)⁴J ≈ 2-3
H-47.1 – 7.31HMultiplet (m)⁴J ≈ 2-3
-COOCH₃~3.93HSinglet (s)N/A
-OCH₃~3.83HSinglet (s)N/A

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality, reproducible ¹H NMR spectrum.

Sample Preparation
  • Objective: To prepare a sample of appropriate concentration in a deuterated solvent with an internal standard.

  • Methodology:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.

    • TMS serves as the internal reference (δ = 0.00 ppm), ensuring the calibration of the chemical shift axis is accurate and independent of the spectrometer's magnetic field strength.

Instrument Setup and Data Acquisition (400 MHz Spectrometer)
  • Objective: To configure the NMR spectrometer for optimal resolution, sensitivity, and accuracy.

  • Workflow:

G cluster_setup Instrument Setup cluster_acquisition Acquisition Parameters cluster_run Execution lock Lock on Solvent Signal (CDCl₃ at δ 7.26 ppm) shim Automated Shimming (Optimize B₀ Homogeneity) lock->shim tune Tune & Match Probe (Maximize Signal Reception) shim->tune params Set Parameters: - Pulse Angle (30°) - Acquisition Time (~2s) - Relaxation Delay (5s) - Scans (16) tune->params acquire Acquire FID params->acquire

Caption: Workflow for NMR instrument setup and data acquisition.

  • Methodology:

    • Locking: Insert the sample and lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step compensates for any magnetic field drift during the experiment.

    • Shimming: Perform an automated shimming routine. This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume, which is essential for achieving sharp, well-resolved peaks.

    • Tuning and Matching: Tune the probe to the ¹H frequency (~400 MHz) and match its impedance to maximize the efficiency of radiofrequency pulse transmission and signal detection.

    • Parameter Setting:

      • Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay without saturating the signals.

      • Relaxation Delay (d1): Set to 5 seconds. This ensures that all protons, including those with longer relaxation times, have fully returned to equilibrium before the next pulse, allowing for accurate integration.

      • Number of Scans (ns): Set to 16. This provides an excellent signal-to-noise ratio for a sample of this concentration.

    • Acquisition: Start the acquisition to obtain the Free Induction Decay (FID) signal.

Data Processing
  • Objective: To convert the raw time-domain signal (FID) into an interpretable frequency-domain spectrum.

  • Methodology:

    • Fourier Transform: Apply a Fourier transformation to the FID.

    • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

    • Referencing: Calibrate the x-axis by setting the TMS peak to δ 0.00 ppm.

    • Integration: Integrate the area under each signal. The relative integral values should correspond to the ratio of protons giving rise to each signal (1:1:1:3:3).

Conclusion

The ¹H NMR spectrum of this compound is a clear fingerprint of its molecular structure. The distinct chemical shifts and meta-coupling patterns in the aromatic region, combined with the two sharp singlets for the methyl groups, provide unambiguous confirmation of the 1,3,5-substitution pattern. The analysis presented in this guide, from theoretical prediction to a detailed experimental protocol, offers a robust framework for scientists to confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.

References

An In-depth Technical Guide to the Solubility of Methyl 3-bromo-5-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-bromo-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis, notably in the production of gefitinib, a non-small cell lung cancer therapeutic.[1] Given the absence of extensive quantitative solubility data in publicly accessible literature, this document emphasizes the foundational principles governing its solubility and furnishes a robust, field-proven experimental protocol for its determination. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to empower accurate and reproducible solubility assessments in a variety of organic solvents.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound (C₉H₉BrO₃, M.W.: 245.07 g/mol ) is a substituted aromatic ester whose utility in organic synthesis is intrinsically linked to its behavior in solution.[1] Understanding and quantifying its solubility is not an academic exercise; it is a critical parameter that dictates the efficiency of reaction kinetics, influences purification strategies such as crystallization, and ultimately impacts the yield and purity of the final active pharmaceutical ingredient (API). In drug development, poor solubility can lead to unpredictable results in vitro and poor bioavailability in vivo, making early and accurate solubility profiling essential.[2][3]

This guide will first explore the physicochemical properties of this compound that govern its solubility. It will then delve into a qualitative analysis of its solubility based on established chemical principles and available data, followed by a detailed, step-by-step experimental protocol for the quantitative determination of its thermodynamic solubility.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of this compound is the primary determinant of its solubility profile. Key characteristics include:

  • Molecular Formula: C₉H₉BrO₃[1]

  • Molecular Weight: 245.07 g/mol [1]

  • Boiling Point: Approximately 287.5 °C at 760 mmHg[1]

  • Density: Approximately 1.5 g/cm³[1]

  • Structure: A benzoate structure featuring a bromine atom and a methoxy group (-OCH₃).[1]

The molecule's hydrophobic aromatic ring and the bromine substituent contribute to its poor aqueous compatibility.[1] Conversely, the ester and methoxy functional groups introduce some polarity, allowing for interaction with a range of organic solvents. The interplay between the nonpolar benzene ring and the polar functional groups results in a molecule with a pronounced preference for organic media over water.[1] The principle of "like dissolves like" is paramount here; the compound will exhibit greater solubility in solvents with similar polarity characteristics.[4]

Qualitative Solubility Profile: A Predictive Analysis

Based on its structure and available descriptive data, a qualitative solubility profile can be predicted. The compound is known to have very limited solubility in water .[1] In contrast, it demonstrates a strong affinity for organic solvents.

  • High Solubility Expected: In chlorinated solvents like dichloromethane and polar aprotic solvents such as ethyl acetate , the compound shows excellent solubility.[1] These solvents are effective at solvating both the aromatic ring and the polar ester group, making them ideal for synthetic applications and purification procedures.[1]

  • Good Solubility Expected: In protic solvents like ethanol and polar aprotic solvents like acetone , the compound is reported to have good solubility.[1] These solvents can engage in dipole-dipole interactions and, in the case of ethanol, hydrogen bonding with the oxygen atoms of the ester and methoxy groups.

  • Moderate to Low Solubility Expected: In non-polar solvents such as hexane or toluene , solubility is expected to be lower. While the aromatic ring has an affinity for these solvents, the polar ester and methoxy groups are less effectively solvated.

The following table summarizes the expected solubility behavior and the primary intermolecular forces at play.

Solvent ClassExample SolventPredicted SolubilityPrimary Solute-Solvent Interactions
HalogenatedDichloromethaneExcellentDipole-dipole, London dispersion forces
EstersEthyl AcetateExcellentDipole-dipole, London dispersion forces
AlcoholsEthanolGoodHydrogen bonding, Dipole-dipole
KetonesAcetoneGoodDipole-dipole, London dispersion forces
EthersDiethyl EtherModerateDipole-dipole, London dispersion forces
Aromatic HydrocarbonsTolueneModerate to Lowπ-π stacking, London dispersion forces
Aliphatic HydrocarbonsHexaneLowLondon dispersion forces
AqueousWaterVery LimitedPoor compatibility with hydrophobic core

Quantitative Solubility Determination: An Experimental Protocol

The absence of published quantitative data necessitates a reliable experimental approach. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its accuracy and reproducibility.[5][6][7] This protocol outlines the procedure coupled with UV-Visible Spectroscopy for quantification, a technique suitable for compounds with a chromophore, such as the aromatic ring in this compound.

Principle

An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. The undissolved solid is then removed by filtration, and the concentration of the solute in the saturated solution is determined using a calibrated analytical method.[5][6]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_analysis Analysis prep_solute Weigh Excess Solute prep_vial Combine in Sealed Vial prep_solute->prep_vial prep_solvent Measure Solvent Volume prep_solvent->prep_vial equilibration Agitate at Constant Temp (e.g., 24-72h in shaker bath) prep_vial->equilibration filtration Filter Supernatant (0.22 µm Syringe Filter) equilibration->filtration dilution Dilute to Analytical Range filtration->dilution measurement Measure Absorbance (UV-Vis Spectrophotometer) dilution->measurement quantification Calculate Concentration (via Calibration Curve) measurement->quantification

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (±0.1 mg accuracy)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials (a visible excess of solid should remain at equilibrium).

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation. Prepare triplicate samples for each solvent.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[8] A preliminary study to determine the time to reach equilibrium is recommended (i.e., measure concentration at 24h, 48h, and 72h; equilibrium is reached when concentrations plateau).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved particles.[8]

  • Quantification via UV-Vis Spectroscopy:

    • Determine λmax: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[8]

    • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at λmax. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear (R² > 0.99).[8][9]

    • Analyze Sample: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

  • Calculate Solubility:

    • Account for the dilution factor to determine the concentration of the original saturated solution.

    • Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

Self-Validating System and Trustworthiness
  • Visual Confirmation: The persistent presence of excess solid in the vials after equilibration provides a visual check that saturation was achieved.

  • Equilibrium Confirmation: Taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the concentration is stable validates that thermodynamic equilibrium has been reached.

  • Calibration Curve Linearity: A highly linear calibration curve (R² > 0.99) ensures the reliability of the analytical quantification method.

  • Triplicate Analysis: Performing the experiment in triplicate for each solvent allows for the calculation of standard deviation, providing a measure of the precision and reproducibility of the results.

Data Presentation and Interpretation

The quantitatively determined solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Template for Recording Experimental Solubility Data of this compound at 25 °C

Organic SolventSolubility (mg/mL)Molar Solubility (mol/L)Standard Deviation (±)
DichloromethaneExperimental ValueCalculated ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated ValueCalculated Value
EthanolExperimental ValueCalculated ValueCalculated Value
AcetoneExperimental ValueCalculated ValueCalculated Value
TolueneExperimental ValueCalculated ValueCalculated Value
HexaneExperimental ValueCalculated ValueCalculated Value

Interpretation of this data will allow researchers to select the optimal solvent for a given application, whether for achieving a specific concentration in a reaction vessel, for efficient extraction, or for controlled crystallization during purification.

Conclusion

While readily available quantitative solubility data for this compound is scarce, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various organic solvents. This guide provides the theoretical foundation and, critically, a detailed and robust experimental protocol for researchers to generate high-quality, reliable solubility data. By employing the validated shake-flask method, scientists and developers can make informed decisions regarding solvent selection, process optimization, and formulation, thereby accelerating research and ensuring the efficiency and success of their synthetic and development endeavors.

References

A Spectroscopic Guide to Methyl 3-bromo-5-methoxybenzoate: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 3-bromo-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical and fine chemical compounds. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural confirmation and quality assessment of this molecule. Our approach emphasizes the causality behind spectroscopic phenomena, ensuring a thorough understanding of the data in the context of the compound's molecular structure.

Introduction

This compound (C₉H₉BrO₃) is a substituted aromatic ester whose utility in organic synthesis is significant. Its trifunctional nature, possessing an ester, a bromo group, and a methoxy group on the benzene ring, allows for a variety of chemical transformations. Accurate and comprehensive characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This guide serves as a self-validating reference for the spectroscopic signature of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic output. The following diagram illustrates the molecule's structure and numbering convention used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing bromo and ester groups will deshield nearby protons, shifting them downfield, while the electron-donating methoxy group will cause a slight shielding effect.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.8t (triplet) or m (multiplet)1HH-2
~7.4 - 7.5t (triplet) or m (multiplet)1HH-6
~7.2 - 7.3t (triplet) or m (multiplet)1HH-4
~3.9s (singlet)3H-COOCH₃
~3.8s (singlet)3H-OCH₃

Disclaimer: The predicted values are based on the analysis of similar compounds such as methyl 3-bromobenzoate and methyl 3,5-dimethoxybenzoate.[1][2][3]

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region: The three aromatic protons will appear as distinct signals. Due to the meta-substitution pattern, they will likely exhibit small coupling constants (J), appearing as narrow triplets or multiplets.

  • Methyl Ester Protons: The three protons of the methyl ester group (-COOCH₃) are expected to appear as a sharp singlet at approximately 3.9 ppm.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) will also produce a sharp singlet, slightly upfield from the ester methyl group, at around 3.8 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165-166C=O (ester)
~160C5-OCH₃
~133-134C1-COOCH₃
~129-130C6
~124-125C2
~122-123C3-Br
~118-119C4
~56-OCH₃
~52-53-COOCH₃

Disclaimer: These predicted chemical shifts are derived from data for analogous substituted methyl benzoates.[4][5]

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electronegative oxygen of the methoxy group (C5) will be downfield, as will the carbon attached to the ester group (C1). The carbon bearing the bromine atom (C3) will be shielded relative to an unsubstituted carbon due to the "heavy atom effect".

  • Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O of the ester, the C-O bonds, and the aromatic C-H and C=C bonds. The data presented here is based on the closely related precursor, 3-bromo-5-methoxybenzoic acid, with expected shifts for the ester functionality.[6][7]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~3000-3100MediumAromatic C-H stretch
~2950-2970MediumAliphatic C-H stretch (-CH₃)
~1720-1730StrongC=O stretch (ester)
~1600, ~1470Medium-StrongAromatic C=C stretch
~1250-1300StrongAsymmetric C-O-C stretch (ester)
~1050-1100StrongSymmetric C-O-C stretch (ester & ether)
~700-800StrongC-Br stretch

Causality in IR Absorptions:

  • The strong absorption around 1720-1730 cm⁻¹ is a hallmark of the carbonyl group in an ester.

  • The presence of strong C-O stretching bands confirms the presence of both the ester and the methoxy ether functional groups.

  • The pattern of absorptions in the aromatic region can provide clues about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIon Structure
244/246[M]⁺ (Molecular Ion)
213/215[M - OCH₃]⁺
185/187[M - COOCH₃]⁺
134[M - Br - OCH₃]⁺

Disclaimer: The fragmentation pattern is predicted based on the principles of mass spectrometry and data from similar compounds like methyl 3-methoxybenzoate.[8]

Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through characteristic losses of the ester and methoxy substituents.

G M [M]⁺ m/z 244/246 M_minus_OCH3 [M - OCH₃]⁺ m/z 213/215 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 185/187 M->M_minus_COOCH3 - •COOCH₃ M_minus_Br_OCH3 [M - Br - OCH₃]⁺ m/z 134 M_minus_OCH3->M_minus_Br_OCH3 - •Br

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized, yet authoritative, protocols for the spectroscopic analysis of a solid sample like this compound.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (several hundred to thousands).

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Data processing is similar to that for ¹H NMR.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by comparing the predicted data with experimentally acquired spectra, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols offer a foundation for obtaining reliable and reproducible spectroscopic results in the laboratory.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic routes to Methyl 3-bromo-5-methoxybenzoate, a key intermediate in the development of pharmaceuticals and other fine chemicals. We will delve into the strategic selection of starting materials and the underlying chemical principles that govern the transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable building block in organic synthesis. Its substituted benzene ring, featuring a bromine atom, a methoxy group, and a methyl ester, offers multiple reactive sites for the construction of more complex molecular architectures. The strategic positioning of these functional groups makes it an important precursor in the synthesis of various biologically active compounds. The choice of starting material is a critical decision in any synthetic campaign, directly impacting the overall efficiency, cost-effectiveness, and environmental footprint of the process. This guide will explore the most common and effective starting materials for the synthesis of this important intermediate.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly categorized into two main strategies, each with its own set of advantages and challenges:

  • Linear Synthesis: This approach involves the sequential introduction of the desired functional groups onto a simpler aromatic precursor. The order of these transformations is crucial for achieving the desired regioselectivity.

  • Convergent Synthesis: This strategy involves the coupling of pre-functionalized aromatic fragments. While potentially shorter, this approach may require more complex starting materials.

This guide will primarily focus on the more common linear synthetic routes, highlighting the key starting materials and the rationale behind their selection.

Key Starting Materials and Synthetic Pathways

From 3,5-Dihydroxybenzoic Acid: A Versatile and Economical Starting Point

3,5-Dihydroxybenzoic acid, also known as α-resorcylic acid, is an economically attractive and readily available starting material.[1] The synthesis from this precursor involves a series of well-established reactions: selective methylation and subsequent bromination, followed by esterification.

Rationale: The two hydroxyl groups on the aromatic ring are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution. This inherent reactivity must be carefully managed to achieve the desired substitution pattern.

Synthetic Workflow:

Figure 1: Synthetic pathway starting from 3,5-Dihydroxybenzoic Acid.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxybenzoic Acid

A common route involves the initial synthesis of 3-bromo-5-methoxybenzoic acid, which is then esterified. One documented procedure starts with 2-amino-5-bromo-3-methoxybenzoic acid.[2]

  • Diazotization: 2-amino-5-bromo-3-methoxybenzoic acid (16.3 mmol) is dissolved in a mixture of water, concentrated hydrochloric acid, and tetrahydrofuran at 0°C.[2]

  • Reduction: Sodium nitrite (45.8 mmol) is added, and the mixture is stirred for 2 hours. Subsequently, hypophosphorous acid (76 mmol) is added.[2]

  • Workup: The reaction is stirred at room temperature for 16 hours. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-bromo-5-methoxybenzoic acid.[2]

Esterification: The resulting 3-bromo-5-methoxybenzoic acid can then be esterified to the final product.

Experimental Protocol: Esterification of 3-bromo-5-hydroxybenzoic acid

A related esterification procedure for a similar substrate, 3-bromo-5-hydroxybenzoic acid, provides a useful reference.

  • Reaction Setup: To a flask containing 3-bromo-5-hydroxybenzoic acid (9.2 mmol) in anhydrous methanol (10 mL) at 0°C under a nitrogen atmosphere, acetyl chloride (12.9 mmol) is added.[3]

  • Reaction: The mixture is allowed to warm to room temperature overnight.[3]

  • Workup: The reaction is diluted with ethyl acetate and washed with sodium bicarbonate solution. The organic layers are dried and concentrated to yield methyl 3-bromo-5-hydroxybenzoate.[3] A similar acid-catalyzed esterification using methanol and a catalytic amount of strong acid like sulfuric acid is a standard method for converting carboxylic acids to their methyl esters.

From 3-Methoxybenzoic Acid: A More Direct but Potentially Less Selective Route

Starting with 3-methoxybenzoic acid offers a more direct pathway, as the methoxy group is already in place. However, controlling the regioselectivity of the subsequent bromination can be challenging.

Rationale: The methoxy group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The interplay of these directing effects will influence the position of bromination.

Synthetic Workflow:

Figure 2: Synthetic pathway starting from 3-Methoxybenzoic Acid.

Challenges in Regioselectivity:

The bromination of 3-methoxybenzoic acid can lead to a mixture of products, including the desired 3-bromo-5-methoxybenzoic acid and the undesired 2-bromo-5-methoxybenzoic acid and 4-bromo-3-methoxybenzoic acid.[4] Careful optimization of reaction conditions, including the choice of brominating agent and solvent, is necessary to maximize the yield of the desired isomer.[5]

Experimental Protocol: Bromination of m-Anisic Acid (3-Methoxybenzoic Acid)

One reported procedure for the bromination of m-anisic acid involves the following steps:

  • Reaction Setup: A mixture of m-anisic acid (1.67 mol) in acetic acid (1 L) is prepared.[4]

  • Bromination: Bromine (85 mL) is added, followed by water (1 L).[4]

  • Reaction and Workup: The mixture is heated to reflux, then cooled in an ice bath. The precipitated product is collected by filtration and washed with water to afford 2-bromo-5-methoxybenzoic acid.[4] Note: This particular procedure favors the formation of the 2-bromo isomer, highlighting the challenges in directing the bromine to the 5-position.

From Methyl 3-Hydroxybenzoate: Introducing Bromine Before Methylation

An alternative strategy involves starting with methyl 3-hydroxybenzoate. This approach introduces the bromine atom onto the aromatic ring after the ester functionality is already in place.

Rationale: The hydroxyl group is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. This combination of directing effects can be leveraged to achieve the desired substitution pattern.

Synthetic Workflow:

Figure 3: Synthetic pathway starting from Methyl 3-Hydroxybenzoate.

Regioselective Bromination: The key to this route is the regioselective bromination of methyl 3-hydroxybenzoate to introduce the bromine atom at the 5-position. The hydroxyl group's strong directing effect is pivotal in achieving this selectivity.[6]

Experimental Protocol: Bromination of Methyl p-Hydroxybenzoate (Illustrative Example)

While a direct protocol for methyl 3-hydroxybenzoate was not found, a procedure for the related methyl p-hydroxybenzoate provides insight into the conditions for such a transformation.

  • Reaction Setup: Methyl p-hydroxybenzoate (7.8 mmol) is dissolved in dichloromethane (45 ml), and glacial acetic acid (7.88 mmol) is added.[7]

  • Bromination: The solution is cooled to below 5°C in an ice bath, and liquid bromine (7.88 mmol) is added dropwise, maintaining the temperature between 0-5°C.[7]

  • Workup: After the reaction is complete, an aqueous solution of sodium thiosulfate is added to quench excess bromine. The product is extracted and purified by recrystallization.[7]

Comparison of Starting Materials

Starting MaterialKey AdvantagesKey Challenges
3,5-Dihydroxybenzoic Acid Economical, readily available.Requires multiple steps, including selective methylation.
3-Methoxybenzoic Acid More direct route.Difficult to control regioselectivity of bromination, leading to isomeric mixtures.
Methyl 3-Hydroxybenzoate Ester group is pre-installed.Requires regioselective bromination.

Conclusion

The synthesis of this compound can be approached from several viable starting materials. The optimal choice depends on factors such as cost, availability of precursors, and the desired scale of the synthesis. For large-scale production, the route starting from the economical 3,5-dihydroxybenzoic acid is often favored, despite the multiple steps involved. For smaller-scale laboratory synthesis, the other routes may be more convenient if the starting materials are readily accessible. A thorough understanding of the directing effects of the substituents on the aromatic ring is paramount for designing a successful and efficient synthetic strategy.

References

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Crystal Structure of Methyl 3-bromo-5-methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of this compound, a compound of interest in synthetic chemistry and drug discovery. In the absence of a published crystal structure for this specific molecule, this document leverages established principles of crystallography and data from structurally analogous compounds to predict its crystallographic parameters, molecular geometry, and the key intermolecular interactions governing its solid-state packing. Detailed hypothetical protocols for synthesis, crystallization, and single-crystal X-ray diffraction are presented to guide researchers in the experimental determination of its structure. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solid-state properties of substituted benzoates.

Introduction

This compound is a halogenated aromatic ester with potential applications as a building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The arrangement of its substituent groups—a bromine atom, a methoxy group, and a methyl ester—on the benzene ring dictates its electronic properties and steric profile, which in turn influence its reactivity and intermolecular interactions. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for controlling solid-state properties such as solubility, stability, and bioavailability in drug development.

This guide will provide a predictive analysis of the crystal structure of this compound. While direct experimental data for this compound is not publicly available, we can construct a robust hypothetical model based on the known crystal structures of similar molecules and fundamental principles of crystal engineering.[2][3]

Synthesis and Crystallization

A reliable synthetic route and a carefully designed crystallization process are the prerequisites for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the esterification of its corresponding carboxylic acid, 3-bromo-5-methoxybenzoic acid.[4][5][6]

Experimental Protocol:

  • Reaction Setup: To a solution of 3-bromo-5-methoxybenzoic acid (1.0 eq) in methanol (10-20 mL per gram of acid), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove any unreacted starting material) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Single Crystal Growth

The growth of single crystals is a critical step that often requires screening of various solvents and conditions. For a molecule like this compound, slow evaporation is a promising technique.

Experimental Protocol:

  • Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as dichloromethane/hexane) at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Crystal Harvesting: Once well-formed, transparent crystals appear, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction: A Methodological Workflow

The definitive method for determining the crystal structure of a molecule is single-crystal X-ray diffraction (SC-XRD).

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_structure Structure Solution & Refinement synthesis Synthesis of Methyl 3-bromo-5-methoxybenzoate crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure determination.

Predicted Crystal Structure and Molecular Geometry

Based on the analysis of similar structures, such as Methyl 5-bromo-2-hydroxybenzoate[7], we can predict the key features of the crystal structure of this compound.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic parameters for this compound. These are hypothetical values and await experimental verification.

ParameterPredicted Value
Chemical FormulaC9H9BrO3
Formula Weight245.07 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~4.0 - 6.0
b (Å)~9.0 - 12.0
c (Å)~12.0 - 15.0
β (°)~95 - 105
Volume (ų)~450 - 650
Z4
Density (calculated)~1.7 - 1.9 g/cm³
Predicted Molecular Geometry

The molecule is expected to be nearly planar, with the carboxylate and methoxy groups exhibiting some torsion angles with respect to the benzene ring. The table below lists predicted bond lengths and angles, which are expected to be in good agreement with standard values.

Bond/AnglePredicted Value
C-Br~1.90 Å
C-O (methoxy)~1.36 Å
C-C (aromatic)~1.39 Å
C=O (ester)~1.21 Å
C-O (ester)~1.34 Å
O-C-C (ester)~110°
C-C-Br~120°
C-O-C (methoxy)~118°

Analysis of Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, we anticipate the following key interactions:

  • Halogen Bonding: The bromine atom is expected to participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms such as the carbonyl oxygen of a neighboring molecule.[3]

  • π-π Stacking: The aromatic rings are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.[7]

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or methyl C-H groups and the oxygen atoms of the ester and methoxy groups of adjacent molecules are also expected to play a role in the crystal packing.[8]

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has presented a predictive yet scientifically grounded overview of the crystal structure of this compound. By synthesizing information from related compounds and fundamental crystallographic principles, we have outlined the likely synthesis, crystallization, and structural features of this molecule. The provided hypothetical protocols and data serve as a valuable resource for researchers aiming to experimentally determine and understand the solid-state properties of this and similar compounds. The anticipated interplay of halogen bonding, π-π stacking, and weak hydrogen bonds highlights the complexity and elegance of molecular self-assembly in the crystalline state. Experimental validation of these predictions will be a valuable contribution to the field of chemical crystallography.

References

Methodological & Application

Suzuki coupling reactions with Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Suzuki Coupling Reactions with Methyl 3-bromo-5-methoxybenzoate

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a comprehensive technical overview and detailed experimental protocols for the application of this reaction using this compound, a versatile building block in medicinal chemistry and materials science.[4] We will delve into the reaction's catalytic cycle, provide a robust, step-by-step laboratory procedure, discuss optimization strategies, and present expected outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex biaryl compounds.

Introduction: The Strategic Importance of Biaryl Scaffolds

Biaryl motifs are privileged structures found at the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[5] Their synthesis is a critical endeavor in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura coupling reaction has emerged as a preferred method for constructing these C(sp²)-C(sp²) bonds due to its mild conditions, the stability and low toxicity of its organoboron reagents, and its broad substrate scope.[1][6]

This compound is a particularly valuable aryl halide partner in these reactions. Its electron-deficient nature, influenced by the ester and methoxy groups, modulates its reactivity, while these same functional groups provide handles for further synthetic elaboration. Its utility has been demonstrated in the synthesis of complex therapeutic agents, such as the anticancer drug Gefitinib, highlighting its importance as a key synthetic intermediate.[4] This guide offers a detailed framework for successfully employing this substrate in Suzuki coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing experimental conditions. The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7][8] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[3]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[1][9]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7][10]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products pd0 L₂Pd⁽⁰⁾ (Active Catalyst) pd2_oxidative Ar-Pd⁽ᴵᴵ⁾(L)₂-X pd0->pd2_oxidative Oxidative Addition pd2_trans Ar-Pd⁽ᴵᴵ⁾(L)₂-R' pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' (Biaryl Product) pd2_trans->product aryl_halide Ar-X (this compound) aryl_halide->pd2_oxidative boronic_acid R'-B(OH)₂ + Base boronic_acid->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
This compoundAryl Halide (Substrate)>98% Purity
Arylboronic AcidCoupling Partner>97% Purity
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Palladium Catalyst>98% Purity
Potassium Carbonate (K₂CO₃), anhydrousBase>99% Purity
1,4-DioxaneOrganic SolventAnhydrous, ACS Grade
Deionized WaterCo-solventDegassed
Ethyl Acetate (EtOAc)Extraction SolventACS Grade
Brine (Saturated NaCl solution)Aqueous Wash-
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentACS Grade
Silica GelChromatography Stationary Phase60 Å, 230-400 mesh
Equipment
  • Round-bottom flask or reaction vial suitable for the reaction scale

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Septa and needles

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reaction Setup (Add Reagents to Flask) start->setup degas 2. Degas System (Purge with Inert Gas) setup->degas heat 3. Heat to Reaction Temp (e.g., 100 °C) degas->heat monitor 4. Monitor Progress (TLC / GC-MS) heat->monitor workup 5. Aqueous Workup (Quench, Extract) monitor->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize end_node Pure Biaryl Product characterize->end_node

Caption: General experimental workflow for Suzuki coupling reactions.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[7]

    • Scientist's Note: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl bromide. The base is crucial for activating the boronic acid to facilitate transmetalation.[9]

  • Catalyst Addition: Briefly remove the flask from the inert atmosphere and add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Scientist's Note: While many modern catalyst systems use lower loadings (0.001-1 mol%), 3 mol% is a robust starting point for initial trials.[3][11] For air-sensitive catalysts, this addition should be done under a positive pressure of inert gas.

  • Solvent Addition and Degassing: Seal the flask with a septum. Add the solvents, 1,4-dioxane (4 mL) and water (1 mL), via syringe. Purge the resulting mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes by bubbling the gas through the solution.[7]

    • Scientist's Note: Degassing is critical. Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction. A mixture of an organic solvent and water is common, as it helps dissolve both the organic substrates and the inorganic base.

  • Reaction: Place the flask under a positive pressure of inert gas (e.g., using a balloon). Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Scientist's Note: The reaction temperature significantly influences the reaction rate. 80-110 °C is a typical range for aryl bromides.

  • Monitoring: The reaction's progress can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS. A complete reaction is indicated by the disappearance of the limiting starting material (this compound).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[12]

  • Purification: Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel.[7][12] An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis.

  • Characterization: Confirm the identity and purity of the final biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

While the provided protocol is robust, yields can vary depending on the coupling partner. The following table outlines key variables and strategies for optimization.

ParameterCommon Options & Considerations
Catalyst/Ligand For sterically hindered or electron-poor boronic acids, more active catalysts may be required. Systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can dramatically improve reaction rates and yields.[11][13]
Base K₂CO₃ is a good general-purpose base. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) may be used.[9] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) can be effective.[13]
Solvent Dioxane/water is common. Other solvent systems like toluene, DMF, or THF can be employed. The choice can affect solubility and reaction temperature.
Temperature If the reaction is sluggish, increasing the temperature may help. Conversely, if side product formation is observed, lowering the temperature could improve selectivity. Microwave heating can also significantly shorten reaction times.[14]
Troubleshooting Problem: No reaction/low conversion. Solution: Check catalyst activity, ensure proper degassing, or switch to a more active catalyst/ligand system. Problem: Decomposition. Solution: Lower the reaction temperature or use a milder base.

Expected Results: Representative Couplings

The following table summarizes expected outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on typical results for similar substrates.

Arylboronic Acid PartnerProduct NameTypical ConditionsExpected Yield RangeNotes
Phenylboronic acidMethyl 5-methoxy-[1,1'-biphenyl]-3-carboxylatePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C85-95%A standard, generally high-yielding coupling.
4-Methylphenylboronic acidMethyl 5-methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylatePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C88-96%Electron-donating groups on the boronic acid often react well.[5]
4-Methoxyphenylboronic acidMethyl 4',5-dimethoxy-[1,1'-biphenyl]-3-carboxylatePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C82-93%Similar to the above; a reliable transformation.
4-Formylphenylboronic acidMethyl 4'-formyl-5-methoxy-[1,1'-biphenyl]-3-carboxylatePd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100 °C75-88%Electron-withdrawing groups can make coupling more challenging. A more active catalyst system may be beneficial.
2-Methylphenylboronic acidMethyl 5-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylatePd(OAc)₂/Buchwald ligand, K₃PO₄, Toluene/H₂O, 100 °C60-80%Steric hindrance from ortho-substituents can lower yields. Advanced ligands are often necessary.[11]

Safety Precautions

  • Reagents: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Organic solvents like 1,4-dioxane are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Procedure: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Heating: Heating sealed reaction vessels can lead to dangerous pressure buildup. Ensure the system is properly vented (e.g., with a condenser open to an inert gas line). Use a blast shield, especially when working with new or scaled-up reactions.

References

Application Notes & Protocols: The Strategic Utility of Methyl 3-bromo-5-methoxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 3-bromo-5-methoxybenzoate has emerged as a highly versatile and strategic building block in the field of organic chemistry, particularly within pharmaceutical and materials science research. Its unique substitution pattern—featuring a bromine atom, a methoxy group, and a methyl ester on an aromatic ring—provides a trifecta of functional handles that can be selectively manipulated. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an in-depth analysis of the compound's properties, core applications, and detailed, field-proven protocols for its use in key synthetic transformations, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe application in any experimental setting.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Boiling Point ~287.5 °C at 760 mmHg[1]
Density ~1.5 g/cm³[1]
Appearance Off-white to white crystalline powder or solidN/A
CAS Number 56709-70-7[1]

Safety & Handling: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[2][3]

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][3]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[2][3]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Core Applications in Complex Molecule Synthesis

The strategic value of this compound lies in the distinct reactivity of its functional groups. The electron-withdrawing nature of the methyl ester and the bromine atom, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring. This makes the compound an ideal substrate for a variety of transformations.

Its primary application is as a key intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry for the production of Active Pharmaceutical Ingredients (APIs).[5] The bromine atom is the most reactive site, providing a reliable handle for introducing molecular diversity through cross-coupling chemistry.

Key Synthetic Transformations & Protocols

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for these powerful transformations.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl structures, which are prevalent in pharmaceuticals and organic materials.[6] The reaction couples an organoboron species with an organohalide, catalyzed by a palladium(0) complex.

Catalytic Cycle Overview: The reaction mechanism proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br(Ln) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂, Base) Transmetal->Pd0 Reductive Elimination (Ar-Ar') Buchwald_Workflow Setup 1. Reaction Setup (Add Aryl Halide, Amine, Base, Catalyst, Ligand to Schlenk Flask) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Solvent 3. Solvent Addition (Add Anhydrous, Degassed Solvent) Inert->Solvent Reaction 4. Reaction (Heat to Temperature with Stirring) Solvent->Reaction Monitor 5. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify

References

Application Notes and Protocols for the Heck Reaction of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has become an indispensable tool, particularly in the pharmaceutical and materials science industries, for constructing complex molecular architectures.[3][4] For drug development professionals, the Heck reaction provides a reliable pathway to synthesize substituted alkenes, which are common motifs in biologically active compounds.[5]

This guide provides a detailed examination of the Heck reaction conditions specifically tailored for aryl bromides, using Methyl 3-bromo-5-methoxybenzoate as a representative, electronically-deactivated substrate. We will explore the critical parameters that govern the reaction's efficiency and selectivity, offering both mechanistic insights and field-proven protocols.

Part 1: Deconstructing the Catalytic Cycle - A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Heck reaction proceeds through a sequence of well-defined steps involving Pd(0) and Pd(II) intermediates.[1][6][7]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated 14-electron Pd(0) complex.[2][8] This step, often rate-determining for aryl bromides, forms a square planar Pd(II) species.[7] The reactivity of the aryl halide follows the order I > OTf > Br >> Cl.[7]

  • Alkene Coordination and Migratory Insertion: The alkene then coordinates to the palladium center.[2][7] This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, a crucial step that forms the new carbon-carbon bond.[2][6][9]

  • β-Hydride Elimination: For the reaction to proceed, the resulting palladium intermediate must possess a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon. A syn-β-hydride elimination then occurs, forming the substituted alkene product and a palladium-hydride species.[2][9]

  • Reductive Elimination and Catalyst Regeneration: The final step involves the base-mediated reductive elimination of HX from the palladium-hydride complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Part 2: Key Parameters for Success with Aryl Bromides

The successful execution of a Heck reaction with an aryl bromide like this compound hinges on the careful selection of several key components.

The Palladium Catalyst: Precursor and Ligands

The choice of the palladium source and accompanying ligands is critical. While numerous palladium precursors can be used, including Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃, they all serve to generate the active Pd(0) species in situ.[1][7]

  • Phosphine Ligands: For less reactive aryl bromides, the use of phosphine ligands is often necessary to stabilize the palladium catalyst and facilitate oxidative addition.[10]

    • Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.[1][2]

    • Tri(o-tolyl)phosphine (P(o-tol)₃): A bulkier ligand that can sometimes improve yields and selectivity.

    • Bulky, Electron-Rich Phosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) have shown exceptional activity, even enabling reactions at room temperature for some substrates.[11][12] The electron-rich nature of these ligands promotes the oxidative addition step.[13]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often exhibiting high thermal stability, making them suitable for challenging couplings that require higher temperatures.[4]

  • Ligandless Conditions: In some cases, particularly with the addition of quaternary ammonium salts (Jeffery conditions), the Heck reaction can proceed without the need for phosphine ligands.[14][15] These conditions often involve anionic palladium intermediates.[14][16]

The Role of the Base

A base is required in stoichiometric amounts to neutralize the hydrohalic acid (HBr) generated during the reductive elimination step.[2][3] The choice of base can significantly impact the reaction rate and outcome.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are commonly used.[1][2][17] Their solubility can be a factor, and the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in biphasic systems.[18]

  • Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently employed organic bases.[1][8] More hindered amines like dicyclohexylmethylamine (Cy₂NMe) have been shown to be highly effective in combination with bulky phosphine ligands.[8][11]

Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and rate.[19]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and 1-methyl-2-pyrrolidinone (NMP) are excellent choices due to their high boiling points and ability to dissolve a wide range of organic and inorganic compounds.[10][19] Caution should be exercised with NMP, as it can form hydroperoxides upon prolonged exposure to air, which can oxidize phosphine ligands and hinder the reaction.[10]

  • Other Solvents: Toluene, acetonitrile, and even water (in the presence of appropriate phase-transfer catalysts or water-soluble ligands) have been successfully used.[18][20]

ParameterRecommended OptionsRationale & Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective at generating the active Pd(0) species.
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, NHCsStabilizes the catalyst and modulates its reactivity. Bulky, electron-rich ligands are often superior for less reactive aryl bromides.[13]
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEA, Cy₂NMeNeutralizes the generated HBr. The choice can influence reaction kinetics and side product formation.
Solvent DMF, DMAc, NMP, TolueneShould effectively dissolve all reaction components. High-boiling polar aprotic solvents are generally preferred.[19]
Temperature 80-140 °CHigher temperatures are often required for aryl bromides.[4] Optimization is key to balance reaction rate and potential for side reactions.

Part 3: Experimental Protocol - Heck Reaction of this compound with Styrene

This protocol provides a starting point for the Heck coupling of this compound with styrene. Optimization may be required based on laboratory-specific conditions and desired outcomes.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add K₂CO₃ (1.5 mmol), and anhydrous DMF (5 mL). If using, add TBAB (1.0 mmol) at this stage.

  • Alkene Addition: Add styrene (1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for creating diverse and novel heterocyclic compounds utilizing Methyl 3-bromo-5-methoxybenzoate as a versatile starting material. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N amination. The causality behind the selection of catalysts, ligands, and reaction conditions is explained to empower researchers to adapt and optimize these methods for their specific molecular targets.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring at least one heterocyclic ring.[1] Their structural diversity and ability to engage in specific, high-affinity interactions with biological targets make them "privileged scaffolds" in drug discovery. The challenge and opportunity for synthetic chemists lie in the efficient and modular construction of these complex architectures.

This compound is an exemplary starting material for this purpose. Its 1,3,5-substitution pattern offers three distinct and orthogonally reactive functional groups:

  • Aryl Bromide: The bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds.[2][3]

  • Methyl Ester: This group can be readily hydrolyzed, reduced, or converted into an amide, providing a secondary point for diversification or for directing intramolecular cyclization reactions.

  • Methoxy Group: An electron-donating group that influences the electronic properties of the aromatic ring. It can also be cleaved under specific conditions to reveal a phenol, opening another avenue for cyclization or functionalization.

This guide will focus on leveraging the aryl bromide functionality through robust palladium-catalyzed methodologies to access a variety of heterocyclic precursors and final products.

Synthetic Pathways from a Common Precursor

The strategic application of different catalytic systems to this compound allows for divergent synthesis of multiple heterocyclic families. The choice of coupling partner and catalyst dictates the initial bond formation, setting the stage for subsequent transformations.

G SM This compound suzuki_partner R-B(OH)₂ SM->suzuki_partner Pd Catalyst + Base buchwald_partner R₂-NH SM->buchwald_partner Pd Catalyst + Base suzuki_product Biaryl Precursors benzofuran Benzofurans suzuki_product->benzofuran Intramolecular Cyclization buchwald_product Arylamine Precursors indole Indoles buchwald_product->indole Intramolecular Cyclization carbazole Carbazoles buchwald_product->carbazole Second C-N or C-C Coupling

Caption: Divergent synthetic routes from this compound.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for generating biaryl structures.[4][5] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide.[6]

Mechanistic Rationale

The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice of ligand is critical; it must stabilize the palladium catalyst, promote oxidative addition, and facilitate the rate-limiting transmetalation and reductive elimination steps.[5] The base (e.g., K₂CO₃, CsF) is not merely a proton scavenger; it is essential for activating the organoboron species to form a more nucleophilic borate complex, which is required for efficient transmetalation.[7]

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product reagents Ar-Br + R-B(OH)₂ base Base (e.g., K₂CO₃) borate [R-B(OH)₃]⁻ base->borate Activation borate->oa_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Application Data: Suzuki Coupling Conditions

The following table provides starting conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of temperature, base, and solvent may be required for specific substrates.[8]

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001285-95
4-Pyridylboronic acidPdCl₂(dppf) (5)-K₂CO₃ (2.0)Dioxane/H₂O901670-85
2-Thienylboronic acidPd₂(dba)₃ (2.5)XPhos (5)CsF (2.0)THF80880-90
3-Formylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O851275-90
Protocol 1: Synthesis of Methyl 3-methoxy-5-(thiophen-2-yl)benzoate

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv, e.g., 245 mg, 1.0 mmol)

  • 2-Thienylboronic acid (1.2 equiv, 154 mg, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%, 23 mg)

  • XPhos (5 mol%, 24 mg)

  • Cesium Fluoride (CsF) (2.0 equiv, 304 mg, 2.0 mmol)

  • Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 2-thienylboronic acid, Pd₂(dba)₃, XPhos, and CsF.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed THF (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds between aryl halides and a vast array of amines.[9][10] This method is indispensable for synthesizing arylamines, which are key components of countless pharmaceuticals and functional materials.[11]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[10] However, the key steps involve the coordination of the amine to the Pd(II) complex, followed by deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to form a palladium-amido complex.[11] The final reductive elimination step, which forms the C-N bond, is often the rate-limiting step. This is why the development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has been crucial; these ligands accelerate the reductive elimination step, dramatically improving the reaction's scope and efficiency.[12][13]

G pd0 Pd(0)L oa_complex Ar-Pd(II)L(Br) pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)L(HNR₂)]⁺Br⁻ oa_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)L(NR₂) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reagents Ar-Br + HNR₂ base Base (e.g., NaOt-Bu) base->amine_complex

References

Application Note & Protocol Guide: Formation of 3-Methoxycarbonyl-5-methoxyphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of the Grignard reagent from Methyl 3-bromo-5-methoxybenzoate. Due to the inherent reactivity of the Grignard reagent with the ester functional group, this transformation presents a significant synthetic challenge. This guide details two effective protocols: the classic entrainment method using magnesium turnings and a modern, highly efficient halogen-magnesium exchange protocol utilizing iso-propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent. We will delve into the mechanistic underpinnings of these reactions, outline potential side reactions, and provide detailed, step-by-step procedures for reagent formation and subsequent titration for accurate molarity determination.

Introduction: The Challenge of Functionalized Grignard Reagents

Grignard reagents are powerful carbon nucleophiles, indispensable in organic synthesis for the formation of carbon-carbon bonds.[1][2] Their preparation typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[3][4] However, the high reactivity of the carbon-magnesium bond also makes them strong bases and potent nucleophiles that are incompatible with a wide array of functional groups, including esters, ketones, nitriles, and amides.

The target molecule for this guide, this compound, contains a methyl ester, a group that is highly susceptible to nucleophilic attack by a Grignard reagent.[5][6] A conventional Grignard formation approach can lead to a cascade of side reactions, primarily the addition of the newly formed Grignard reagent to the ester of a starting material molecule, ultimately leading to the formation of a tertiary alcohol after workup.[7][8][9] This self-destructive pathway significantly reduces the yield of the desired organometallic species.

To circumvent this, specialized techniques have been developed. This guide will focus on two such methodologies:

  • Classical Entrainment Method: This approach utilizes highly activated magnesium and carefully controlled conditions to favor the formation of the Grignard reagent over side reactions.

  • Halogen-Magnesium Exchange: A more contemporary and often more efficient method that employs a pre-formed, less nucleophilic but highly reactive Grignard reagent to perform a halogen exchange at low temperatures, thus preserving the sensitive ester functionality.[10][11][12]

Mechanistic Considerations and Side Reactions

Mechanism of Grignard Formation

Classical Formation: The traditional method involves the oxidative addition of magnesium metal into the carbon-halogen bond of the aryl bromide.[4] This is a surface reaction occurring on the magnesium metal, which is often coated with a passivating layer of magnesium oxide.[1][2] Activation of the magnesium is therefore crucial. The mechanism is believed to proceed through single-electron transfer (SET) steps, generating radical intermediates.[3][13]

Halogen-Magnesium Exchange: This method relies on the reaction of an aryl halide with an alkyl Grignard reagent, typically iso-propylmagnesium chloride (i-PrMgCl).[10][11] The exchange is driven by the formation of the more stable aryl Grignard reagent. The use of lithium chloride to form the "Turbo-Grignard" reagent, i-PrMgCl·LiCl, has been shown to significantly accelerate the rate of exchange.[14][15][16][17][18] This allows the reaction to be performed at very low temperatures, where the rate of nucleophilic attack on the ester is negligible.[11]

Primary Side Reaction: Intermolecular Self-Quenching

The principal side reaction is the intermolecular reaction between the newly formed Grignard reagent and the ester functionality of an unreacted molecule of this compound. This proceeds via a nucleophilic acyl substitution, followed by a second addition to the resulting ketone intermediate, ultimately yielding a tertiary alcohol upon acidic workup.[5][6][7]

Visualization of Reaction Pathways

Grignard Formation and Side Reaction

cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A This compound C 3-Methoxycarbonyl-5-methoxyphenylmagnesium Bromide (Desired Grignard Reagent) A->C Grignard Formation B Mg(0) or i-PrMgCl·LiCl B->C D Newly Formed Grignard Reagent F Tetrahedral Intermediate D->F H Second Grignard Addition D->H E Unreacted this compound E->F G Ketone Intermediate F->G Elimination of MeOMgBr G->H I Tertiary Alkoxide H->I G cluster_prep Reagent & Glassware Preparation cluster_protocol2 Halogen-Magnesium Exchange Protocol prep_glass Flame-dry all glassware prep_reagents Ensure anhydrous solvents and reagents start Dissolve this compound in anhydrous THF under inert gas cool Cool solution to -15 °C start->cool add Slowly add i-PrMgCl·LiCl solution (maintain T < -10 °C) cool->add react Stir at -15 °C for 1.5 hours add->react product Grignard reagent solution (3-Methoxycarbonyl-5-methoxyphenylmagnesium Bromide) is ready for use or titration react->product

References

palladium-catalyzed cross-coupling of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-bromo-5-methoxybenzoate

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of palladium-catalyzed cross-coupling reactions using this compound. This versatile building block, featuring both an electron-donating methoxy group and an electron-withdrawing methyl ester group, presents a unique electronic profile for the synthesis of complex biaryl, aryl-amine, and aryl-alkyne structures, which are prevalent in pharmaceuticals and advanced materials.[1] This guide provides not only detailed, field-proven protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthesis.

The Foundation: Understanding the Palladium Catalytic Cycle

At the heart of these powerful transformations lies the palladium(0)/palladium(II) catalytic cycle.[2] A mastery of this cycle is fundamental to troubleshooting and optimizing any cross-coupling reaction. The process is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and is facilitated by electron-rich ligands on the palladium center. The palladium is oxidized from Pd(0) to a square planar Pd(II) species.[3][4]

  • Transmetalation / Migratory Insertion: In reactions like the Suzuki or Sonogashira coupling, the nucleophilic partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center in a step called transmetalation.[4] In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new carbon-carbon or carbon-heteroatom bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue until the limiting reagent is consumed.[3]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Coupled L₂Pd(II)(Ar)(R) PdII_Aryl->PdII_Coupled Transmetalation (e.g., Suzuki) PdII_Coupled->Pd0 Reductive Elimination ArylHalide Ar-X (this compound) ArylHalide->PdII_Aryl Organometallic R-M (Coupling Partner) Organometallic->PdII_Coupled Product Ar-R (Coupled Product) Product->Pd0 caption Generalized Pd(0)/Pd(II) Catalytic Cycle.

Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl scaffolds.[5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Scientific Principle and Mechanistic Insight

The reaction couples the aryl bromide with an organoboron species, typically an arylboronic acid or a more stable boronic ester (e.g., pinacol ester).[5] A critical component is the base, which reacts with the boronic acid to form a more nucleophilic "ate" complex, facilitating the transmetalation step.[6] The choice of ligand is crucial; electron-rich, bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps.[7]

Suzuki_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents Combine: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base (e.g., K₂CO₃) Setup->Reagents Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Reaction 2. Reaction (Heat & Stir) Solvent->Reaction Heating Heat to 80-100 °C Stir for 2-24 h Reaction->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup 3. Work-up & Purification Monitoring->Workup Quench Cool, Dilute with EtOAc Workup->Quench Wash Wash with Water & Brine Quench->Wash Purify Dry, Concentrate & Purify (Column Chromatography) Wash->Purify Product 4. Final Product (Biaryl Compound) Purify->Product caption Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Detailed Experimental Protocol: Synthesis of Methyl 3-methoxy-5-phenylbenzoate

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (8 mol%) or SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Ethyl acetate (EtOAc), Brine

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium catalyst, ligand, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).[9][10]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O90>90%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O10085-95%
3-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄Dioxane/H₂O10080-90%

Yields are representative and may vary based on specific reaction scale and purity of reagents.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical pharmacophores in drug discovery.[11][12] This method allows for the formation of C-N bonds under conditions that are far milder and more general than classical methods like the Ullmann condensation or nucleophilic aromatic substitution.

Scientific Principle and Mechanistic Insight

This reaction couples the aryl bromide with a primary or secondary amine.[13] The success of this transformation is highly dependent on two factors:

  • A Strong, Non-Nucleophilic Base: A bulky base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine after it has coordinated to the palladium(II) center, forming the key palladium-amido complex.[11]

  • Bulky, Electron-Rich Ligands: Ligands developed by the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, BrettPhos) are essential. Their steric bulk promotes the final reductive elimination step, which is often the turnover-limiting step, to release the arylamine product.[12][13]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [L-Pd(II)(Ar)(H₂NR)]⁺Br⁻ OxAdd->AmineCoord Amine Coordination (R₂NH) Amido L-Pd(II)(Ar)(HNR) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination (Ar-NR₂) caption Key steps in the Buchwald-Hartwig amination cycle.

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Detailed Experimental Protocol: Synthesis of Methyl 3-methoxy-5-(morpholino)benzoate

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • Glovebox Setup: Due to the air and moisture sensitivity of the catalyst, ligand, and base, it is highly recommended to perform the initial setup in a glovebox.

  • Reagent Addition: In the glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried vial or flask containing a stir bar.

  • Substrate Addition: Add this compound to the vial. Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Nucleophile Addition: Finally, add the morpholine via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at 100-110 °C and stir.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-4 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.[11]

  • Extraction and Purification: Concentrate the filtrate and purify directly by flash column chromatography to obtain the desired arylamine product.

Application Protocol 3: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, providing direct access to aryl-alkyne motifs found in natural products and materials science.[1][14]

Scientific Principle and Mechanistic Insight

The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[14] The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that undergoes transmetalation with the Pd(II)-aryl complex. The reaction is typically run in an amine solvent like triethylamine, which acts as both the base and the solvent. A significant side reaction is the copper-mediated homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[15][16]

Detailed Experimental Protocol: Synthesis of Methyl 3-methoxy-5-(phenylethynyl)benzoate

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous, degassed)

Procedure:

  • Vessel Preparation: To a Schlenk flask containing a stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add degassed triethylamine via syringe, followed by the dropwise addition of phenylacetylene.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to increase the rate.

  • Monitoring: The reaction progress can be monitored by TLC. A fine precipitate of triethylammonium bromide will typically form as the reaction proceeds.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the pure arylalkyne.

General Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst (Pd(II) not reduced to Pd(0)); Impure reagents or solvents; Insufficient temperature.Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a pre-catalyst.[8] Ensure reagents are pure and solvents are anhydrous/degassed. Increase reaction temperature in increments.
Formation of Side Products Suzuki: Homocoupling of boronic acid.[17] Sonogashira: Glaser coupling of alkyne. General: Dehalogenation of starting material.[17]Suzuki: Use a boronic ester; ensure rigorous exclusion of oxygen. Sonogashira: Maintain strict anaerobic conditions. General: Use a less active catalyst system or lower the temperature; ensure the base is not too strong.
Difficult Purification Residual palladium in the product; Co-elution of byproducts.Filter the crude reaction mixture through Celite® or a dedicated palladium scavenger.[18] Optimize chromatography conditions (solvent system, gradient).

References

The Strategic deployment of Methyl 3-bromo-5-methoxybenzoate in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the strategic importance of versatile chemical building blocks cannot be overstated. Methyl 3-bromo-5-methoxybenzoate, a deceptively simple aromatic compound, represents one such pivotal scaffold. Its unique substitution pattern—a bromine atom, a methoxy group, and a methyl ester—offers medicinal chemists a triad of reactive handles for intricate molecular engineering. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations and insights into its role in constructing complex, biologically active molecules.

Physicochemical Profile & Strategic Value

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical properties. The presence of a bromine atom at the meta-position relative to the electron-withdrawing methyl ester and the electron-donating methoxy group creates a unique electronic environment that influences its reactivity in cross-coupling reactions.

PropertyValueSource
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Boiling Point ~287.5 °C at 760 mmHg[1]
Density ~1.5 g/cm³[1]
Appearance Colorless to light yellow/orange liquid or solid[2]

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds—fundamental transformations in the synthesis of pharmaceutical agents.[3] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for derivatization.

Core Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material in the synthesis of a diverse range of therapeutic agents, most notably in the field of oncology.

Kinase Inhibitors: The Gefitinib Case Study

One of the most significant applications of a closely related analogue, methyl 3-hydroxy-4-methoxybenzoate, is in the synthesis of Gefitinib, a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[4] A novel synthetic route, although later retracted, highlights the utility of this scaffold. The synthesis involves a multi-step process beginning with alkylation, followed by nitration, reduction, cyclization, and successive amination reactions to build the complex quinazoline core of the drug.[4] This example underscores the value of the substituted benzoate ring system as a foundational element for constructing kinase inhibitors.[5][6]

G cluster_0 Synthesis of Gefitinib Core Start Methyl 3-hydroxy-4-methoxybenzoate Step1 Alkylation Step2 Nitration Step3 Reduction Step4 Cyclization Step5 Chlorination End Quinazoline Core

Anti-inflammatory Agents: Modulating Key Signaling Pathways

The brominated aromatic core is also implicated in the development of anti-inflammatory agents. A structurally related compound, methyl 3-bromo-4,5-dihydroxybenzoate, has been shown to exhibit anti-inflammatory properties by modulating the TLR/NF-κB signaling pathways.[7][8] This compound was found to inhibit the inflammatory responses in a zebrafish model of inflammatory bowel disease (IBD) by downregulating the expression of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[7][8] This suggests that derivatives of this compound could be explored for their potential to treat inflammatory conditions.

G MBD Methyl 3-bromo-4,5- dihydroxybenzoate TLR TLR Pathway MBD->TLR inhibits NFkB NF-κB Pathway TLR->NFkB Inflammation Inflammatory Response NFkB->Inflammation promotes

Key Synthetic Protocols

The true power of this compound is realized through its versatile reactivity in palladium-catalyzed cross-coupling reactions. Below are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in pharmaceuticals.[10]

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous Toluene

  • Degassed Water

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]

  • Solvent Addition: Add anhydrous toluene and degassed water in a 5:1 ratio via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[11]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[11]

  • Purification: Filter the mixture and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[11]

G Setup 1. Assemble Reactants (Ar-Br, Boronic Acid, Pd Catalyst, Ligand, Base) Solvent 2. Add Degassed Solvents (Toluene/Water) Setup->Solvent Heat 3. Heat Reaction (100 °C) Solvent->Heat Monitor 4. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 5. Aqueous Work-up (EtOAc Extraction) Monitor->Workup Purify 6. Purify Product (Column Chromatography) Workup->Purify

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[12][13] This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in a vast number of biologically active compounds.[1]

Objective: To couple this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous, degassed Toluene

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos.[1]

  • Reagent Addition: Add NaOt-Bu and this compound to the flask.[1]

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine.[1]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. The combined filtrates are then washed with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Br) PdII Pd(II) Complex Amine Amine Coordination & Deprotonation Amido Pd(II)-Amido Complex RedElim Reductive Elimination Product Ar-NR₂

Conclusion and Future Outlook

This compound is a testament to the principle that simple, well-designed building blocks can be the cornerstone of complex and life-saving medicines. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for the synthesis of diverse molecular architectures, from kinase inhibitors to potential anti-inflammatory agents. The protocols outlined herein serve as a practical guide for researchers looking to harness the synthetic potential of this valuable intermediate. As the demand for novel therapeutics continues to grow, the strategic application of scaffolds like this compound will undoubtedly remain a critical component of successful drug discovery programs.

References

Application Notes & Protocols: Selective Demethylation of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-bromo-5-methoxybenzoate is a substituted aromatic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its structure contains two key functional groups amenable to transformation: a methyl ester and a methoxy group. The selective cleavage of the aryl methyl ether to reveal the corresponding phenol, Methyl 3-bromo-5-hydroxybenzoate, is a critical transformation that unlocks pathways to more complex molecular architectures.[3] This hydroxyl group provides a reactive handle for subsequent reactions, such as etherification, esterification, or participation in cross-coupling reactions.[3]

This guide provides an in-depth analysis of established protocols for the demethylation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic principles and practical considerations essential for successful and safe execution. We will focus on the most reliable and widely used methods, including cleavage with the powerful Lewis acid Boron Tribromide (BBr₃) and the classic Brønsted acid, Hydrobromic Acid (HBr).

Method Selection: A Comparative Overview

Choosing the appropriate demethylation reagent is paramount and depends on factors such as substrate sensitivity, required reaction conditions, and available laboratory equipment. While numerous reagents can effect the cleavage of aryl methyl ethers, BBr₃ and HBr represent two of the most common and effective choices, operating via distinct mechanisms.[4]

Parameter Boron Tribromide (BBr₃) Hydrobromic Acid (HBr) Nucleophilic Agents (e.g., NaSMe)
Reagent Type Strong Lewis AcidStrong Brønsted AcidStrong Nucleophile
Typical Conditions -78°C to room temp, CH₂Cl₂High Temp (Reflux, ~130°C)High Temp (Reflux), DMF/NMP
Reaction Time Hours to overnightSeveral hours2-8 hours
Functional Group Tolerance Moderate to GoodLowModerate
Key Advantages High efficacy, mild temperaturesLower cost, simple setupAvoids strong acids, good for sensitive substrates
Key Disadvantages Highly toxic, moisture-sensitive, corrosiveHarsh conditions, poor FG toleranceStrong odor (thiols), requires anhydrous polar solvents
Safety EXTREMELY HAZARDOUS . Reacts violently with water.[5][6][7]Corrosive, toxic fumes.Toxic, often requires handling of foul-smelling thiols.[8]

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is arguably the most effective and widely used reagent for the cleavage of aryl methyl ethers due to its high reactivity, which allows reactions to proceed at low to ambient temperatures.[9][10][11]

Mechanism of Action

The demethylation process begins with the formation of a Lewis acid-base adduct between the highly electrophilic boron atom of BBr₃ and the ether oxygen.[10][12][13] This coordination weakens the methyl C-O bond, making the methyl group susceptible to nucleophilic attack by a bromide ion, which can be delivered from another BBr₃ molecule or the BBr₄⁻ anion.[12][13] This Sɴ2-type displacement releases methyl bromide and a dibromoboryl ether (Ar-OBBr₂), which is subsequently hydrolyzed during aqueous workup to yield the desired phenol.[9][10]

// Reactants sub [label="Ar-O-CH₃"]; bbr3 [label="BBr₃"];

// Intermediate Adduct adduct [label="Ar-O⁺(B⁻Br₃)-CH₃"];

// Transition State visualization ts_label [label="Sɴ2 Attack", shape=none, fontcolor="#EA4335"];

// Products prod1 [label="Ar-OBBr₂"]; prod2 [label="CH₃Br"];

// Final Product after Workup h2o [label="H₂O Workup", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; phenol [label="Ar-OH"];

// Arrows and Connections sub -> adduct [label="+ BBr₃"]; adduct -> prod1 [label=< Br⁻ attack >]; adduct -> prod2 [style=invis]; // for positioning prod1 -> phenol [label="+ 3H₂O", arrowhead=normal];

// Grouping for clarity {rank=same; sub; bbr3;} {rank=same; prod1; prod2;} {rank=same; h2o; phenol;}

// Add a visual representation of the attack sub -> ts_label [style=invis]; ts_label -> adduct [style=invis]; } caption [label="Mechanism of BBr₃ Demethylation.", fontname="Arial", fontsize=10];

Safety Precautions: CRITICAL

Boron tribromide is a colorless, fuming liquid that is extremely toxic, corrosive, and reacts violently with water, releasing heat and toxic fumes.[5][6][14][15]

  • Handling: All manipulations must be performed in a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and two pairs of nitrile gloves.[5]

  • Conditions: Strict anhydrous (moisture-free) conditions are mandatory. Use oven-dried glassware and anhydrous solvents.

  • Quenching: The reaction must be quenched with extreme care by slowly adding a proton source (like methanol or water) at low temperatures (e.g., 0°C or -78°C) to manage the highly exothermic reaction.[4]

Detailed Step-by-Step Protocol
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1-0.2 M concentration).

  • Inert Atmosphere: Purge the system with dry nitrogen or argon for 10-15 minutes.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in CH₂Cl₂ (1.1 - 1.5 eq.) dropwise via syringe over 15-20 minutes. The formation of a white precipitate upon addition is common.[11]

  • Reaction: Allow the reaction to stir at -78°C for 1 hour, then let it warm slowly to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Quench the reaction by the very slow, dropwise addition of methanol until gas evolution ceases, followed by the slow addition of water.[16]

  • Workup: Transfer the mixture to a separatory funnel. Dilute with additional CH₂Cl₂ and water. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with CH₂Cl₂.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield Methyl 3-bromo-5-hydroxybenzoate as a white solid.[17]

Protocol 2: Demethylation using Hydrobromic Acid (HBr)

This classic method utilizes a strong Brønsted acid to cleave the ether bond. It is often employed when BBr₃ is unavailable or if the substrate is robust enough to withstand harsh, high-temperature conditions.[4][10]

Mechanism of Action

The reaction proceeds via an Sɴ2 mechanism. The ether oxygen is first protonated by the strong acid (HBr), forming a good leaving group (a neutral alcohol). The bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic methyl carbon, displacing the phenol and forming methyl bromide.[10][18] Cleavage occurs specifically at the methyl-oxygen bond because an Sɴ2 attack on the sp²-hybridized aromatic carbon is sterically hindered and electronically unfavorable.[18]

// Reactants sub [label="Ar-O-CH₃"]; hbr [label="H-Br"];

// Protonated Intermediate protonated [label="Ar-O⁺(H)-CH₃"];

// Sɴ2 Attack br_ion [label="Br⁻"]; ts_label [label="Sɴ2 Attack", shape=none, fontcolor="#34A853"];

// Products phenol [label="Ar-OH"]; mebr [label="CH₃Br"];

// Arrows and Connections sub -> protonated [label="+ H⁺"]; protonated -> phenol [label=< + Br⁻ >]; protonated -> mebr [style=invis];

// Grouping for clarity {rank=same; sub; hbr;} {rank=same; protonated; br_ion;} {rank=same; phenol; mebr;} } caption [label="Mechanism of HBr Demethylation.", fontname="Arial", fontsize=10];

Detailed Step-by-Step Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add 48% aqueous hydrobromic acid (HBr) in a significant excess (e.g., 5-10 mL per gram of substrate). Acetic acid can be added as a co-solvent if solubility is an issue.[10]

  • Heating: Heat the reaction mixture to reflux (typically 120-130°C) and maintain this temperature for 3-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often slower than BBr₃-mediated cleavage.

  • Cooling and Dilution: Once complete, cool the reaction mixture to room temperature and then further in an ice bath. Slowly pour the acidic mixture into a beaker containing ice water, which may cause the product to precipitate.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic extracts and wash with water, followed by saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Experimental Workflow

The overall process for demethylation, regardless of the chosen reagent, follows a consistent series of steps from reaction to final product characterization.

Workflow Start Starting Material (this compound) Reaction Demethylation Reaction (e.g., BBr₃ or HBr) Start->Reaction Workup Aqueous Workup & Quenching Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Column Chromatography / Recrystallization) Extraction->Purification Product Final Product (Methyl 3-bromo-5-hydroxybenzoate) Purification->Product Analysis Characterization (NMR, MS, MP) Product->Analysis

Alternative Demethylation Reagents

While BBr₃ and HBr are workhorse reagents, other methods exist that may be advantageous for specific applications.

  • Aluminum Chloride (AlCl₃): Another strong Lewis acid that can effect demethylation, often in combination with a scavenger like thiourea or N,N-dimethylaniline.[19][20][21][22] It can be a cost-effective alternative to BBr₃ but may require high temperatures.

  • Nucleophilic Reagents: Strong nucleophiles can cleave methyl ethers via an Sɴ2 reaction. Common reagents include sodium thiomethoxide (NaSMe) in DMF or NMP.[23][24][25] This method is useful for substrates that are sensitive to strongly acidic conditions.[10] An odorless alternative using long-chain thiols like 1-dodecanethiol has also been developed to mitigate the stench associated with low molecular weight thiols.[8][26]

Characterization of the Product

The final product, Methyl 3-bromo-5-hydroxybenzoate , is expected to be a white solid with a melting point of approximately 133°C.[1] Successful synthesis should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of the methoxy singlet (~3.9 ppm) and the appearance of a broad singlet for the phenolic -OH.

  • ¹³C NMR: A shift in the carbon signals of the aromatic ring will be observed, and the methoxy carbon signal will be absent.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the mass of the demethylated product (C₈H₇BrO₃, approx. 230/232 g/mol ).[17]

References

functionalization of the aromatic ring of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Functionalization of Methyl 3-bromo-5-methoxybenzoate

Introduction: Unlocking the Potential of a Versatile Scaffold

This compound is a key building block in modern organic synthesis, particularly valued in the realms of pharmaceutical development and materials science.[1][2] Its structure presents a unique trifecta of functionalities: an electron-withdrawing methyl ester, an electron-donating methoxy group, and a strategically positioned bromine atom. This arrangement not only influences the electronic properties of the aromatic ring but also provides distinct handles for selective chemical manipulation.

This guide provides a comprehensive overview of advanced synthetic strategies to functionalize the aromatic core of this versatile molecule. We will move beyond simple procedural lists to explore the underlying principles and causalities behind protocol design, empowering researchers to adapt and innovate. The two primary avenues for functionalization are:

  • Transition Metal-Catalyzed Cross-Coupling: Utilizing the carbon-bromine bond as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Directed ortho-Metalation (DoM): Leveraging the directing influence of the methoxy group to achieve regioselective C-H activation and subsequent functionalization at a position ortho to it.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets for bond construction in organic chemistry, a contribution recognized with the 2010 Nobel Prize in Chemistry.[3] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple, enabling the precise and efficient connection of diverse molecular fragments. For an electron-deficient aryl bromide like this compound, these methods are particularly effective.[4]

The generalized catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.

  • Transmetalation (for Suzuki/Stille) or Carbopalladation (for Heck): The second coupling partner is introduced to the palladium center.

  • Reductive Elimination: The newly formed bond is created as the product is expelled, regenerating the Pd(0) catalyst.[3][5]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxiAdd->PdII_Aryl Transmetal Transmetalation / Alkene Coordination PdII_Aryl->Transmetal PdII_Coupling L₂Pd(II)(Ar)(R) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 ArR Ar-R (Product) RedElim->ArR ArX Ar-X (Substrate) ArX->OxiAdd RM R-M / Alkene (Coupling Partner) RM->Transmetal

Caption: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures by coupling an organohalide with a boronic acid or its ester derivatives.[6][7] Its operational simplicity, mild conditions, and high functional group tolerance make it a favorite in medicinal chemistry. The base is crucial, as it activates the boronic acid to facilitate the transmetalation step.[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Yield (%)Reference
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)10095[6]
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)8098[6]
Aryl ChloridesPd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)t-AmylOH10090-99[8]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) if required. Add this catalyst system to the Schlenk flask.

  • Solvent Addition: Add a degassed solvent system, such as a 5:1 mixture of toluene and water, to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the mixture to 100°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to valuable aryl-alkyne motifs.[9] The reaction is uniquely co-catalyzed by palladium and a copper(I) salt (typically CuI), with an amine serving as both the base and, often, the solvent.[10]

Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Reagents: Add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N. Add the terminal alkyne (e.g., phenylacetylene, 1.5 equiv) via syringe.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitor by TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by silica gel chromatography.

Heck Reaction: Olefin Vinylation

The Heck reaction (or Mizoroki-Heck reaction) is a powerful method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[3][11] It is highly valuable for synthesizing substituted alkenes, such as stilbenes and cinnamates, with excellent control of stereoselectivity.

Protocol: Heck Coupling with Methyl Acrylate

  • Reagent Setup: In a sealed tube, combine this compound (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 3 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 6 mol%), and a base such as triethylamine (Et₃N, 2.0 equiv).

  • Solvent and Olefin Addition: Add an anhydrous, degassed solvent like DMF or acetonitrile. Add methyl acrylate (1.5 equiv).

  • Reaction Execution: Seal the tube and heat to 100-120°C for 12-24 hours.

  • Work-up and Purification:

    • After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the resulting crude oil by column chromatography to isolate the methyl cinnamate derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[5][12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, a transformation that is often difficult to achieve with classical methods.[12][13] Success hinges on the use of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[12][14]

Table 2: Ligand and Base Systems for Buchwald-Hartwig Amination

LigandBaseTypical SolventCharacteristics
XPhosNaOt-Bu, K₃PO₄Toluene, DioxaneHighly active for a broad range of aryl halides and amines.[12]
BINAPNaOt-BuTolueneOne of the first-generation effective bidentate ligands.[5]
AliPhosK₂CO₃1,4-DioxaneEffective for hindered and electron-deficient substrates.[14]

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Inert Atmosphere Setup: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried Schlenk flask. Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Under argon, add this compound (1.0 equiv). Add anhydrous, degassed toluene via syringe to a concentration of 0.1-0.2 M. Finally, add the amine (e.g., morpholine, 1.2 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110°C, stirring vigorously until the reaction is complete as judged by LC-MS analysis.

  • Work-up and Purification:

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite® to remove insoluble inorganic salts and catalyst residues.

    • Concentrate the filtrate and purify the crude product by silica gel chromatography.

Part 2: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful regioselective functionalization strategy that circumvents the limitations of classical electrophilic aromatic substitution.[15] The reaction relies on a Directed Metalation Group (DMG) containing a heteroatom that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[16]

For this compound, the methoxy group is the most potent DMG. It will direct lithiation to one of its ortho positions, C4 or C6. Deprotonation at C4 is electronically favored and sterically more accessible than at C6, which is flanked by the bulky bromine atom. Therefore, quenching the resulting aryllithium intermediate with an electrophile will result in highly regioselective functionalization at the C4 position.

Directed_ortho_Metalation Start Step1 1) s-BuLi, TMEDA THF, -78 °C Start->Step1 Intermediate Step2 2) Electrophile (E+) e.g., DMF Intermediate->Step2 Product Step1->Intermediate Step2->Product Quench Work-up

Caption: Directed ortho-Metalation at the C4 position.

Protocol: DoM and Formylation at the C4 Position

  • CAUTION: Organolithium reagents are pyrophoric and moisture-sensitive. This procedure must be conducted under a strictly inert atmosphere with anhydrous solvents.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and rubber septum, add anhydrous tetrahydrofuran (THF). Add this compound (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 equiv).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add sec-butyllithium (s-BuLi, 1.3 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1-2 hours.

  • Electrophilic Quench: Add the electrophile (e.g., anhydrous N,N-dimethylformamide (DMF), 3.0 equiv) dropwise to the aryllithium solution at -78°C.

  • Reaction Completion and Work-up:

    • Allow the reaction to stir at -78°C for another hour, then slowly warm to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the C4-formylated product.

Part 3: Considerations for Other Transformations

Grignard Reagent Formation

While the C-Br bond can be converted to a Grignard reagent (R-MgBr) via reaction with magnesium metal, this approach is complicated by the presence of the methyl ester.[17][18] Grignard reagents are potent nucleophiles and would readily attack the ester carbonyl, leading to undesired side reactions.[18] To successfully utilize a Grignard-based strategy, one would first need to hydrolyze the ester to the corresponding carboxylic acid, perform the Grignard reaction, and then re-esterify the acid in a later step. This multi-step process makes direct functionalization via cross-coupling or DoM more atom- and step-economical.

Conclusion

This compound is a powerful and versatile scaffold whose reactivity can be precisely controlled through modern synthetic methods. Palladium-catalyzed cross-coupling reactions provide reliable and modular access to a vast array of C-C and C-N linked derivatives by targeting the C-Br bond. In parallel, Directed ortho-Metalation offers a complementary strategy for highly regioselective C-H functionalization at the C4 position, guided by the methoxy directing group. A thorough understanding of these methodologies, their mechanisms, and their practical considerations enables researchers to strategically design and execute syntheses for novel molecules in drug discovery and advanced materials.

References

Troubleshooting & Optimization

purification of crude Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Gather Information

I have initiated a comprehensive search for information regarding the . The search queries cover various purification techniques (recrystallization, column chromatography), potential impurities, physical properties of the target compound, and general troubleshooting for purification of similar compounds.

The initial search results provide a good starting point. I have found information on:

  • General troubleshooting for flash column chromatography.

  • Key factors impacting flash chromatography.

  • Physical and chemical properties of Methyl 3-bromo-5-methoxybenzoate and related compounds.

  • Synthesis of related compounds, which can give clues about potential impurities.

  • General purification techniques for esters.

However, I still need more specific information on:

  • A validated, step-by-step recrystallization protocol for this compound, including suitable solvents.

  • A detailed column chromatography protocol for this specific compound, including recommended solvent systems (eluent).

  • Common impurities that are specific to the synthesis of this compound.

  • Potential issues that are unique to the purification of this compound, beyond general troubleshooting.

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Part 2: Structure the Guide

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Technical Support Center: Purification of Crude this compound

1. Introduction

  • 1.1. Importance of Purity for this compound in Research and Drug Development.
  • 1.2. Common Synthesis Routes and Potential Impurities.
  • 1.3. Overview of Purification Strategies.

2. Pre-Purification Analysis: Know Your Crude Material

  • 2.1. FAQ: Why is TLC analysis essential before purification?
  • 2.2. Troubleshooting Guide: Interpreting Your TLC Plate.
  • Streaking, multiple spots, spots at the baseline or solvent front.
  • 2.3. Protocol: Performing a Quick TLC Analysis.

3. Troubleshooting Guide: Recrystallization

  • 3.1. FAQ: When is recrystallization a suitable method for this compound?
  • 3.2. Q&A Format Troubleshooting:
  • Q: My compound won't dissolve in the chosen solvent, even with heating. What's wrong?
  • Q: My compound "oils out" instead of forming crystals. How can I fix this?
  • Q: The purity of my compound hasn't improved after recrystallization. What are the next steps?
  • Q: I have a very low recovery after recrystallization. How can I improve the yield?
  • 3.3. Protocol: Step-by-Step Recrystallization of this compound.

4. Troubleshooting Guide: Flash Column Chromatography

  • 4.1. FAQ: When should I choose column chromatography over recrystallization?
  • 4.2. Q&A Format Troubleshooting:
  • Q: How do I select the right solvent system (eluent) for my column?
  • Q: My compound is stuck on the column and won't elute. What should I do?
  • Q: The separation between my product and an impurity is poor. How can I improve it?
  • Q: I'm seeing cracks in my silica bed. How does this affect my purification and how can I prevent it?
  • 4.3. Protocol: Step-by-Step Flash Column Chromatography for this compound.

5. Post-Purification Analysis: Confirming Purity

  • 5.1. FAQ: What are the best methods to confirm the purity of the final product?
  • 5.2. Interpreting Analytical Data (Brief Guide).
  • NMR, HPLC, Melting Point.

6. Summary of Key Parameters and Data

  • Table: Physical Properties of this compound.
  • Table: Recommended Solvent Systems for TLC and Column Chromatography.
  • Table: Troubleshooting Summary.

7. Visualizations

  • Graphviz Diagram: Decision tree for choosing the right purification method.
  • Graphviz Diagram: Workflow for troubleshooting poor separation in column chromatography.

8. References

This structure allows for a logical flow, starting from understanding the crude material, moving to specific troubleshooting for the two main purification techniques, and ending with post-purification analysis and a quick reference section. The Q&A format within the troubleshooting sections will directly address the user's potential problems.

Part 3: Create Content (Iterative Process with Further Searching)

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Technical Support Center: A Guide to the Purification of Crude this compound

Welcome to the technical support center for the . This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. The purity of this compound is critical for the success of subsequent synthetic steps, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs) where even trace impurities can have significant downstream effects.[1][2] This resource provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of purifying this compound.

Understanding Your Crude Material: The First Step to Success

The purification strategy for any compound begins with a thorough understanding of the crude material. The nature and quantity of impurities will dictate the most effective purification method.

1.1. Common Synthesis Routes and Potential Impurities

This compound is typically synthesized via the esterification of 3-bromo-5-methoxybenzoic acid.[2] The impurities in your crude product will largely depend on the specific reaction conditions and the purity of your starting materials.

Potential Impurities:

  • Unreacted Starting Material: 3-bromo-5-methoxybenzoic acid.

  • Byproducts from Synthesis: These can vary depending on the specific reagents and conditions used.

  • Residual Solvents: Solvents used in the synthesis and workup.

  • Degradation Products: The ester can be susceptible to hydrolysis back to the carboxylic acid, especially in the presence of acid or base with water.

1.2. The Importance of Thin-Layer Chromatography (TLC) Analysis

Before attempting any purification, a quick analysis of your crude material by Thin-Layer Chromatography (TLC) is essential. TLC provides a rapid and inexpensive way to visualize the number of components in your mixture and to determine the appropriate solvent system for column chromatography.[3]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. It is often the first method to try due to its simplicity and potential for high purity products.

2.1. FAQ: When is recrystallization the best choice?

Recrystallization is most effective when your crude material contains a relatively small amount of impurities. The ideal scenario is a high concentration of the desired compound with minor impurities that have different solubility profiles.

2.2. Troubleshooting Common Recrystallization Problems

Q: My compound won't dissolve, even in a hot solvent. What should I do?

A: This indicates that the solvent is not polar enough to dissolve your compound.

  • Solution: Try a more polar solvent. A good rule of thumb is to choose a solvent with similar functional groups to your compound.[4] For an ester like this compound, solvents like ethanol, methanol, or ethyl acetate could be good starting points.[4] You can also try a mixed solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear again and allow it to cool slowly.[4]

Q: My compound "oils out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution above its melting point.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add more solvent to decrease the saturation of the solution.

    • Allow the solution to cool more slowly. A slower cooling rate encourages the formation of a crystal lattice rather than an amorphous oil.[5]

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to provide a nucleation site for crystal growth.

Q: My recovery is very low after recrystallization. How can I improve the yield?

A: Low recovery can be due to using too much solvent or premature crystallization.

  • Solution:

    • Use the minimum amount of hot solvent required to dissolve your compound.

    • Cool the solution slowly to room temperature before placing it in an ice bath. This will maximize the formation of pure crystals.

    • Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with similar polarities.[6] It is often the go-to method when recrystallization fails or when multiple impurities are present.

3.1. FAQ: When should I opt for column chromatography?

Column chromatography is the preferred method when:

  • Recrystallization is ineffective.

  • Your crude material contains multiple impurities.

  • The impurities have similar polarities to your desired product.

3.2. Troubleshooting Common Column Chromatography Issues

Q: How do I choose the right solvent system (eluent)?

A: The ideal eluent system for flash chromatography should give your desired compound an Rf value of approximately 0.25-0.35 on a TLC plate.[6]

  • Solution:

    • Start with a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

    • Run several TLC plates with different ratios of these solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).[3]

    • Choose the solvent system that gives the best separation between your product and impurities, with the product spot at the target Rf value.

Q: My compound is not moving down the column. What's wrong?

A: This indicates that the eluent is not polar enough.

  • Solution: Gradually increase the polarity of your eluent.[3] For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can slowly switch to an 8:2 or 7:3 mixture. This is known as a gradient elution.

Q: The separation between my product and an impurity is poor.

A: Poor separation can be caused by several factors.

  • Solution:

    • Optimize the solvent system: Even small changes in the solvent ratio can significantly improve separation.[3]

    • Use a finer silica gel: A smaller particle size provides a greater surface area, leading to better separation.[6]

    • Dry load your sample: Dissolving your crude sample in a strong solvent and directly applying it to the column can lead to band broadening. Instead, dissolve your sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.[7]

3.3. Protocol: Flash Column Chromatography of this compound

Materials:

  • Glass column

  • Silica gel (230-400 mesh)[6]

  • Eluent (e.g., hexane:ethyl acetate mixture, determined by TLC)

  • Crude this compound

  • Collection tubes

Procedure:

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, and then carefully add the dry powder to the top of the column.

  • Elute the column: Begin eluting with the least polar solvent system. Collect fractions and monitor the separation by TLC.

  • Increase solvent polarity (if necessary): If your product is not eluting, gradually increase the polarity of the eluent.

  • Combine and evaporate: Once you have identified the fractions containing your pure product, combine them and remove the solvent under reduced pressure.

Post-Purification Analysis: Verifying Purity

After purification, it is crucial to confirm the purity of your this compound.

Recommended Analytical Techniques:

  • ¹H and ¹³C NMR: To confirm the structure and identify any remaining impurities.

  • HPLC: To quantify the purity of your compound. A C18 reverse-phase column with an acetonitrile/water mobile phase is typically used.[8]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Summary of Key Data and Parameters
PropertyValue
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol [8]
Boiling Point ~287.5 °C at 760 mmHg[8]
Density ~1.5 g/cm³[8]
Technique Recommended Solvents
TLC/Column Chromatography Hexane/Ethyl Acetate gradients
Recrystallization Methanol/Water, Ethanol/Water, Toluene

Visual Workflows

Purification_Decision_Tree start Crude this compound tlc Perform TLC Analysis start->tlc single_spot Single major spot with minor impurities? tlc->single_spot Analyze TLC multiple_spots Multiple spots or significant impurities? single_spot->multiple_spots No recrystallization Attempt Recrystallization single_spot->recrystallization Yes column Perform Column Chromatography multiple_spots->column pure Pure Product recrystallization->pure column->pure

Caption: Decision tree for selecting the appropriate purification method.

Column_Troubleshooting start Poor Separation in Column Chromatography check_rf Is the product Rf ~0.25-0.35 on TLC? start->check_rf adjust_solvent Adjust Solvent System check_rf->adjust_solvent No check_loading Was the sample dry-loaded? check_rf->check_loading Yes success Improved Separation adjust_solvent->success dry_load Re-run with Dry Loading check_loading->dry_load No check_silica Is the silica gel appropriate? check_loading->check_silica Yes dry_load->success finer_silica Use Finer Mesh Silica check_silica->finer_silica No finer_silica->success

Caption: Workflow for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Troubleshooting Side Products in Methyl 3-bromo-5-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-methoxybenzoate (C₉H₉BrO₃), a critical intermediate in pharmaceutical and fine chemical manufacturing.[1][2] Achieving high purity is paramount, yet side reactions can lead to complex mixtures, complicating purification and compromising yield. This guide provides in-depth, field-proven insights into identifying and mitigating common side products encountered during two primary synthetic routes. We will explore the causality behind these impurities and offer robust analytical and procedural solutions.

Part 1: Synthesis via Fischer Esterification of 3-bromo-5-methoxybenzoic Acid

This classic method involves reacting 3-bromo-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] While straightforward, its reversible nature is the primary source of impurities.

Frequently Asked Questions (FAQs)

Question 1.1: My post-reaction analysis (TLC, GC-MS) shows a significant amount of unreacted 3-bromo-5-methoxybenzoic acid. How can I drive the reaction to completion?

Answer: This is the most common issue with Fischer esterification and stems from the reaction's equilibrium.[4] The formation of the ester and water is reversible. To favor the product, you must disrupt this equilibrium based on Le Châtelier's principle.

  • Causality: The accumulation of water in the reaction mixture allows the ester product to hydrolyze back to the starting carboxylic acid.

  • Troubleshooting & Protocol:

    • Use Excess Alcohol: Employing a large excess of methanol (10-20 equivalents or using it as the solvent) shifts the equilibrium towards the product side.[5]

    • Water Removal: The most effective method is the physical removal of water as it forms.

      • Dean-Stark Apparatus: If using a solvent like toluene or hexane that forms an azeotrope with water, a Dean-Stark trap will continuously remove water from the reaction, irreversibly driving it to completion.[6]

      • Drying Agents: For smaller-scale reactions, adding molecular sieves can sequester the water byproduct, though this is less efficient at reflux temperatures.[7]

    • Catalyst Concentration: Ensure a sufficient catalytic amount of strong acid (e.g., 2-5 mol% H₂SO₄) is used. Anhydrous conditions are critical; use dry glassware and anhydrous reagents.[6]

Question 1.2: My final product appears oily and dark, not the expected solid, and it seems to degrade over time. What is causing this?

Answer: This often points to residual acid catalyst and water from an incomplete workup, or potential degradation from overly harsh reaction conditions.

  • Causality:

    • Residual Acid: The strong acid catalyst can promote slow hydrolysis of the ester during storage, especially if moisture is present. It can also catalyze degradation or polymerization reactions at high temperatures, leading to colored impurities.[8]

    • Oxidation: Phenolic impurities, if present in the starting material, are susceptible to oxidation, which can cause discoloration.[8]

  • Troubleshooting & Protocol:

    • Thorough Workup: After the reaction, quench the mixture with water and extract the product into a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).

    • Neutralization Wash: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove all traces of the acid catalyst. Continue washing until CO₂ evolution ceases.[6]

    • Brine Wash & Drying: Wash with brine (saturated NaCl solution) to remove excess water, then dry the organic layer thoroughly over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

    • Purification: If the product remains colored, consider recrystallization from a suitable solvent (e.g., methanol/water or hexane/ethyl acetate) or passing a solution of the crude product through a short plug of silica gel.

Part 2: Synthesis via Electrophilic Bromination of Methyl 3-methoxybenzoate

This route involves the direct bromination of the aromatic ring of methyl 3-methoxybenzoate. The primary challenge here is controlling the regioselectivity of the electrophilic aromatic substitution, which frequently leads to a mixture of isomeric side products.

Frequently Asked Questions (FAQs)

Question 2.1: My GC-MS and ¹H NMR analyses show several isomeric monobrominated products alongside my desired this compound. Why did this happen, and what are these isomers?

Answer: This is the most critical challenge in this synthetic route and is a direct consequence of the directing effects of the substituents on the benzene ring.

  • Mechanistic Cause: The starting material, methyl 3-methoxybenzoate, has two directing groups:

    • Methoxy Group (-OCH₃): A powerful activating, ortho, para-director. It strongly encourages electrophilic attack at the C2, C4, and C6 positions.[9]

    • Methyl Ester Group (-COOCH₃): A deactivating, meta-director. It weakly directs attack to the C5 position (and C3, which is already substituted).

  • Resulting Side Products: The activating -OCH₃ group dominates the reaction's kinetics.[9] Therefore, bromination will occur preferentially at the positions most activated by the methoxy group. The expected major side products are:

    • Methyl 2-bromo-3-methoxybenzoate

    • Methyl 4-bromo-3-methoxybenzoate

    • Methyl 6-bromo-3-methoxybenzoate Your desired product, this compound, results from substitution at the C5 position, which is electronically disfavored. Its formation indicates that the reaction conditions may have allowed for thermodynamic control or that the steric hindrance at the ortho positions (C2, C4, C6) plays a significant role.

G cluster_products Potential Monobrominated Products start Methyl 3-methoxybenzoate reagent + Br₂ / Lewis Acid (or NBS) start->reagent Electrophilic Aromatic Substitution product_desired This compound (Target Product - C5 Attack) product_ortho1 Methyl 2-bromo-3-methoxybenzoate (Side Product - C2 Attack) product_ortho2 Methyl 4-bromo-3-methoxybenzoate (Side Product - C4 Attack) product_para Methyl 6-bromo-3-methoxybenzoate (Side Product - C6 Attack) reagent->product_desired Electronically Disfavored reagent->product_ortho1 Electronically Favored reagent->product_ortho2 Electronically Favored reagent->product_para Electronically Favored

Question 2.2: I've detected a high molecular weight impurity corresponding to a dibrominated product. How can I improve selectivity for monobromination?

Answer: Over-bromination occurs because the methoxy group makes the aromatic ring highly electron-rich and susceptible to further electrophilic attack.

  • Causality: Once the first bromine atom is attached, the ring is slightly deactivated. However, the powerful activating effect of the -OCH₃ group can still promote a second bromination if the reaction conditions are too harsh or excess brominating agent is present.

  • Troubleshooting & Protocol:

    • Control Stoichiometry: Use no more than 1.0-1.05 equivalents of the brominating agent (e.g., Br₂ or N-Bromosuccinimide).

    • Lower Temperature: Conduct the reaction at a low temperature (e.g., 0 °C to room temperature). This reduces the reaction rate and favors substitution at the most activated site, increasing selectivity.[10]

    • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of double addition.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).[11]

Part 3: Analytical Workflow for Impurity Identification

A systematic analytical approach is crucial for troubleshooting. Do not rely on a single technique.

Troubleshooting Summary Table
Symptom / Observation Probable Cause (Synthesis Route) Recommended Action / Analysis
Low Yield Incomplete reaction (Esterification); Poor regioselectivity (Bromination)Use excess alcohol/remove water; Optimize bromination temp/solvent.
Multiple Spots on TLC Isomeric products, unreacted starting materialCharacterize with GC-MS and ¹H NMR. Optimize purification via column chromatography or recrystallization.
Product Degrades Over Time Residual acid catalyst and/or water (Esterification)Improve workup: ensure complete neutralization, wash thoroughly, and dry organic phase completely.
Product is Dark/Colored Degradation from harsh conditions; Oxidation of phenolic impuritiesUse milder conditions; Purify via recrystallization with activated charcoal.[8]
Step-by-Step Analytical Protocol
  • Thin Layer Chromatography (TLC):

    • Objective: To quickly visualize the complexity of the crude reaction mixture.

    • Procedure: Spot the crude material alongside the starting material(s) on a silica gel plate. Use a solvent system like hexane:ethyl acetate (e.g., 4:1 ratio) for elution. Visualize under UV light (254 nm). The number of spots indicates the minimum number of components.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To separate components and determine their molecular weights.

    • Procedure: Inject a diluted sample of the crude product. The resulting chromatogram will show peaks for each component. The mass spectrum for each peak will provide the molecular ion (M+), confirming the identity of the starting material, the desired product (m/z 244/246 for C₉H₉BrO₃), isomers (same m/z), and potential dibrominated byproducts (m/z 322/324/326).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Objective: To determine the precise chemical structure of the product and its isomers.

    • Procedure: Dissolve the crude or purified sample in a deuterated solvent (e.g., CDCl₃). The number of signals, their chemical shifts, and their splitting patterns in the aromatic region (approx. 7.0-8.0 ppm) are diagnostic for identifying the substitution pattern of the bromine atom on the ring. Each isomer will have a unique aromatic proton signature.

G

References

Technical Support Center: Optimizing the Synthesis of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-methoxybenzoate (C₉H₉BrO₃). This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and enhance the yield and purity of this valuable synthetic intermediate. As a key building block in the synthesis of various pharmaceuticals, including Gefitinib, optimizing its preparation is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing a systematic approach to identifying and resolving the root cause.

Problem 1: Consistently Low Product Yield

Low yield is the most common issue, often stemming from incomplete reactions, competing side reactions, or product loss during workup and purification.

  • Expert Analysis: The electrophilic aromatic substitution (EAS) bromination of a substituted benzene ring is not instantaneous.[2][3][4] Reaction kinetics are influenced by temperature, concentration, and the activity of the brominating agent. Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material.

  • Recommended Solutions:

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Compare the reaction mixture to a spot of the starting material (Methyl 3-methoxybenzoate). The reaction is complete when the starting material spot has been completely consumed.

    • Optimize Temperature: For brominations using N-Bromosuccinimide (NBS), reactions are often run between 0 °C and room temperature.[5] If the reaction stalls, a modest increase in temperature (e.g., to 40-50 °C) can increase the rate, but be cautious of promoting side reactions.

    • Extend Reaction Time: If TLC analysis shows a slow but steady conversion, simply extending the reaction time may be sufficient to drive it to completion.

  • Expert Analysis: The starting material, Methyl 3-methoxybenzoate, has two activating groups (the methoxy group being strongly activating and ortho-, para- directing, and the ester being deactivating and meta- directing). While their combined effect strongly directs the first bromine to the desired C-5 position, the resulting monobrominated product is still activated enough to potentially undergo a second bromination, leading to di-bromo impurities and consuming your desired product.

  • Recommended Solutions:

    • Control Stoichiometry: This is the most critical factor. Use a precise molar equivalent of the brominating agent (e.g., 1.0 to 1.05 equivalents of NBS). Avoid significant excesses, which will invariably lead to over-bromination.

    • Slow Addition of Brominating Agent: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via an addition funnel over a period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.[5]

    • Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can increase the selectivity for the more rapid, initial bromination over the slower, secondary bromination.[1]

  • Expert Analysis: The workup procedure is designed to remove unreacted reagents and catalysts, while purification isolates the target compound. Each step—extraction, washing, drying, and recrystallization or chromatography—carries a risk of product loss.

  • Recommended Solutions:

    • Efficient Quenching & Extraction: After the reaction, quench any remaining bromine or NBS with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. During extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), ensure complete phase separation. Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than one large extraction to maximize recovery.

    • Minimize Aqueous Washes: While necessary, excessive washing with water or brine can lead to product loss if the compound has some aqueous solubility.

    • Optimized Purification:

      • Recrystallization: If the crude product is relatively clean, recrystallization is efficient. A common solvent system is methanol/water or ethyl acetate/hexanes.[6] Use the minimum amount of hot solvent necessary to fully dissolve the crude product to maximize recovery upon cooling.[7]

      • Column Chromatography: For mixtures containing significant impurities, silica gel chromatography is necessary. Use a solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation between the product and any side products.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy: brominate the ester or esterify the brominated acid?

Both routes are viable, and the choice depends on the availability of starting materials and laboratory preference.

  • Route A: Bromination of Methyl 3-methoxybenzoate: This is often preferred due to the commercial availability of the starting ester. The reaction is a direct electrophilic aromatic substitution.

  • Route B: Esterification of 3-bromo-5-methoxybenzoic acid: This is also an excellent route.[8] The synthesis involves a standard Fischer esterification, which is typically a high-yielding reaction achieved by refluxing the carboxylic acid in an excess of methanol with a catalytic amount of strong acid (like H₂SO₄).[6][9]

FeatureRoute A: Bromination FirstRoute B: Esterification First
Key Step Electrophilic Aromatic BrominationFischer Esterification
Starting Material Methyl 3-methoxybenzoate3-bromo-5-methoxybenzoic acid
Primary Challenge Controlling regioselectivity and preventing over-bromination.Driving the reversible esterification to completion.
Typical Yield Good to excellent (70-90%), dependent on conditions.Generally excellent (>90%).[6]

Q2: Should I use elemental Bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent?

For laboratory-scale synthesis, NBS is highly recommended.[10]

  • N-Bromosuccinimide (NBS):

    • Advantages: NBS is a crystalline solid that is much safer and easier to handle than liquid bromine.[10][11] It provides a low, steady concentration of the electrophilic bromine species, which helps to minimize side reactions like di-bromination.[5][11] Reactions are often cleaner and more selective.[5]

    • Disadvantages: It is more expensive than elemental bromine.

  • Elemental Bromine (Br₂):

    • Advantages: It is inexpensive and highly reactive.

    • Disadvantages: Br₂ is a highly corrosive, toxic, and volatile liquid that requires handling in a well-ventilated fume hood with extreme care.[11] Its high reactivity can make it difficult to control, often leading to a higher prevalence of over-brominated byproducts. A Lewis acid catalyst (e.g., FeBr₃) is typically required to enhance its electrophilicity for reaction with moderately activated rings.[2]

Recommendation: For improved yield, safety, and ease of use, NBS is the superior choice for this synthesis.

Q3: How do I select the appropriate solvent and reaction temperature?

Solvent choice is critical for solubilizing reactants and moderating reactivity.

  • For NBS Bromination:

    • Solvents: Acetonitrile (MeCN) or tetrahydrofuran (THF) are excellent choices as they are polar enough to dissolve NBS and the substrate, yet are generally inert under the reaction conditions.[5] Halogenated solvents like dichloromethane (DCM) can also be used.

    • Temperature: Start the reaction at a low temperature (0-5 °C) during the addition of NBS to control the initial exothermic reaction and improve selectivity.[5] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion.

  • For Fischer Esterification (Route B):

    • Solvent: Anhydrous methanol is used in large excess, serving as both the reactant and the solvent. This helps to push the reaction equilibrium towards the product side.[9][12]

    • Temperature: The reaction is typically run at reflux (the boiling point of methanol, ~65 °C) to ensure a reasonable reaction rate.

Q4: How can I confirm the identity and purity of my final this compound?

Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for structural confirmation. You should expect to see distinct signals for the aromatic protons (three singlets or narrow multiplets in the 7-8 ppm region), the methoxy group protons (a singlet around 3.9 ppm), and the methyl ester protons (a singlet around 3.9 ppm).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (244.0/246.0 g/mol ). A key feature to look for is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two molecular ion peaks (M and M+2) of nearly equal intensity.

  • Thin-Layer Chromatography (TLC): Use TLC to assess purity. A pure compound should appear as a single spot. This technique is also invaluable for optimizing the solvent system for column chromatography.

Part 3: Visualized Workflows and Logic

Visual aids can clarify complex procedures and troubleshooting logic.

Diagram 1: General Synthesis & Workup Workflow

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage A 1. Dissolve Methyl 3-methoxybenzoate in Solvent (e.g., MeCN) B 2. Cool to 0-5 °C A->B C 3. Add NBS (1.0 eq) portion-wise B->C D 4. Monitor by TLC until completion C->D E 5. Quench with aq. Na2S2O3 solution D->E F 6. Extract with Organic Solvent (3x) E->F G 7. Wash with Brine, Dry over Na2SO4 F->G H 8. Concentrate in vacuo G->H I 9. Purify Crude Product H->I J Recrystallization (e.g., MeOH/H2O) I->J K Column Chromatography (e.g., Hex/EtOAc) I->K L 10. Characterize Pure Product (NMR, MS) J->L K->L

Caption: Workflow for the bromination of Methyl 3-methoxybenzoate.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed TLC Analyze Crude by TLC/NMR Start->TLC Incomplete Starting Material Present? TLC->Incomplete SideProducts Multiple Spots/ Impurity Peaks? Incomplete->SideProducts No Sol_Incomplete Solution: • Increase reaction time • Increase temperature slightly • Check reagent quality Incomplete->Sol_Incomplete Yes Sol_SideProducts Solution: • Use exactly 1.0 eq NBS • Add NBS slowly at 0 °C • Improve purification SideProducts->Sol_SideProducts Yes Sol_Loss Problem is likely product loss during workup/purification. Review extraction and recrystallization techniques. SideProducts->Sol_Loss No

Caption: Decision tree to troubleshoot low synthesis yield.

References

Technical Support Center: Purification of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-bromo-5-methoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key chemical intermediate in high purity. This guide provides in-depth troubleshooting advice and detailed protocols to effectively remove unreacted starting materials and other common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I need to remove after synthesizing this compound?

The most prevalent impurity is typically the unreacted starting material, 3-bromo-5-methoxybenzoic acid. This is especially common in Fischer esterification reactions where the equilibrium may not have been driven fully to the product side.[1]

Q2: How can I quickly check if my product is contaminated with the starting carboxylic acid?

Thin-Layer Chromatography (TLC) is the most efficient method. The carboxylic acid is significantly more polar than the ester product. On a silica gel plate, the acid will have a much lower Retention Factor (Rf) than the ester. Staining with an indicator like potassium permanganate or visualization under UV light will show two distinct spots if the starting material is present.

Q3: My crude product is an oil, but the pure compound should be a solid. What's wrong?

This is a common issue. The presence of impurities, including residual starting material or solvent, can depress the melting point and prevent crystallization. A proper purification workflow, such as the ones described below, is necessary to remove these contaminants and obtain the crystalline solid product.

Q4: I performed a basic wash, but my product yield is very low. Where did my product go?

While a basic wash is excellent for removing acidic impurities, using a strong base (like NaOH) for an extended period can cause saponification (hydrolysis) of your ester product back to the carboxylic acid salt. This is why a mild base like sodium bicarbonate is recommended. Additionally, ensure you have thoroughly extracted the aqueous layer with your organic solvent to recover all of the product.[2]

Troubleshooting Guide: Isolating High-Purity this compound

This section addresses specific experimental issues and provides validated protocols to resolve them.

Issue 1: Significant Contamination with 3-bromo-5-methoxybenzoic Acid

The primary challenge in purifying this ester is the removal of its acidic precursor. The difference in acidity between the carboxylic acid and the neutral ester is the key to their separation.

  • TLC Analysis: Spot your crude product on a silica gel TLC plate and elute with a solvent system like 20-30% ethyl acetate in hexanes. The product ester should have an Rf of approximately 0.4-0.6, while the starting acid will be much lower, likely near the baseline (Rf < 0.2).

  • 1H NMR Spectroscopy: The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield, typically >10 ppm. The absence of this signal is a good indicator of purity.

This is the most direct and efficient method for removing the acidic starting material. The principle lies in acid-base chemistry: a mild aqueous base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, while the neutral ester remains in the organic phase.[2][3][4]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • First Wash (Neutralization): Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any CO₂ gas that forms. Shake gently at first, venting frequently to release pressure.[5] Once pressure subsides, shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium 3-bromo-5-methoxybenzoate salt.

  • Repeat: Perform a second wash with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude ester.

G start Crude Mixture in Organic Solvent add_base Add Saturated NaHCO₃ Solution start->add_base shake_vent Shake & Vent add_base->shake_vent separate Separate Layers shake_vent->separate Organic_Product Organic_Product separate->Organic_Product Collect Aqueous_Waste Aqueous_Waste separate->Aqueous_Waste Discard dry Dry Organic Layer (e.g., Na₂SO₄) evaporate Evaporate Solvent dry->evaporate product Purified Ester Product evaporate->product Organic_Product->dry

If the basic wash is insufficient or if other non-acidic impurities are present, silica gel column chromatography is the preferred method. This technique separates compounds based on their polarity.[6][7]

Principle: Silica gel is a highly polar stationary phase. Polar compounds, like the starting carboxylic acid, will adsorb more strongly to the silica and elute more slowly. The less polar product, this compound, will travel through the column faster and elute first.[6]

Step-by-Step Protocol:

  • TLC Optimization: First, determine the optimal solvent system (mobile phase) using TLC. The goal is to achieve good separation between the product and impurity spots, with the product Rf ideally around 0.3-0.4 for the best resolution on the column.[6]

  • Column Packing: Pack a glass column with silica gel using a slurry method (mixing the silica with the initial eluting solvent) to ensure a homogenous, bubble-free packing.[7][8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent used for elution (or a less polar solvent) and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system. Start with a less polar mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10%, then 20% ethyl acetate) if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to obtain the purified product.

Polarity of CompoundInteraction with Silica (Polar)Elution Order
This compound (Less Polar)WeakElutes First
3-bromo-5-methoxybenzoic Acid (More Polar)StrongElutes Last

Recommended Solvent Systems (Mobile Phase): [9][10]

  • Ethyl Acetate / Hexanes (common starting point: 10:90 v/v)

  • Dichloromethane / Hexanes

  • Diethyl Ether / Petroleum Ether

Issue 2: Product Fails to Crystallize or Remains an Oil

Even after removing the starting acid, the product may remain as a viscous oil due to the presence of residual solvent or other minor impurities.

This is a powerful technique for purifying solid compounds.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent pair in which the ester is soluble at high temperatures but poorly soluble at low temperatures. Common choices include methanol/water or ethyl acetate/hexanes.[11]

  • Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent, just enough to fully dissolve the compound.

  • Cooling: Allow the solution to cool slowly to room temperature. Pure crystals of the product should begin to form.

  • Ice Bath: Place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

If recrystallization is difficult, trituration can induce crystallization.

Procedure: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like cold hexanes) to your oily product. Use a spatula or glass rod to scratch and agitate the mixture. This mechanical action can break up the oil and provide nucleation sites for crystals to form. Filter the resulting solid and wash with more cold non-solvent.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing catalyst loading in cross-coupling reactions involving Methyl 3-bromo-5-methoxybenzoate. Our goal is to empower you with the knowledge to run efficient, high-yield, and reproducible experiments.

Troubleshooting Guide: Common Issues in Catalyst Loading Optimization

Optimizing catalyst loading is a critical step in developing sustainable and cost-effective cross-coupling reactions.[1][2] Low catalyst loading reduces costs and minimizes residual metal contamination in the final product.[1] However, reducing the catalyst concentration can often lead to challenges. This section addresses common problems encountered when working with substrates like this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Reaction Conversion 1. Catalyst Deactivation: The active Pd(0) species can be unstable and prone to deactivation through oxidation or aggregation, especially at low concentrations.[3] 2. Insufficient Catalyst Activity: The chosen catalyst system (precatalyst and ligand) may not be active enough for the specific substrate at a low loading. 3. Poor Substrate Quality: Impurities in this compound or the coupling partner can poison the catalyst.[4]1. Rigorous Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen to prevent oxidation of the Pd(0) catalyst.[3][5] 2. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) to stabilize the active catalytic species and prevent decomposition.[3][6][7] A ligand screen can identify the optimal choice for your specific reaction. 3. Reagent Purity Check: Verify the purity of your starting materials. If necessary, purify the substrates by recrystallization or chromatography.
Reaction Stalls Before Completion 1. Catalyst Decomposition Over Time: The catalyst may be initially active but degrades over the course of the reaction, especially at elevated temperatures.[3] 2. Product Inhibition: The product formed may coordinate to the palladium center, inhibiting further catalytic turnover.[8] 3. Change in Reaction Medium: The solubility of reactants, bases, or the catalyst itself may change as the reaction progresses, leading to a stall.1. Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable rate to minimize thermal decomposition of the catalyst.[3] 2. Incremental Catalyst Addition: Instead of adding all the catalyst at the beginning, a portion can be added later in the reaction to replenish the active species. 3. Solvent System Re-evaluation: Ensure the chosen solvent system maintains all components in solution throughout the reaction. For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often optimal.[5]
Formation of Palladium Black Catalyst Agglomeration: This is a visual indicator of Pd(0) catalyst decomposition and aggregation into inactive palladium nanoparticles.[3]1. Use of Appropriate Ligands: Bulky ligands are crucial for preventing the aggregation of palladium centers.[3][9][10] 2. Control Temperature: High temperatures can accelerate catalyst decomposition.[3]
Inconsistent Results/Poor Reproducibility 1. Variable Reagent Quality: Batch-to-batch variation in starting materials or solvents can impact catalyst performance. 2. Inconsistent Inert Atmosphere: Minor oxygen leaks can have a significant effect, especially at low catalyst loadings. 3. Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and inconsistent results.1. Standardize Reagents: Use reagents from a reliable source and, if possible, from the same batch for a series of experiments. 2. Check for Leaks: Ensure all glassware joints and septa are well-sealed. 3. Vigorous Stirring: Maintain consistent and vigorous stirring throughout the reaction.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in cross-coupling reactions.

TroubleshootingWorkflow Start Low Reaction Yield CheckPurity Verify Reagent Purity Start->CheckPurity InertAtmosphere Ensure Rigorous Inert Atmosphere CheckPurity->InertAtmosphere Purity Confirmed ScreenLigand Screen Ligands InertAtmosphere->ScreenLigand Atmosphere is Inert OptimizeTemp Optimize Temperature ScreenLigand->OptimizeTemp ScreenBaseSolvent Screen Base & Solvent OptimizeTemp->ScreenBaseSolvent Success High Yield Achieved ScreenBaseSolvent->Success

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with an aryl bromide like this compound?

A1: For initial screening, a palladium catalyst loading of 0.5 to 2 mol % is a common starting point.[11] Once successful coupling is achieved, the loading can be systematically reduced. High-turnover systems are often defined as those using less than 0.1 mol % of catalyst.[1]

Q2: How can I accelerate the optimization of catalyst loading?

A2: High-throughput experimentation (HTE) is a powerful technique for rapidly screening multiple reaction parameters simultaneously, including catalyst type, ligand, solvent, base, and temperature.[12][13][14] This approach allows for the efficient identification of optimal conditions with minimal material consumption.[12][13]

Q3: What role do ligands play in enabling low catalyst loadings?

A3: Ligands are crucial for stabilizing the active Pd(0) catalyst, preventing its decomposition and aggregation.[3][9][10] Bulky and electron-donating ligands, such as dialkylbiarylphosphines, increase the electron density on the palladium center, which can facilitate the oxidative addition step and enhance catalyst stability.[7][15]

Q4: Can the choice of palladium precatalyst affect the optimal loading?

A4: Yes. Modern palladium precatalysts are designed for the rapid and reliable generation of the active Pd(0) species under reaction conditions.[16] Using a robust precatalyst can lead to more consistent results and may allow for lower catalyst loadings compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require an in situ reduction step that can be less efficient.[17]

Q5: How can I monitor the reaction progress to determine the optimal reaction time at a low catalyst loading?

A5: Several analytical techniques can be used for real-time or periodic reaction monitoring. These include:

  • Thin-Layer Chromatography (TLC): A simple and quick qualitative method.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provide quantitative data on the consumption of starting materials and the formation of the product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in situ monitoring to obtain kinetic data.[18][19]

Experimental Protocol: Catalyst Loading Optimization for a Suzuki-Miyaura Coupling

This protocol provides a general framework for optimizing the catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., a palladacycle)

  • Ligand (e.g., a biarylphosphine ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene/water or dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst and ligand to a dry reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound, the arylboronic acid, and the base to the vial.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Parallel Screening: Set up a parallel array of reactions, varying the catalyst loading (e.g., 1.0 mol %, 0.5 mol %, 0.1 mol %, 0.05 mol %, 0.01 mol %).

  • Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., LC-MS).

  • Data Analysis: Once the reactions are complete, quench them and analyze the crude reaction mixtures to determine the conversion and yield for each catalyst loading.

Data Presentation: Example of a Catalyst Loading Optimization Study
Catalyst Loading (mol %)Reaction Time (h)Conversion (%)Yield (%)Turnover Number (TON)
1.04>999898
0.56>9997194
0.112>9995950
0.052495921840
0.012460555500

Turnover Number (TON) = (moles of product) / (moles of catalyst)

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

SuzukiCycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex L-Pd(II)(Ar)(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar'-B(OR)₂ PdII_Ar_Ar L-Pd(II)(Ar)(Ar') Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges researchers, scientists, and drug development professionals may encounter when working with Methyl 3-bromo-5-methoxybenzoate. This electron-rich aryl bromide can present unique hurdles, and this resource is designed to provide both quick solutions and in-depth strategies to ensure the success of your coupling reactions.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered with this specific substrate.

Q1: My reaction is showing no product formation, only starting materials. What is the most likely cause?

A1: With an electron-rich aryl bromide like this compound, the oxidative addition step of the catalytic cycle can be sluggish.[1][2] The electron-donating methoxy groups increase the electron density on the aromatic ring, making it less reactive towards the palladium(0) catalyst. Your primary focus should be on optimizing the catalyst system to favor this initial step.

Q2: I'm observing significant amounts of a dehalogenated byproduct (Methyl 3-methoxybenzoate). What's happening?

A2: Dehalogenation, the replacement of the bromine with a hydrogen atom, is a common side reaction in Suzuki couplings.[3] It can be promoted by high temperatures, certain bases, or an inefficient catalyst system. The palladium hydride species responsible for this side reaction can arise from various sources within your reaction mixture.

Q3: My boronic acid seems to be decomposing. How can I confirm this and prevent it?

A3: Boronic acids can be susceptible to protodeboronation, especially under basic conditions, where the boronic acid is replaced by a hydrogen atom.[4][5] This is a frequent issue that can significantly reduce your yield. You can monitor this by taking a sample of your reaction mixture and analyzing it by LC-MS or GC-MS to look for the corresponding deborylated arene. Using boronate esters, such as pinacol esters, can often mitigate this issue as they are generally more stable.

Q4: I'm seeing homocoupling of my boronic acid. What causes this?

A4: The formation of a biaryl from two molecules of your boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[1] Thoroughly degassing your reaction mixture and maintaining an inert atmosphere are crucial to prevent this.

In-Depth Troubleshooting Guides

If the FAQs haven't resolved your issue, the following detailed guides will help you systematically troubleshoot your reaction by examining each component.

Part 1: The Aryl Halide - Understanding this compound

The electronic nature of your aryl bromide is a critical factor. The two electron-donating methoxy groups make the carbon-bromine bond less susceptible to oxidative addition by the palladium catalyst.

Troubleshooting Strategy:

  • Increase Catalyst Reactivity: Your primary strategy should be to employ a more reactive catalyst system. This is often achieved by using bulky, electron-rich phosphine ligands. These ligands promote the formation of a more reactive, monoligated palladium(0) species, which can more readily undergo oxidative addition.[6]

  • Consider Alternative Coupling Partners: If extensive optimization of the forward reaction fails, consider a "reverse polarity" approach. This would involve synthesizing the boronic acid or boronate ester of your methoxybenzoate derivative and coupling it with a more reactive aryl halide.[7]

Part 2: The Palladium Catalyst and Ligand - The Heart of the Reaction

The choice of palladium source and, more importantly, the ligand, is paramount for a successful Suzuki coupling, especially with challenging substrates.

Common Issues & Solutions:

ProblemPotential CauseRecommended Action
No Reaction Insufficiently active catalyst for the electron-rich aryl bromide.Switch to a more electron-rich and sterically hindered phosphine ligand such as S-Phos, X-Phos, or Ru-Phos.[6] Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure the active catalyst is readily generated.
Catalyst Decomposition High reaction temperatures or presence of oxygen leading to palladium black formation.Ensure thorough degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Consider lowering the reaction temperature and extending the reaction time.
Low Yield Inefficient ligand for the specific substrate combination.Screen a panel of ligands. For sterically hindered substrates, bulky N-heterocyclic carbene (NHC) ligands can be highly effective.[8]

Experimental Protocol: Ligand Screening

  • Set up a parallel series of small-scale reactions (e.g., 0.1 mmol of this compound).

  • Use a consistent palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and loading (e.g., 2 mol%).

  • In each reaction vial, add a different phosphine ligand (e.g., PPh₃, P(t-Bu)₃, S-Phos, X-Phos) with a Pd:ligand ratio of 1:2.

  • Add your boronic acid (1.2 equivalents), base (e.g., K₂CO₃, 2 equivalents), and degassed solvent.

  • Run all reactions at the same temperature and for the same duration.

  • Analyze the outcome of each reaction by TLC, GC-MS, or LC-MS to identify the most promising ligand.

Diagram: Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + Ar'-B(OR)₂ + Base ArPdAr Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 + Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: The Boronic Acid/Ester - Stability is Key

The stability of your boron reagent is crucial for achieving high yields.

Troubleshooting Strategies:

  • Switch to a Boronate Ester: If you suspect protodeboronation, switch from a boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more robust to the reaction conditions.

  • Use Anhydrous Conditions: For particularly sensitive boronic acids, running the reaction under strictly anhydrous conditions can prevent hydrolysis.[4]

  • "Slow-Release" Strategy: Some methods employ a "masking" reagent that protects the boronic acid and allows for its slow release into the reaction mixture, minimizing its decomposition.[4]

Part 4: The Base - More Than Just a Proton Scavenger

The base plays a critical role in the Suzuki reaction, primarily by activating the boronic acid for transmetalation.[9][10]

Base Selection Guide:

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OA good starting point for many Suzuki reactions.[11]
Cs₂CO₃ StrongDioxane, THF, TolueneOften effective for more challenging couplings.[12]
K₃PO₄ StrongToluene, DioxaneFrequently used with sterically hindered substrates.[6]
t-BuOK Very StrongDioxane, TolueneCan be very effective for sterically demanding couplings, but may promote side reactions.[8]

Troubleshooting Workflow:

Troubleshooting_Workflow Start Reaction Failed CheckReagents Verify Reagent Purity & Inert Atmosphere Start->CheckReagents LigandScreen Screen Bulky, Electron-Rich Ligands CheckReagents->LigandScreen Reagents OK BaseSolvent Optimize Base and Solvent System LigandScreen->BaseSolvent Improvement Seen BoronReagent Switch to Boronate Ester LigandScreen->BoronReagent No Improvement TempTime Adjust Temperature and Reaction Time BaseSolvent->TempTime Success Successful Coupling BaseSolvent->Success BoronReagent->BaseSolvent TempTime->Success

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

References

Technical Support Center: Bromination of Methyl 3-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of methyl 3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the success of your synthesis.

Introduction to the Chemistry

The bromination of methyl 3-methoxybenzoate is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The methoxy (-OCH₃) group is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the aromatic ring through resonance.[1][2] Conversely, the methyl ester (-COOCH₃) group is a deactivating, meta- directing group. The interplay of these two substituents dictates the regioselectivity of the bromination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the monobromination of methyl 3-methoxybenzoate and why?

A1: The major product is typically methyl 2-bromo-3-methoxybenzoate or methyl 4-bromo-3-methoxybenzoate. The methoxy group is a powerful ortho-, para- director, significantly activating these positions for electrophilic attack.[2][3] The ester group directs meta to itself. Therefore, the positions ortho and para to the methoxy group (positions 2, 4, and 6) are the most likely sites of bromination. Steric hindrance from the adjacent ester group can influence the ratio of the ortho and para products.

Q2: My reaction is producing a significant amount of dibrominated product. How can I improve the selectivity for monobromination?

A2: Over-bromination is a common issue due to the activating nature of the methoxy group, which makes the monobrominated product susceptible to a second bromination.[4] To favor monobromination, consider the following strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of methyl 3-methoxybenzoate to the brominating agent.[4] Adding the bromine source slowly and incrementally can help maintain a low concentration of the electrophile.

  • Lower Reaction Temperature: Performing the reaction at a reduced temperature (e.g., 0 °C or lower) can decrease the reaction rate and enhance selectivity.[4]

  • Milder Brominating Agent: Instead of highly reactive elemental bromine (Br₂), consider using a less aggressive reagent like N-Bromosuccinimide (NBS) or pyridinium tribromide.[4][5]

Q3: Do I need a Lewis acid catalyst for this reaction?

A3: A Lewis acid catalyst (e.g., FeBr₃, AlBr₃) is often not necessary and can even be detrimental for highly activated systems like methyl 3-methoxybenzoate.[6][7][8] The methoxy group sufficiently activates the ring for bromination to occur. The presence of a strong Lewis acid can lead to a more reactive electrophile, increasing the likelihood of over-bromination and other side reactions.[9]

Q4: I am observing the formation of an unexpected isomer. What could be the cause?

A4: While the primary directing effects of the substituents are well-established, reaction conditions can influence the isomeric ratio. Factors to consider include:

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, potentially altering the product distribution. Acetic acid is a common solvent for these reactions.[4]

  • Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically favored products over kinetically favored ones.

  • Catalyst Choice: If a catalyst is used, its nature can influence regioselectivity.

Q5: My reaction is not proceeding to completion. What are some potential reasons?

A5: Incomplete conversion can be due to several factors:

  • Reagent Quality: Ensure that the brominating agent has not degraded. For instance, NBS can decompose over time.

  • Insufficient Activation: While a Lewis acid is often not needed, a very mild brominating agent might require gentle heating or a catalytic amount of a milder activator.

  • Reaction Time: The reaction may simply require a longer duration to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the bromination of methyl 3-methoxybenzoate.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or moderately increase the temperature. Ensure the quality of the brominating agent.[10]
Product loss during workup.Optimize extraction and purification steps. Ensure proper quenching of excess bromine with a reducing agent like sodium thiosulfate.[11]
Poor Regioselectivity Reaction conditions favoring multiple isomers.Lower the reaction temperature.[12] Use a bulkier, less reactive brominating agent to favor the less sterically hindered position.
Over-bromination Excess brominating agent or overly reactive conditions.Use a 1:1 stoichiometry of reactants.[4] Add the brominating agent dropwise at a low temperature. Switch to a milder brominating agent like NBS.[13]
Formation of Colored Impurities Side reactions or degradation of starting material/product.Ensure an inert atmosphere if reagents are sensitive to air or moisture. Purify the crude product using column chromatography or recrystallization.[11]
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to ensure the product is in a neutral form. Use a more nonpolar extraction solvent.
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion. Allow the mixture to stand for a longer period.

Experimental Protocols

Protocol 1: Monobromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of the monobrominated product with improved selectivity.

Materials:

  • Methyl 3-methoxybenzoate

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methoxybenzoate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into cold water.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Landscape

Reaction Mechanism

The bromination of methyl 3-methoxybenzoate proceeds via a standard electrophilic aromatic substitution mechanism.

EAS_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products A Methyl 3-Methoxybenzoate C Sigma Complex (Arenium Ion) A->C Attack by π-system B Br₂ B->C D Brominated Product C->D Deprotonation E HBr C->E

Caption: Electrophilic Aromatic Substitution Mechanism.

Troubleshooting Workflow

A logical approach to troubleshooting can streamline the optimization process.

Troubleshooting_Workflow Start Start Experiment Analyze Analyze Crude Product (TLC, NMR, GC-MS) Start->Analyze Problem Problem Identified? Analyze->Problem LowYield Low Yield Problem->LowYield Yes PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Yes OverBromination Over-bromination Problem->OverBromination Yes Success Successful Synthesis Problem->Success No OptimizeYield Optimize Reaction Time/ Temperature LowYield->OptimizeYield OptimizeSelectivity Lower Temperature/ Change Solvent PoorSelectivity->OptimizeSelectivity OptimizeStoichiometry Adjust Stoichiometry/ Use Milder Reagent OverBromination->OptimizeStoichiometry OptimizeYield->Analyze OptimizeSelectivity->Analyze OptimizeStoichiometry->Analyze

Caption: A workflow for troubleshooting bromination reactions.

References

Technical Support Center: Recrystallization of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-bromo-5-methoxybenzoate. This document provides field-proven insights and troubleshooting workflows designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the most common challenges and inquiries encountered during the recrystallization of this compound.

Part 1: Solvent Selection & Core Principles

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures. This differential solubility is the cornerstone of purification by recrystallization, as it allows for the compound to dissolve and shed impurities at high temperatures, then crystallize in a pure form upon cooling while the impurities remain in the "mother liquor".[1]

Based on its chemical structure—an aromatic ester with a polar methoxy group and a nonpolar bromo group—this compound exhibits good solubility in moderately polar organic solvents.[2] It has very limited solubility in water.[2]

Recommended Starting Solvents:

  • Single-Solvent System: Ethanol, Methanol, or Isopropanol. Alcohols are often excellent choices for compounds with moderate polarity.

  • Two-Solvent System: A combination of a "soluble" solvent and an "insoluble" (or "anti-solvent") is used when no single solvent has the ideal temperature-dependent solubility profile.

    • Ethyl Acetate / Hexane: The compound is highly soluble in ethyl acetate, while hexane acts as an anti-solvent to induce crystallization.[2][3] This is a very common and effective pair for a wide range of organic compounds.

    • Ethanol / Water: The compound dissolves readily in hot ethanol, and the slow addition of water as an anti-solvent can effectively trigger crystallization.[3]

The following table summarizes the properties of promising solvents to guide your selection.

SolventBoiling Point (°C)Solubility of this compoundRationale & Comments
Ethanol 78Good: High at boiling, lower at RTExcellent first choice for a single-solvent system. Low toxicity and easy to remove.
Methanol 65Good: High at boiling, lower at RTSimilar to ethanol but more volatile. Ensure your compound's melting point is higher than 65°C to prevent oiling out.
Isopropanol 82Good: High at boiling, lower at RTA slightly less polar and higher-boiling alternative to ethanol.
Ethyl Acetate 77Very High [2]Likely too soluble for a single-solvent system but an excellent "soluble" solvent in a two-solvent pair.
Hexane 69Very Low An excellent "anti-solvent" to pair with ethyl acetate or dichloromethane.
Water 100Very Low [2]A good anti-solvent for use with polar organic solvents like ethanol or acetone.

A2: A two-solvent recrystallization is employed when no single solvent provides the necessary sharp change in solubility with temperature. The process involves dissolving the crude compound in a minimal amount of a hot "soluble" solvent. Then, a "miscible anti-solvent" (in which the compound is insoluble) is added dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few more drops of the hot soluble solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, promoting the formation of pure crystals.[1]

The diagram below illustrates the decision-making process for choosing between a single and two-solvent system.

G cluster_0 cluster_1 cluster_2 start Start: Crude Methyl 3-bromo-5-methoxybenzoate test_solubility Test Solubility in a Potential Solvent (e.g., Ethanol) start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Result: Unsuitable Solvent (Compound is too soluble) dissolves_cold->bad_solvent Yes use_single Result: Good Single Solvent Proceed with Protocol A dissolves_hot->use_single Yes insoluble Result: Insoluble Try a different solvent dissolves_hot->insoluble No try_two_solvent Result: Potential for Two-Solvent System Proceed with Protocol B bad_solvent->try_two_solvent

Caption: Solvent selection workflow for recrystallization.

Part 2: Experimental Protocols
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding hot ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is critical for forming large, pure crystals and preventing the trapping of impurities.[1][4]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor from the crystal surfaces.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate (the "soluble" solvent) at its boiling point.

  • Induce Saturation: While the solution is still hot, add hexane (the "anti-solvent") dropwise while swirling. Continue adding until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at the high temperature.

  • Cooling & Isolation: Follow steps 4-8 from the Single-Solvent Protocol, using an ice-cold mixture of ethyl acetate/hexane (in the same approximate ratio) for the washing step.

Part 3: Troubleshooting Guide

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the solvent is too high or when the sample contains a significant amount of impurities, which can depress the melting point.

  • Immediate Action: Reheat the solution to redissolve the oil. Add a small amount of additional "soluble" solvent (e.g., ethanol in a single-solvent system, or ethyl acetate in a two-solvent system).[4] This increases the total solvent volume and lowers the saturation temperature, giving the compound a chance to crystallize below its melting point.

  • Preventative Measures:

    • Ensure Slow Cooling: Avoid placing the hot flask directly on a cold surface.[5] Let it cool gradually in the air.

    • Use a Lower-Boiling Solvent: If the problem persists, consider switching to a solvent with a lower boiling point.

    • Charcoal Treatment: If colored impurities are present, they may be contributing to the problem. After dissolving the crude product, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration before cooling.[4]

A4: This is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated.

  • Problem 1: Too Much Solvent: The solution is not saturated at the lower temperature.

    • Solution: Gently heat the solution to boil off some of the solvent.[4] Reduce the volume by 10-20% and allow it to cool again. Repeat until crystals form upon cooling.

  • Problem 2: Supersaturation: The solution contains more dissolved solute than it should, but crystallization has not been initiated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[5]

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[5]

The following flowchart provides a systematic approach to troubleshooting common recrystallization issues.

G start Hot, clear solution is cooling outcome What is the outcome? start->outcome crystals Crystals form successfully outcome->crystals Success oil An oil forms ('oiling out') outcome->oil Problem nothing Nothing happens (clear solution) outcome->nothing Problem oil_action 1. Reheat to dissolve oil 2. Add more 'soluble' solvent 3. Cool slowly again oil->oil_action nothing_action1 Try to induce crystallization: - Scratch flask with glass rod - Add a seed crystal nothing->nothing_action1 oil_action->outcome Retry nothing_check Crystals form? nothing_action1->nothing_check nothing_check->crystals Yes nothing_action2 Problem: Too much solvent. Boil off some solvent to concentrate the solution and cool again. nothing_check->nothing_action2 No nothing_action2->outcome Retry

Caption: Troubleshooting workflow for common recrystallization issues.

References

Validation & Comparative

A Researcher's Guide to the 13C NMR Interpretation of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-bromo-5-methoxybenzoate. Designed for researchers and professionals in chemical and pharmaceutical sciences, this document moves beyond simple peak assignments to offer a comparative analysis framework. By juxtaposing the spectrum with those of structurally related compounds, we will elucidate the distinct electronic effects of each substituent on the benzene ring, thereby providing a robust methodology for structural verification.

Principles of 13C NMR and the Subject Molecule

13C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment, providing critical information about its hybridization, connectivity, and the electronic nature of neighboring atoms or functional groups.[1]

Our target molecule, this compound, possesses a unique substitution pattern on the benzene ring. The interplay between the electron-withdrawing bromo and carbomethoxy groups and the electron-donating methoxy group creates a distinct electronic landscape, resulting in a well-resolved and informative 13C NMR spectrum. Understanding these substituent effects is paramount for accurate spectral assignment.

Predicted 13C NMR Spectrum and Peak Assignment

Caption: Molecular structure of this compound with IUPAC numbering for NMR assignment.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C7 (C=O)~165.5The ester carbonyl carbon is significantly deshielded due to the electronegativity of the two attached oxygen atoms and its sp2 hybridization.[5]
C5 (-OCH3)~160.0The methoxy group is strongly electron-donating via resonance, causing significant shielding of the ipso-carbon (C5).
C1 (-COOCH3)~132.0The ester group is electron-withdrawing, deshielding the ipso-carbon (C1).
C3 (-Br)~122.5The carbon attached to bromine (C3) is deshielded by induction, but also experiences a "heavy atom effect" which can have a shielding influence. The net result is a moderate chemical shift.[6]
C6~124.5This carbon is ortho to the electron-withdrawing ester group and meta to the other two groups, leading to a downfield shift.
C2~118.0Positioned ortho to the ester and bromo groups, this carbon is expected to be deshielded.
C4~116.0This carbon is ortho to the electron-donating methoxy group and meta to the bromine, resulting in a more upfield (shielded) position.
C9 (-OC H3)~56.0The ether methoxy carbon, directly attached to the aromatic ring.
C8 (C H3-O-C=O)~52.5The ester methoxy carbon. It is typically found slightly upfield compared to an ether methoxy carbon.[2]

Comparative Analysis: Deconstructing Substituent Effects

To validate our assignments and truly understand the electronic interplay, we compare the aromatic carbon shifts of our target molecule with simpler, related structures. This approach allows us to isolate the effect of each substituent.

Table 2: Comparison of Aromatic 13C Chemical Shifts (δ, ppm)

CarbonMethyl Benzoate[7]3-Bromoanisole[8][9]Methyl 3-methoxybenzoate[10]Methyl 3-bromobenzoate[11]This compound (Predicted)
C1 130.5130.8131.2132.1~132.0
C2 129.6116.0114.2128.0~118.0
C3 128.4122.8129.5122.3~122.5
C4 132.9123.6119.3135.7~116.0
C5 128.4112.1129.5129.8~160.0
C6 129.6130.8121.7132.4~124.5
Comparative Structures

G cluster_0 Methyl Benzoate cluster_1 3-Bromoanisole cluster_2 Methyl 3-bromobenzoate a C1(ipso): 130.5 C2/6: 129.6 C3/5: 128.4 C4: 132.9 b C1: 130.8 C2: 116.0 C3(Br): 122.8 C4: 123.6 C5: 112.1 C6: 130.8 c C1(CO2Me): 132.1 C2: 128.0 C3(Br): 122.3 C4: 135.7 C5: 129.8 C6: 132.4

Caption: Aromatic 13C shifts for key comparative molecules.

Analysis Insights:

  • Effect of Bromine: Comparing Methyl 3-methoxybenzoate with the target molecule, the introduction of bromine at C3 deshields C2 and C4 while having a minimal effect on its own ipso-carbon (C3), which is characteristic.

  • Effect of Methoxy Group: Comparing Methyl 3-bromobenzoate with the target, adding the -OCH3 group at C5 dramatically shields C5 (ipso-carbon) and C4/C6 (ortho-carbons) due to its strong resonance-donating effect.

  • Combined Effects: The final spectrum is a logical combination of these individual substituent effects, demonstrating the principle of additivity in predicting NMR spectra for substituted aromatic systems.[3][12]

Experimental Protocol for Data Acquisition

Achieving a high-quality, interpretable 13C NMR spectrum requires a systematic approach to sample preparation and instrument setup. The following protocol outlines a self-validating workflow for reliable data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solubilizing power and its single, well-defined solvent resonance at ~77.16 ppm.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl3. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to maximize the lock signal and achieve a sharp, symmetrical peak shape for a reference signal (e.g., TMS).

  • 13C Spectrum Acquisition:

    • Select a standard proton-decoupled 13C pulse program (e.g., zgpg30).

    • Set Acquisition Parameters:

      • Spectral Width (SW): ~200-220 ppm to ensure all carbon signals (from TMS to carbonyls) are captured.

      • Acquisition Time (AQ): Typically 1-2 seconds.

      • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for the complete relaxation of quaternary carbons, which often have longer relaxation times.

      • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024, 2048, or more) is required to achieve an adequate signal-to-noise (S/N) ratio. This will depend on the sample concentration.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) to improve the S/N ratio, if necessary.

    • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl3 peak to 77.16 ppm.

Experimental Workflow Diagram

workflow start Start: Sample Preparation lock_shim Lock & Shim Spectrometer start->lock_shim setup_acq Set Acquisition Parameters (SW, AQ, D1, NS) lock_shim->setup_acq acquire Acquire FID Data setup_acq->acquire process Process Data (FT, Phasing) acquire->process calibrate Calibrate Spectrum (TMS) process->calibrate analyze Analyze & Assign Peaks calibrate->analyze end_node End: Final Spectrum analyze->end_node

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of this compound provides a clear illustration of how substituent electronic effects govern carbon chemical shifts in an aromatic system. The downfield carbonyl signal, the distinct methoxy carbon signals, and the well-separated aromatic peaks can all be rationally assigned. By employing a comparative analysis with simpler, analogous molecules, these assignments can be made with a high degree of confidence. This guide provides the theoretical framework, predictive data, and a robust experimental protocol to assist researchers in the accurate structural elucidation of this and other complex substituted aromatic compounds.

References

A Senior Application Scientist's Guide to the Reactivity of Methyl 3-bromo-5-methoxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Substituted aryl halides, such as methyl bromo-methoxybenzoates, are versatile building blocks in the synthesis of complex organic molecules. However, the seemingly subtle variation in the substitution pattern of isomers can lead to significant differences in their chemical reactivity. This guide provides an in-depth comparison of the reactivity of Methyl 3-bromo-5-methoxybenzoate with its structural isomers, supported by mechanistic insights and experimental data, to empower you in making informed decisions for your synthetic endeavors.

Understanding the Fundamentals: Electronic and Steric Effects

The reactivity of an aryl bromide in common cross-coupling reactions is primarily governed by the electronic and steric environment of the carbon-bromine (C-Br) bond. The substituents on the aromatic ring, in this case, a methoxy (-OCH₃) and a methyl ester (-COOCH₃) group, exert distinct electronic effects that modulate the electron density of the benzene ring and the C-Br bond.

  • Electronic Effects: The methoxy group is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The net effect is electron donation to the ring, increasing its electron density. The methyl ester group is an electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect), decreasing the electron density of the ring. The position of these groups relative to the bromine atom dictates their influence on the C-Br bond's reactivity, particularly in the rate-determining oxidative addition step of many palladium-catalyzed reactions.[1][2]

  • Steric Effects: The steric hindrance around the C-Br bond can significantly impact the approach of the bulky palladium catalyst complex, thereby affecting the rate of oxidative addition. Substituents in the ortho position to the bromine atom generally exert a more pronounced steric effect than those in the meta or para positions.[1][3]

The Isomers in Focus

This guide will compare the reactivity of this compound with the following key isomers:

  • This compound

  • Methyl 2-bromo-4-methoxybenzoate

  • Methyl 4-bromo-2-methoxybenzoate

  • Methyl 3-bromo-4-methoxybenzoate

  • Methyl 4-bromo-3-methoxybenzoate

We will primarily focus on their relative reactivity in two of the most widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Comparative Reactivity Analysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[6] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond.[7] A more electron-deficient C-Br bond generally leads to a faster oxidative addition.[8]

G Aryl Bromide Aryl Bromide Oxidative Addition Oxidative Addition Aryl Bromide->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Aryl-Pd(II)(Br)L2 Aryl-Pd(II)(Br)L2 Oxidative Addition->Aryl-Pd(II)(Br)L2 Transmetalation Transmetalation Aryl-Pd(II)(Br)L2->Transmetalation Organoboron Organoboron Organoboron->Transmetalation Base Base Base->Transmetalation Aryl-Pd(II)(R)L2 Aryl-Pd(II)(R)L2 Transmetalation->Aryl-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Aryl-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product Coupled Product Reductive Elimination->Coupled Product

IsomerRelative Position of SubstituentsPredicted Relative Reactivity in Suzuki CouplingRationale
Methyl 4-bromo-3-methoxybenzoate Methoxy (EDG) is meta to Br; Ester (EWG) is para to Br.Highest The powerful electron-withdrawing effect of the para-ester group significantly decreases the electron density at the C-Br bond, making it more susceptible to oxidative addition. The meta-methoxy group has a less pronounced electronic influence.
Methyl 3-bromo-4-methoxybenzoate Methoxy (EDG) is para to Br; Ester (EWG) is meta to Br.High The electron-donating resonance effect of the para-methoxy group is somewhat counteracted by the meta-ester group. However, the overall electron density at the C-Br bond is still relatively low compared to isomers with ortho or meta methoxy groups.
This compound Methoxy (EDG) is meta to Br; Ester (EWG) is meta to Br.Moderate Both substituents are meta to the bromine. Their electronic effects on the C-Br bond are primarily inductive, leading to a moderate level of activation.
Methyl 4-bromo-2-methoxybenzoate Methoxy (EDG) is ortho to Br; Ester (EWG) is meta to Br.Moderate to Low The ortho-methoxy group introduces steric hindrance, potentially impeding the approach of the palladium catalyst. Electronically, the donating effect of the methoxy group increases electron density at the C-Br bond, slowing oxidative addition.
Methyl 2-bromo-4-methoxybenzoate Methoxy (EDG) is meta to Br; Ester (EWG) is ortho to Br.Lowest The significant steric hindrance from the ortho-ester group is expected to be the dominant factor, severely retarding the rate of oxidative addition.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the aryl bromide is a key step in the catalytic cycle.[11] Therefore, the electronic effects influencing this step will likely follow a similar trend.

G Aryl Bromide Aryl Bromide Oxidative Addition Oxidative Addition Aryl Bromide->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Aryl-Pd(II)(Br)L2 Aryl-Pd(II)(Br)L2 Oxidative Addition->Aryl-Pd(II)(Br)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Aryl-Pd(II)(Br)L2->Amine Coordination & Deprotonation Amine Amine Amine->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Aryl-Pd(II)(NR2)L2 Aryl-Pd(II)(NR2)L2 Amine Coordination & Deprotonation->Aryl-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Aryl-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Aryl Amine Aryl Amine Reductive Elimination->Aryl Amine

The predicted reactivity trend for Buchwald-Hartwig amination is expected to be similar to that of the Suzuki-Miyaura coupling, with isomers possessing electron-withdrawing groups para to the bromine being the most reactive, and sterically hindered ortho-substituted isomers being the least reactive.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of a Methyl bromo-methoxybenzoate Isomer

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Combine Reactants Combine Aryl Bromide, Arylboronic Acid, and Base Add Catalyst Add Pd Catalyst and Ligand Combine Reactants->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Heat Heat to 80-100 °C Add Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Materials:

  • Methyl bromo-methoxybenzoate isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (5:1, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add the methyl bromo-methoxybenzoate isomer, arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12][13]

Protocol 2: Buchwald-Hartwig Amination of a Methyl bromo-methoxybenzoate Isomer

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Combine Reagents Combine Aryl Bromide, Amine, and Base Add Catalyst Add Pd Pre-catalyst and Ligand Combine Reagents->Add Catalyst Add Solvent Add Anhydrous, Degassed Solvent Add Catalyst->Add Solvent Heat Heat to 90-110 °C Add Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Filter Cool and Filter through Celite Monitor->Filter Extract Extract with Organic Solvent Filter->Extract Purify Purify by Column Chromatography Extract->Purify

Materials:

  • Methyl bromo-methoxybenzoate isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos.

  • Add the methyl bromo-methoxybenzoate isomer, amine, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11][14]

Conclusion

The reactivity of methyl bromo-methoxybenzoate isomers in palladium-catalyzed cross-coupling reactions is a clear demonstration of the profound impact of substituent effects in organic synthesis. By understanding the interplay of electronic and steric factors, researchers can make more strategic choices in the selection of starting materials, leading to optimized reaction conditions, higher yields, and ultimately, more efficient synthetic routes. While this guide provides a framework for predicting the relative reactivity of these isomers, it is crucial to remember that empirical validation through systematic screening of reaction conditions remains the gold standard for achieving optimal results in any specific synthetic application.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and structural elucidation of molecules are foundational to progress. Mass spectrometry stands as a cornerstone analytical technique, providing rich information through the fragmentation patterns of ionized molecules. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of Methyl 3-bromo-5-methoxybenzoate, a halogenated and methoxy-substituted aromatic ester. By comparing its expected fragmentation behavior with the experimentally determined patterns of structurally related compounds—Methyl benzoate, Methyl 3-bromobenzoate, and Methyl 3-methoxybenzoate—we aim to provide a comprehensive resource for the interpretation of mass spectra for this class of compounds.

The Logic of Fragmentation: Guiding Principles

Electron ionization mass spectrometry (EI-MS) subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion (M•+). This molecular ion is often unstable and undergoes a series of fragmentation events to produce a unique pattern of fragment ions. The fragmentation pathways are not random; they are governed by the relative stability of the resulting ions and neutral losses. Key fragmentation reactions include alpha-cleavages, rearrangements, and the loss of small, stable neutral molecules. For the compounds discussed herein, the ester functional group and the aromatic ring substituents (bromo and methoxy groups) will be the primary drivers of fragmentation.

Predicted Fragmentation of this compound

Key predicted fragmentation pathways include:

  • Loss of the methoxy radical (•OCH3): A common fragmentation for methyl esters is the cleavage of the O-CH3 bond, leading to the formation of a stable acylium ion. This would result in a fragment ion at m/z [M-31]+.

  • Loss of the methyl radical (•CH3): Cleavage of the C-O bond of the ester can lead to the loss of a methyl radical, yielding a fragment at m/z [M-15]+.

  • Loss of bromine radical (•Br): The C-Br bond can undergo homolytic cleavage to lose a bromine radical, resulting in an ion at m/z [M-79]+ (or [M-81]+).

  • Decarbonylation: Subsequent loss of carbon monoxide (CO) from acylium ions is a common secondary fragmentation step.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation of this compound, we will now examine the experimentally determined mass spectra of three related compounds.

Methyl Benzoate

The mass spectrum of methyl benzoate (C8H8O2, MW: 136.15 g/mol ) serves as our baseline for the fragmentation of the methyl ester group on an aromatic ring.[1][2][3] The key observed fragments are:

m/zProposed FragmentRelative Intensity
136[M]•+Moderate
105[M - •OCH3]+High (Base Peak)
77[C6H5]+High
51[C4H3]+Moderate

The dominant fragmentation is the loss of the methoxy radical (•OCH3) to form the benzoyl cation at m/z 105, which is the base peak.[2][3] Subsequent loss of carbon monoxide (CO) from this ion gives the phenyl cation at m/z 77.

Methyl 3-bromobenzoate

Introducing a bromine atom, as in Methyl 3-bromobenzoate (C8H7BrO2, MW: 213.96 g/mol ), significantly alters the fragmentation pattern.[4][5] The presence of bromine is immediately evident from the isotopic pattern at the molecular ion.

m/zProposed FragmentRelative Intensity
214/216[M]•+Moderate
183/185[M - •OCH3]+High (Base Peak)
155/157[M - •OCH3 - CO]+Moderate
76[C6H4]+Moderate

Similar to methyl benzoate, the primary fragmentation is the loss of the methoxy radical to form the bromobenzoyl cation at m/z 183/185.[4] This is followed by the loss of CO to yield the bromophenyl cation at m/z 155/157.

Methyl 3-methoxybenzoate

The presence of a methoxy group in Methyl 3-methoxybenzoate (C9H10O3, MW: 166.17 g/mol ) introduces alternative fragmentation pathways.[6][7]

m/zProposed FragmentRelative Intensity
166[M]•+High
135[M - •OCH3]+High (Base Peak)
107[M - •OCH3 - CO]+Moderate
77[C6H5]+Moderate

Again, the loss of the ester's methoxy group to form the methoxybenzoyl cation at m/z 135 is the most favorable fragmentation pathway.[6] Subsequent loss of CO leads to the ion at m/z 107.

Synthesizing the Data: A Predicted Fragmentation Table for this compound

Based on the fragmentation patterns of the comparative compounds, we can predict the major ions in the mass spectrum of this compound.

m/z (Predicted)Proposed FragmentRelative Intensity (Predicted)Fragmentation Pathway
244/246[C9H9BrO3]•+ModerateMolecular Ion (M•+)
213/215[M - •OCH3]+High (Likely Base Peak)Loss of methoxy radical from the ester
185/187[M - •OCH3 - CO]+ModerateLoss of CO from the m/z 213/215 ion
165[M - •Br]+Low to ModerateLoss of bromine radical
134[M - •Br - •OCH3]+LowSubsequent loss from the m/z 165 ion

Visualizing Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathway for this compound and the observed pathways for the comparative compounds.

Methyl_3_bromo_5_methoxybenzoate_Fragmentation M [C9H9BrO3]•+ m/z 244/246 (Molecular Ion) F1 [M - •OCH3]+ m/z 213/215 (Base Peak) M->F1 - •OCH3 F3 [M - •Br]+ m/z 165 M->F3 - •Br F2 [M - •OCH3 - CO]+ m/z 185/187 F1->F2 - CO

Caption: Predicted fragmentation of this compound.

Comparative_Fragmentation cluster_0 Methyl Benzoate cluster_1 Methyl 3-bromobenzoate cluster_2 Methyl 3-methoxybenzoate MB_M [C8H8O2]•+ m/z 136 MB_F1 [M - •OCH3]+ m/z 105 MB_M->MB_F1 - •OCH3 MB_F2 [C6H5]+ m/z 77 MB_F1->MB_F2 - CO MBB_M [C8H7BrO2]•+ m/z 214/216 MBB_F1 [M - •OCH3]+ m/z 183/185 MBB_M->MBB_F1 - •OCH3 MBB_F2 [M - •OCH3 - CO]+ m/z 155/157 MBB_F1->MBB_F2 - CO MMB_M [C9H10O3]•+ m/z 166 MMB_F1 [M - •OCH3]+ m/z 135 MMB_M->MMB_F1 - •OCH3 MMB_F2 [M - •OCH3 - CO]+ m/z 107 MMB_F1->MMB_F2 - CO

Caption: Comparative fragmentation of analogous benzoates.

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

The following outlines a standard protocol for obtaining an electron ionization mass spectrum for a compound like this compound.

GCMS_Workflow Prep 1. Sample Preparation Dissolve ~1 mg in 1 mL volatile solvent (e.g., ethyl acetate). Inject 2. GC Injection Inject 1 µL into GC-MS system. Prep->Inject Separation 3. Chromatographic Separation Use a non-polar column (e.g., DB-5ms). Temperature program: 50°C (1 min), ramp to 280°C at 10°C/min. Inject->Separation Ionization 4. Ionization Electron Ionization (EI) at 70 eV. Separation->Ionization Analysis 5. Mass Analysis Scan m/z range 40-350. Ionization->Analysis Detection 6. Data Acquisition & Analysis Identify molecular ion and fragmentation pattern. Analysis->Detection

Caption: Standard Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

2. Instrumentation and Analysis:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 50:1 is common for initial analysis.

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.

    • Oven Program: A typical starting point is to hold at 50°C for 1 minute, then ramp at 10-20°C per minute to a final temperature of 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) source maintained at 230°C.

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: A mass-to-charge (m/z) range of 40-350 amu is appropriate to capture the molecular ion and key fragments.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak, paying close attention to the characteristic 1:1 isotopic pattern for bromine.

  • Correlate the observed fragment ions with the predicted fragmentation pathways.

This systematic approach, combining predictive analysis based on known chemical principles with empirical data from analogous compounds, provides a robust framework for the structural elucidation of novel or uncharacterized molecules.

References

A Comparative Guide to Alternative Brominating Agents for the Synthesis of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of halogenated aromatic intermediates is a cornerstone of modern medicinal chemistry. Methyl 3-bromo-5-methoxybenzoate is a valuable building block, and its efficient and safe synthesis is of paramount importance. Traditionally, elemental bromine (Br₂) has been the reagent of choice for electrophilic aromatic bromination. However, its high toxicity, corrosiveness, and challenging handling necessitate the exploration of safer and more manageable alternatives. This guide provides an in-depth comparison of two prominent alternative brominating agents, N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), for the synthesis of this compound, supported by experimental data and detailed protocols.

The Rationale for Alternatives to Elemental Bromine

The use of liquid bromine presents significant safety and environmental challenges, including severe respiratory and dermal hazards, and the generation of corrosive hydrogen bromide (HBr) gas.[1] Alternative reagents like NBS and DBDMH are crystalline solids, which are significantly easier and safer to handle, measure, and store.[2] Beyond the enhanced safety profile, these reagents can offer improved regioselectivity and milder reaction conditions, crucial for the synthesis of complex and sensitive molecules.[3]

Mechanism of Electrophilic Aromatic Bromination

The bromination of an activated aromatic ring, such as in Methyl 3-methoxybenzoate, proceeds via an electrophilic aromatic substitution (EAS) mechanism. The methoxy group (-OCH₃) and the ester group (-COOCH₃) direct the electrophilic attack. The methoxy group is a strong activating, ortho, para-director, while the ester is a deactivating, meta-director. In this case, the directing effects of both groups align to favor bromination at the C3 position.

In the case of N-bromo compounds like NBS and DBDMH, the bromine atom is polarized, rendering it electrophilic.[2] The reaction is often catalyzed by an acid, which protonates the carbonyl group of the reagent, further increasing the electrophilicity of the bromine atom.[4] The electron-rich aromatic ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores aromaticity and yields the brominated product.

EAS_Mechanism cluster_activation Activation cluster_substitution Electrophilic Attack & Deprotonation Aromatic Methyl 3-methoxybenzoate SigmaComplex Sigma Complex (Resonance Stabilized) Aromatic->SigmaComplex + ActivatedBromine BrominatingAgent Br-X (NBS or DBDMH) ActivatedBromine Br⁺---X⁻ BrominatingAgent->ActivatedBromine + H⁺ Catalyst H⁺ (catalyst) Product This compound SigmaComplex->Product - H⁺ HX H-X SigmaComplex->HX

Caption: Generalized mechanism for electrophilic aromatic bromination.

Performance Comparison of Brominating Agents

The choice of a brominating agent significantly impacts reaction outcomes, including yield, selectivity, and reaction conditions. Below is a summary of quantitative data for NBS and DBDMH, drawing on experimental results for the bromination of structurally similar methoxy-substituted aromatic compounds.

Brominating AgentTypical Substrate(s)Reaction ConditionsYield (%)SelectivityKey Advantages
N-Bromosuccinimide (NBS) Electron-rich aromatics (anisoles, phenols)Acetonitrile, Room Temperature85-99%[5]High para-selectivity to the activating group[3][6]Solid, easy to handle; selectivity can be tuned by solvent choice.[6]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Electron-rich aromatics, phenolsDichloromethane or Chloroform, Room Temperature90-98%[7]Good regioselectivityHigher bromine content by weight, cost-effective, less soluble byproduct simplifies purification.[8]

In-Depth Analysis of Alternative Brominating Agents

N-Bromosuccinimide (NBS)

NBS is a versatile and widely used reagent for various bromination reactions. For the electrophilic bromination of activated aromatic rings, the choice of solvent is crucial for achieving high regioselectivity. Polar aprotic solvents like acetonitrile (CH₃CN) have been shown to promote the ionic pathway required for electrophilic substitution, leading to high yields and excellent selectivity, while nonpolar solvents like carbon tetrachloride (CCl₄) favor radical-mediated benzylic bromination.[6]

Advantages:

  • Ease of Handling: As a crystalline solid, NBS is significantly safer to handle than liquid bromine.[7]

  • High Selectivity: In appropriate solvents, NBS provides excellent regioselectivity, primarily brominating at the position para to the most activating group.[3][6]

  • Milder Conditions: Reactions can often be carried out at room temperature, preserving sensitive functional groups.[6]

Limitations:

  • Atom Economy: With only one bromine atom per molecule, the atom economy is lower compared to DBDMH.

  • Byproduct Removal: The succinimide byproduct, while often easily removed, can sometimes complicate purification.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is an increasingly popular alternative to NBS, offering several practical advantages. It is a stable, crystalline solid with a high active bromine content.[8]

Advantages:

  • Higher Atom Economy: DBDMH possesses two bromine atoms, meaning half the molar equivalent is needed compared to NBS, making it more cost-effective and reducing waste.[8]

  • Simplified Purification: The byproduct, 5,5-dimethylhydantoin, is often less soluble than succinimide, facilitating its removal by filtration.

  • Comparable Reactivity: DBDMH exhibits reactivity comparable to or, in some cases, superior to NBS in electrophilic aromatic brominations.[2][9]

Limitations:

  • Less Extensive Literature: While growing in popularity, the body of literature detailing specific applications of DBDMH is less extensive than that for NBS.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound using NBS and DBDMH. These protocols are based on established procedures for structurally analogous substrates and serve as a robust starting point for optimization.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This protocol is adapted from the highly regioselective bromination of methoxybenzenes.[6]

Materials:

  • Methyl 3-methoxybenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-methoxybenzoate (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

NBS_Protocol Start Dissolve Methyl 3-methoxybenzoate in anhydrous Acetonitrile AddNBS Add NBS (1.05 eq) Start->AddNBS Stir Stir at Room Temperature (Monitor by TLC) AddNBS->Stir Quench Quench with aq. Na₂S₂O₃ Stir->Quench Evaporate Remove Acetonitrile Quench->Evaporate Partition Partition between Ethyl Acetate and Water Evaporate->Partition Wash Wash with aq. NaHCO₃ and Brine Partition->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for bromination with NBS.

Protocol 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol is a generalized procedure for the electrophilic bromination of activated arenes with DBDMH.

Materials:

  • Methyl 3-methoxybenzoate

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-methoxybenzoate (1.0 eq) in anhydrous dichloromethane.

  • Add DBDMH (0.55 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated 5,5-dimethylhydantoin.

  • Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Safety and Handling

Both NBS and DBDMH are oxidizing agents and should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

  • N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[7] Avoid inhalation of dust. Store in a cool, dry place away from combustible materials.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Causes severe skin burns and eye damage.[10] It is an oxidizer and may intensify fire. Keep away from heat and combustible materials.

Conclusion

For the synthesis of this compound, both N-Bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin offer significant advantages over elemental bromine in terms of safety and handling. NBS in acetonitrile is a well-documented and highly regioselective system for the bromination of methoxy-substituted aromatics.[3][6] DBDMH presents a more atom-economical and potentially more cost-effective alternative with a simplified workup procedure.[8] The choice between these two reagents may depend on factors such as cost, scale, and specific laboratory protocols. This guide provides the necessary data and procedural information to enable an informed decision for the efficient and safe synthesis of this important chemical intermediate.

References

A Comparative Guide to the Infrared Spectrum Analysis of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, meticulous structural elucidation of novel compounds is a foundational requirement. Methyl 3-bromo-5-methoxybenzoate, a substituted aromatic ester, presents a valuable case study for infrared (IR) spectroscopy due to its distinct functional groups. This guide provides an in-depth analysis of its expected IR spectrum, objectively compared with key structural analogues to offer a field-proven framework for spectral interpretation.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To ensure the collection of a reliable IR spectrum for a solid sample such as this compound, the Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation and high reproducibility.

Step-by-Step Methodology for ATR-FTIR Spectroscopy:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FT-IR) spectrometer, equipped with an ATR accessory (commonly a diamond or germanium crystal), is powered on and has reached thermal equilibrium.

  • Background Spectrum Collection: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Once dry, collect a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip after the measurement is complete.

This self-validating protocol ensures that the resulting spectrum is free from atmospheric interference and artifacts, providing a true representation of the sample's vibrational modes.

Predicted IR Spectrum Analysis of this compound

The structure of this compound contains five key vibrational regions corresponding to its functional groups: the ester C=O stretch, the ester C-O stretches, the aryl ether C-O stretches, the aromatic C-H and C=C vibrations, and the C-Br stretch.

  • Carbonyl (C=O) Ester Stretching: The most intense and readily identifiable peak in the spectrum is expected to be the carbonyl stretch. For aromatic esters, this peak typically appears between 1730 and 1715 cm⁻¹.[1] The conjugation of the carbonyl group with the benzene ring slightly lowers the frequency compared to saturated esters (which appear around 1735 cm⁻¹).[2]

  • Ester and Ether C-O Stretching Region (The "Rule of Three"): Aromatic esters are known for a characteristic pattern of strong C-O stretching bands.[1]

    • Asymmetric C-O-C Stretch (Ester): A strong band is expected between 1300-1250 cm⁻¹, corresponding to the C(=O)-O portion of the ester.[1]

    • Symmetric O-C-C Stretch (Ester): Another strong band, corresponding to the O-CH₃ part of the ester, should appear in the 1130-1100 cm⁻¹ range.[1]

    • Aryl Ether C-O Stretch (Methoxy): The methoxy group (aryl-O-CH₃) will also produce a strong C-O stretching band. Based on the spectrum of anisole, this asymmetric stretch is typically found around 1250 cm⁻¹.[3] This peak will likely overlap with the asymmetric ester C-O stretch, resulting in a strong, possibly broad, absorption band in this region. A second, symmetric aryl ether stretch is expected near 1040 cm⁻¹.[3]

  • Aromatic Region:

    • Aromatic C-H Stretch: A weak to medium band should appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), which is characteristic of sp² C-H bonds on a benzene ring.[2]

    • Aromatic C=C Stretch: Several medium-intensity bands are expected in the 1600-1450 cm⁻¹ region due to the stretching vibrations within the benzene ring. Key peaks are often seen near 1600 cm⁻¹ and 1580 cm⁻¹.

  • C-H Bending:

    • Methyl C-H Bends: Absorptions from the two methyl groups (-COOCH₃ and -OCH₃) will be present around 2960-2850 cm⁻¹ (stretching) and 1450 cm⁻¹ (bending).

    • Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,3,5-trisubstituted) gives rise to characteristic strong bands in the 900-675 cm⁻¹ region. This pattern provides valuable structural information.

  • Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration is expected to appear as a medium to strong intensity band in the low-frequency region of the spectrum, typically between 690-515 cm⁻¹.

Comparative Analysis with Structural Analogues

To understand the specific influence of the bromo and methoxy groups, we compare the predicted spectrum of our target molecule with the known spectra of simpler, related compounds.

Functional Group/VibrationMethyl BenzoateMethyl 3-BromobenzoateAnisole (Methoxybenzene)This compound (Predicted)
Aromatic C-H Stretch ~3060 cm⁻¹~3065 cm⁻¹~3060 cm⁻¹~3070 cm⁻¹
Aliphatic C-H Stretch ~2950 cm⁻¹~2955 cm⁻¹~2955 cm⁻¹~2960 cm⁻¹
C=O Ester Stretch ~1725 cm⁻¹[1]~1728 cm⁻¹N/A~1725-1730 cm⁻¹
Aromatic C=C Stretch ~1600, 1585 cm⁻¹~1595, 1570 cm⁻¹~1600, 1500 cm⁻¹~1590, 1575 cm⁻¹
Asymmetric C-O Stretch ~1280 cm⁻¹ (Ester)[1]~1285 cm⁻¹ (Ester)~1249 cm⁻¹ (Ether)[3]~1250-1280 cm⁻¹ (Overlapping Ester & Ether)
Symmetric C-O Stretch ~1110 cm⁻¹ (Ester)~1120 cm⁻¹ (Ester)~1040 cm⁻¹ (Ether)[3]~1120 cm⁻¹ (Ester), ~1040 cm⁻¹ (Ether)
C-Br Stretch N/A~680 cm⁻¹N/A~670-690 cm⁻¹

Key Insights from Comparison:

  • Methyl Benzoate vs. Methyl 3-Bromobenzoate: The addition of the bromine atom, an electron-withdrawing group, has a minimal effect on the C=O and C-O ester frequencies. Its most significant contribution is the appearance of the C-Br stretch in the fingerprint region and subtle shifts in the aromatic C=C stretching and bending modes.[2]

  • Methyl Benzoate vs. Anisole: This comparison highlights the distinct C-O stretching frequencies of the ester versus the aryl ether. Anisole provides the baseline absorptions for the methoxy group (~1249 cm⁻¹ and ~1040 cm⁻¹), which are critical for identifying this functionality in the target molecule.[3]

  • Synthesizing the Spectrum: For this compound, we expect to see a superposition of the features from its constituent parts. The ester group will dominate with its very strong C=O stretch around 1725 cm⁻¹. The region between 1300-1000 cm⁻¹ will be complex, containing strong, overlapping bands from both the ester C-O and the ether C-O vibrations. The presence of both bromine and methoxy groups will influence the exact positions of the aromatic out-of-plane bending bands, and a distinct C-Br stretch should be visible in the low-wavenumber end of the fingerprint region.

Visualizing the Analytical Workflow

A systematic approach is crucial for interpreting the IR spectrum of a multifunctional compound. The following workflow illustrates the logical steps from initial observation to final structural confirmation.

IR_Analysis_Workflow Workflow for IR Spectrum Analysis of a Substituted Aromatic Ester cluster_0 Initial Spectral Examination cluster_1 Functional Group Identification cluster_2 Structural Confirmation & Comparison start Acquire High-Quality FT-IR Spectrum main_peaks Identify Strongest Peaks: Is there a C=O band (1800-1650 cm⁻¹)? start->main_peaks oh_nh_check Check for Broad Bands in 3600-3200 cm⁻¹ Region (O-H, N-H) main_peaks->oh_nh_check If C=O present, confirm ester ester_ether Analyze 1300-1000 cm⁻¹ Region: Identify characteristic C-O stretches (Ester and/or Ether) oh_nh_check->ester_ether aromatic_check Confirm Aromatic Ring: - C-H stretch > 3000 cm⁻¹ - C=C peaks ~1600-1450 cm⁻¹ ester_ether->aromatic_check substituent_check Search for Substituent Peaks: - C-Br stretch (700-500 cm⁻¹) - Other unique vibrations aromatic_check->substituent_check compare Compare with Spectra of Analogous Compounds: - Methyl Benzoate - Anisole - Methyl 3-Bromobenzoate substituent_check->compare final_analysis Synthesize All Data: Correlate all observed bands with the proposed structure of Methyl 3-bromo-5-methoxybenzoate compare->final_analysis conclusion Final Structure Assignment final_analysis->conclusion

Caption: Logical workflow for the systematic interpretation of the IR spectrum of this compound.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with distinct, strong absorptions for the ester carbonyl and carbon-oxygen bonds, as well as characteristic peaks for the aromatic ring, methoxy ether, and carbon-bromine functionalities. By employing a comparative methodology that leverages the empirical spectra of simpler analogues like methyl benzoate, methyl 3-bromobenzoate, and anisole, a confident and detailed interpretation of the spectrum is achievable. This guide provides a robust framework for researchers to not only identify the primary functional groups but also to understand the subtle electronic effects of substituents on vibrational frequencies, a critical skill in the field of chemical and pharmaceutical development.

References

The Synthetic Chemist's Compass: Navigating Drug Scaffolds with Methyl 3-bromo-5-methoxybenzoate and Its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Strategic Building Block Selection in Drug Discovery

In the intricate tapestry of drug discovery, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. These foundational fragments are the elemental units from which complex, biologically active molecules are assembled. A judicious choice can unlock novel chemical space and streamline synthesis, while a suboptimal one can lead to synthetic dead ends and wasted resources. This guide provides an in-depth comparison of Methyl 3-bromo-5-methoxybenzoate, a versatile and widely utilized building block, with its key alternatives. We will delve into the strategic advantages and disadvantages of each, supported by experimental data and protocols, to empower researchers in making informed decisions for the synthesis of next-generation therapeutics.

This compound: A Privileged Scaffold for Cross-Coupling

This compound (C₉H₉BrO₃) is a substituted aromatic compound that has carved a significant niche in medicinal chemistry.[1] Its utility stems from the strategic placement of three key functional groups on the benzene ring: a bromine atom, a methoxy group, and a methyl ester. This arrangement offers a powerful handle for synthetic chemists to elaborate complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions.[2][3]

The bromine atom serves as a versatile reactive site, primarily for palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][4] These reactions are the bedrock of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The methoxy and methyl ester groups, on the other hand, modulate the electronic properties of the ring and provide additional points for functionalization or interaction with biological targets.[1]

A notable application of this building block is in the synthesis of kinase inhibitors, such as Gefitinib, a drug used to treat non-small cell lung cancer.[1] In the synthesis of Gefitinib and its analogs, this compound can serve as a key precursor to the quinazoline core, demonstrating its practical importance in constructing biologically relevant scaffolds.[1][5]

The Alternatives: A Comparative Analysis

While this compound is a powerful tool, it is by no means the only option. The choice of a building block is highly dependent on the specific synthetic strategy and the desired final compound. Here, we compare it with two prominent alternatives: 3,5-Dimethoxyphenylboronic acid and Methyl 3,5-dihydroxybenzoate.

Building BlockKey Reaction TypeAdvantagesDisadvantages
This compound Suzuki, Heck, Sonogashira, Buchwald-HartwigVersatile for C-C and C-N bond formation; stable and easy to handle.Requires a pre-installed halogen for coupling.
3,5-Dimethoxyphenylboronic acid Suzuki-Miyaura CouplingDirectly provides the dimethoxyphenyl moiety; often high yielding.[6][7]Boronic acids can be prone to decomposition; may require specific storage conditions.
Methyl 3,5-dihydroxybenzoate Etherification, EsterificationOffers two nucleophilic hydroxyl groups for diverse functionalization.[8]Requires protection/deprotection steps in many synthetic routes.
3,5-Dimethoxyphenylboronic acid: The Direct Approach

For synthetic routes where the 3,5-dimethoxyphenyl motif is the desired endpoint, employing the corresponding boronic acid is often the most direct strategy.[6][7] In a Suzuki-Miyaura coupling, 3,5-Dimethoxyphenylboronic acid can be coupled with a variety of aryl or heteroaryl halides to rapidly generate complex biaryl structures. This approach is particularly valuable in the synthesis of compounds where this moiety is a known pharmacophore.[6]

Causality in Experimental Choice: The decision to use 3,5-Dimethoxyphenylboronic acid over this compound is driven by atom economy and step-efficiency. If the final molecule requires the 3,5-dimethoxyphenyl group, using the boronic acid derivative eliminates the need for a subsequent methoxy group installation, which would be necessary if starting from the brominated analogue.

Methyl 3,5-dihydroxybenzoate: A Platform for Diversification

Methyl 3,5-dihydroxybenzoate provides a different strategic advantage: the presence of two nucleophilic hydroxyl groups.[8] This allows for a divergent synthetic approach, where a common intermediate can be rapidly functionalized to generate a library of analogs. The hydroxyl groups can be alkylated, acylated, or converted to other functional groups, providing access to a wide range of chemical diversity. Research has shown its utility in creating complex molecules, including dendrimers and macrocycles.

Causality in Experimental Choice: This building block is ideal for structure-activity relationship (SAR) studies. The ability to introduce various substituents on the two hydroxyl groups allows for a systematic exploration of how different functionalities in that region of the molecule impact biological activity.

The Rise of C-H Activation: A Paradigm Shift

A discussion of building blocks would be incomplete without acknowledging the transformative impact of C-H activation.[9] This field of research aims to directly functionalize carbon-hydrogen bonds, which are ubiquitous in organic molecules. In principle, this approach can bypass the need for pre-functionalized building blocks like haloarenes or organoboron reagents altogether, leading to more efficient and environmentally friendly synthetic routes.

However, the widespread adoption of C-H activation in large-scale drug synthesis is still facing challenges, including issues with regioselectivity and catalyst performance. For now, traditional cross-coupling reactions with well-defined building blocks like this compound remain the more reliable and predictable strategy in many drug discovery campaigns.

Experimental Protocols

To provide a practical context, here are representative, detailed protocols for the Suzuki-Miyaura coupling, a cornerstone reaction for these building blocks.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize Methyl 3-aryl-5-methoxybenzoate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-arylbenzoate.[2]

Protocol 2: Suzuki-Miyaura Coupling with 3,5-Dimethoxyphenylboronic acid

Objective: To synthesize a biaryl compound containing the 3,5-dimethoxyphenyl moiety.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • 3,5-Dimethoxyphenylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the aryl halide, 3,5-Dimethoxyphenylboronic acid, and Na₂CO₃ in a mixture of DME and water (e.g., 4:1 ratio).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to reflux (typically 80-90 °C) and stir under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the pure biaryl product.[10]

Visualizing the Synthetic Strategy

To better illustrate the strategic decisions involved, the following diagrams outline the synthetic workflows.

G cluster_0 Strategy 1: Functionalization of a Pre-halogenated Core cluster_1 Strategy 2: Direct Coupling of the Desired Moiety A This compound C Suzuki Coupling A->C B Arylboronic Acid B->C D Methyl 3-aryl-5-methoxybenzoate C->D E Aryl Halide G Suzuki Coupling E->G F 3,5-Dimethoxyphenylboronic acid F->G H Aryl-3,5-dimethoxyphenyl G->H

Caption: Comparison of synthetic strategies using different building blocks.

G A Setup Reaction: - Building Blocks - Catalyst & Ligand - Base B Inert Atmosphere: Evacuate & Backfill A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up: Quench, Extract, Wash E->F G Purification: Column Chromatography F->G H Final Product G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Matter of Strategic Design

The choice between this compound and its alternatives is not a matter of inherent superiority but of strategic alignment with the goals of the synthetic campaign. This compound offers a robust and versatile platform for a wide array of cross-coupling reactions, making it an excellent choice for both target-oriented synthesis and the generation of diverse compound libraries. 3,5-Dimethoxyphenylboronic acid provides a more direct route when its specific chemical motif is desired, enhancing step-economy. Methyl 3,5-dihydroxybenzoate, with its dual nucleophilic sites, is a powerful tool for creating focused libraries for SAR exploration.

Ultimately, the discerning medicinal chemist must weigh the pros and cons of each building block in the context of their specific project. By understanding the unique reactivity and strategic applications of these foundational molecules, researchers can more effectively navigate the complex landscape of drug discovery and accelerate the development of innovative new medicines.

References

A Senior Application Scientist's Guide to the Purity Assessment of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Imperative of Purity Analysis

Methyl 3-bromo-5-methoxybenzoate is a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles in downstream products, and, ultimately, the safety and efficacy of the final API. Even trace impurities can lead to significant complications, making robust and reliable analytical methods indispensable.

Potential impurities in a typical batch of this compound can originate from several sources, including:

  • Unreacted Starting Materials: Such as 3-bromo-5-methoxybenzoic acid.

  • Process-Related Impurities: By-products from the synthesis, such as positional isomers.

  • Degradation Products: For instance, the hydrolysis of the methyl ester back to the parent carboxylic acid.

This guide will compare the three most powerful and relevant techniques for this specific analytical challenge: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

At-a-Glance Technique Comparison

The choice of analytical technique is governed by the specific analytical goal, whether it is routine quality control, definitive structural confirmation, or absolute quantification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR) Spectroscopy
Primary Use Quantification, Purity Assessment, Impurity ProfilingIdentification, Quantification of Volatile ImpuritiesStructural Elucidation, Absolute Quantification
Sample Derivatization Not requiredNot typically required, but can improve peak shapeNot required
Selectivity Good to ExcellentExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Moderate (µg/mL to mg/mL range)
Quantitative Accuracy Excellent (with reference standard)Very Good (with reference standard)Excellent (with internal standard)
Throughput HighMedium to HighLow to Medium

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone for purity assessment of non-volatile and thermally stable compounds like this compound.[1][2] Its robustness and precision make it the ideal choice for routine quality control and for separating the main component from potential non-volatile impurities and isomers.[1]

Causality of Method Design: We select a Reverse-Phase (RP-HPLC) method, as it is perfectly suited for separating moderately polar aromatic compounds. A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention and resolution for aromatic esters. The mobile phase consists of an organic solvent (acetonitrile) and an acidified aqueous phase. The addition of a small amount of acid (e.g., formic acid) is critical; it suppresses the ionization of any potential acidic impurities (like the parent carboxylic acid), ensuring sharp, symmetrical peaks and reproducible retention times. Detection is performed using a UV detector, as the benzene ring in the analyte provides strong chromophoric activity.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC System with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described and degas thoroughly using sonication or vacuum filtration.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • System Equilibration: Flush the column with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent), followed by replicate injections of the standard solution to confirm system suitability (e.g., RSD of peak area <2.0%), and then inject the sample solutions.

Data Analysis: Purity is typically calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method must be validated according to ICH guidelines to ensure its reliability, covering parameters like specificity, linearity, accuracy, and precision.[3][4][5]

HPLC Analysis Workflow

HPLC_Workflow prep Prepare Mobile Phase & Solutions equil Equilibrate HPLC System prep->equil inject Inject Sample equil->inject sep Chromatographic Separation (C18 Column) inject->sep detect UV Detection (254 nm) sep->detect process Process Chromatogram (Peak Integration) detect->process calc Calculate Purity (Area % Method) process->calc

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Identification

While HPLC excels at quantification, GC-MS provides unparalleled capability for the separation of volatile compounds and definitive identification of impurities.[6][7] this compound, though a solid, has a molecular weight and structure amenable to GC analysis with an appropriate temperature program.[2] The coupling with a mass spectrometer allows not only for purity assessment via the total ion chromatogram (TIC) but also for the identification of unknown peaks by their mass fragmentation patterns.

Causality of Method Design: A high-temperature capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is chosen for its ability to separate compounds based on their boiling points, making it ideal for resolving aromatic isomers. Electron Ionization (EI) is used as the ionization source due to its robustness and the creation of reproducible, library-searchable fragmentation patterns. A key diagnostic feature for this analyte is the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio.[8] This results in a characteristic M/M+2 isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, providing a highly confident identification.[9][10]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Injector Temperature: 250°C (Splitless mode).

  • MS Transfer Line Temp: 280°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 400.

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • System Setup: Condition the system and run a solvent blank to ensure no system contamination.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Acquisition: Acquire both the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

Data Analysis: Purity is determined from the TIC using area percent calculations, similar to HPLC. The mass spectrum of the main peak is analyzed to confirm the molecular weight (M+ at m/z 244/246) and expected fragmentation. Any impurity peaks are identified by comparing their mass spectra against spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

GC-MS Analysis Workflow

GCMS_Workflow prep Prepare Sample Solution (in Volatile Solvent) inject Inject into GC prep->inject sep Volatilization & Separation (Capillary Column) inject->sep ionize EI Ionization (70 eV) sep->ionize ms_detect Mass Analysis (Quadrupole) ionize->ms_detect process TIC & Mass Spectra ms_detect->process analyze Calculate Purity (TIC) Identify Impurities (MS) process->analyze

Caption: General workflow for GC-MS purity and identity analysis.

Quantitative NMR (qNMR): The Standard for Absolute Purity

Quantitative NMR (qNMR) stands apart as a primary analytical method capable of determining the absolute purity of a substance without relying on a reference standard of the same compound.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a specific, unique proton signal from the analyte to that of a certified internal standard of known purity and weight, one can calculate a highly accurate, absolute purity value.

Causality of Method Design: The key to a successful qNMR experiment is the selection of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, has sharp signals that do not overlap with analyte signals, and is accurately weighed. A deuterated solvent that fully dissolves both the analyte and the standard is essential. We must choose proton signals for both the analyte and the standard that are well-resolved, free from overlap with any impurity or solvent signals, and represent a known number of protons. For this compound, the sharp singlets from the methyl ester (-COOCH₃) or the methoxy (-OCH₃) groups are excellent candidates for quantification.[13]

Experimental Protocol: ¹H-qNMR

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

  • Analyte: this compound.

  • Internal Standard (IS): Certified Maleic Acid (or other suitable standard).

  • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~20 mg of the analyte into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial. Record both weights precisely.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent. Ensure complete dissolution.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and ensuring a sufficient signal-to-noise ratio.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the -OCH₃ singlet at ~3.9 ppm) and a signal from the internal standard (e.g., the maleic acid olefinic singlet at ~6.3 ppm).

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal (e.g., N_analyte = 3 for -OCH₃)

  • MW: Molecular Weight (Analyte: 245.07 g/mol )

  • m: Mass

  • P_IS: Purity of the Internal Standard (%)

qNMR Analysis Workflow

QNMR_Workflow weigh Accurately Weigh Analyte & Internal Standard (IS) dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire Quantitative ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process calc Calculate Absolute Purity Using Formula process->calc

Caption: General workflow for absolute purity determination by qNMR.

Conclusion and Expert Recommendation

The comprehensive purity assessment of this compound is best achieved by leveraging the complementary strengths of different analytical techniques.

  • For routine Quality Control (QC): HPLC is the recommended method. Its high throughput, robustness, and excellent quantitative performance make it the most efficient tool for batch release testing and stability studies.[1]

  • For Impurity Identification and Structural Confirmation: GC-MS is invaluable. It should be employed during process development to identify potential volatile or thermally stable by-products and to unequivocally confirm the identity of the main component via its mass spectrum, especially the characteristic bromine isotope pattern.[9][14]

  • For Reference Standard Certification: qNMR is the gold standard. It provides a direct, highly accurate measure of absolute purity without the need for a pre-existing, fully characterized reference standard of the analyte, making it the definitive method for certifying in-house standards.[11][12]

By integrating these techniques into a cohesive analytical strategy, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their synthetic processes and final products.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-bromo-5-methoxybenzoate, a halogenated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing hazardous chemical reactions, and complying with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can begin, a thorough understanding of the compound's inherent risks is essential. This compound and its close isomers are classified with several key hazards that dictate our handling and disposal strategy. The primary hazards are associated with its irritant properties and acute toxicity.

As a brominated aromatic ester, this compound falls under the category of halogenated organic compounds . This classification is the single most important factor in determining its disposal pathway, as co-mingling with non-halogenated waste streams can lead to dangerous reactions and complicates the final disposal process, which is typically high-temperature incineration[1][2].

Table 1: Hazard Profile of Structurally Similar Bromo-methoxybenzoates

Hazard ClassificationGHS Hazard CodePictogramPrecautionary Statement & Rationale
Acute Toxicity (Oral)H301 / H302GHS06 / GHS07Harmful or Toxic if swallowed. Ingestion can lead to systemic toxicity. Never pipette by mouth and wash hands thoroughly after handling[3].
Skin IrritationH315GHS07Causes skin irritation. The compound can cause redness, itching, and inflammation upon contact. This necessitates the use of chemical-resistant gloves[3][4].
Serious Eye IrritationH319GHS07Causes serious eye irritation. Direct contact with the eyes can result in significant damage. Chemical safety goggles or a face shield are mandatory[3][4].
Respiratory IrritationH335GHS07May cause respiratory irritation. Inhalation of dust or vapors can irritate the respiratory tract. All handling should occur in a well-ventilated area or a chemical fume hood[3][4].

Pre-Disposal: Immediate Safety and Handling Protocols

Proper disposal begins with safe handling. The personal protective equipment (PPE) and handling procedures used during an experiment are equally critical during waste consolidation.

  • Engineering Controls : Always handle this compound, including its waste, inside a certified chemical fume hood to minimize inhalation exposure[5]. Ensure that an eyewash station and safety shower are readily accessible[5].

  • Personal Protective Equipment (PPE) : A complete PPE ensemble is required:

    • Eye Protection : Wear chemical safety goggles or a face shield for full protection against splashes[5].

    • Hand Protection : Use nitrile or other appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use[6].

    • Body Protection : A standard laboratory coat must be worn to protect against skin contact.

  • Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[3].

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol ensures that this compound waste is managed safely from the point of generation to its final removal by a licensed waste carrier.

Step 1: Waste Classification

Immediately classify any waste containing this compound as "Hazardous Halogenated Organic Waste" [1]. This applies to the pure compound, solutions containing it, and any materials (e.g., weighing paper, contaminated paper towels) grossly contaminated with it.

Step 2: Waste Segregation (Critical)

Proper segregation is paramount to prevent dangerous chemical reactions and ensure cost-effective disposal.

  • Collect Separately : Designate a specific waste container solely for halogenated organic compounds[2][7].

  • DO NOT MIX with :

    • Non-halogenated organic waste (e.g., acetone, hexane, ethanol)[2].

    • Acids or Bases [1].

    • Strong Oxidizing Agents (e.g., peroxides, permanganates)[5].

    • Aqueous Waste .

    • Reactive Metals .

Step 3: Containerization and Labeling
  • Select an Appropriate Container : Use a chemically compatible container in good condition, equipped with a tightly sealing screw cap[7]. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate. Solid waste can be collected in a labeled, sealed bag before being placed in a solid waste drum.

  • Labeling : The container must be clearly and accurately labeled before the first drop of waste is added[7]. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • An accurate list of all other components and their approximate concentrations. Do not use abbreviations or chemical formulas[7].

    • The relevant hazard pictograms (e.g., GHS07 - Exclamation Mark).

Step 4: Accumulation and Storage
  • Keep Containers Closed : Waste containers must remain sealed at all times, except when actively adding waste[2][7]. This prevents the release of vapors and protects against spills.

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory, at or near the point of generation. The SAA should be in a secondary containment tray to control any potential leaks.

  • Avoid Overfilling : Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.

Step 5: Final Disposal
  • Licensed Disposal Vendor : The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company[3][6]. This is typically arranged through your institution's Environmental Health and Safety (EHS) office.

  • Method of Disposal : The standard and required method for halogenated organic compounds is controlled incineration at a licensed facility[6]. This high-temperature process is designed to destroy the organic molecule while "scrubbing" the resulting flue gases to prevent the release of harmful byproducts[6]. Never attempt to dispose of this chemical down the drain or in regular trash[2][6].

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Small Spills (in a fume hood) :

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or silica gel[3].

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

    • Label the waste container appropriately and dispose of it according to the protocol above.

  • Large Spills (or any spill outside a fume hood) :

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If there is a fire or significant inhalation risk, activate the fire alarm to evacuate the building.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (this compound) B Hazard Assessment: Halogenated Organic Compound A->B C Select Designated HALOGENATED WASTE Container B->C Yes D Is Container Properly Labeled? - 'Hazardous Waste' - Full Chemical Names C->D E Affix Correct Label BEFORE Adding Waste D->E No F Add Waste to Container (Do not exceed 90% capacity) D->F Yes E->F G Securely Seal Container F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Final Disposal by Licensed Vendor (Incineration) I->J

Caption: Decision workflow for safe disposal.

References

A Senior Application Scientist's Guide to Handling Methyl 3-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Methyl 3-bromo-5-methoxybenzoate (CAS No. 192810-12-1). As drug development professionals, our commitment to safety is paramount, ensuring that rigorous science is conducted within a framework of uncompromising personal and environmental protection. This guide moves beyond mere compliance, embedding field-proven insights into every step to foster a culture of safety and excellence.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound is an aromatic bromo-compound that, while not acutely toxic in all categories, presents significant irritant hazards. A thorough understanding of its GHS (Globally Harmonized System) classification is the foundation of our safety protocol. The causality between a chemical's properties and the required protective measures is direct; we don't just follow rules, we respond to quantifiable risks.

Based on data for the compound and its close structural analogs, the primary hazards are identified as follows:

Hazard ClassificationGHS Hazard CodeImplication for HandlingRequired Protective Action
Skin Irritation H315Causes skin irritation upon direct contact.[1][2][3]Impervious gloves and a lab coat are mandatory to prevent dermal exposure.
Serious Eye Irritation H319Can cause significant, potentially damaging, eye irritation.[1][2][3]Chemical splash goggles are the minimum requirement; a face shield is necessary for splash-prone operations.
Respiratory Irritation H335May cause irritation to the respiratory tract if inhaled as a dust or vapor.[1][2][3]All handling of solids and solutions must occur in a certified chemical fume hood to control vapor and aerosol exposure.
Harmful if Swallowed H302Poses a risk of toxicity if ingested.[1]Strict prohibition of eating, drinking, or smoking in the lab. Use of proper pipetting aids is required.[4]

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is not a checklist but a dynamic risk assessment. The following protocol outlines the minimum required PPE, with explanations grounded in the compound's chemical nature.

Eye and Face Protection: The First Line of Defense

Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1][3]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this chemical is handled.[5][6] Standard safety glasses with side shields are insufficient as they do not protect against splashes.[6]

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions, or working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[4][7] The face shield protects the entire face from direct contact.

Hand Protection: Selecting the Right Barrier

Protecting the skin from irritation (H315) requires the correct glove material.[1] Glove selection must account for both degradation and permeation by the chemical.

  • For Incidental Contact (Splash Protection): Disposable nitrile gloves are the minimum standard for handling this compound.[5] However, it is critical to understand that their breakthrough time for aromatic compounds can be short.[8][9] If a splash occurs, gloves should be removed and replaced immediately after washing hands.[9]

  • For Extended Use or Immersion: For tasks involving prolonged contact, such as during a spill cleanup or equipment maintenance, a more robust glove is required. Butyl rubber or Viton® gloves offer superior resistance to aromatic compounds compared to standard nitrile or latex.[10] Always consult the glove manufacturer's specific chemical resistance chart before beginning work.[11][12]

  • Best Practice - Double Gloving: Wearing two pairs of nitrile gloves can increase protection time and provides a clean layer if the outer glove becomes contaminated.

Body Protection: Shielding Against Contamination

A clean, flame-resistant laboratory coat is mandatory. It should be fully buttoned with sleeves rolled down to provide maximum coverage. For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[13] Laboratory coats should never be worn outside of the lab to prevent cross-contamination.[4]

Respiratory Protection: Ensuring Clean Air

The potential for respiratory irritation (H335) makes engineering controls the primary method of respiratory protection.[1][3]

  • Primary Control: All weighing and handling of this compound, whether in solid or solution form, must be performed inside a certified chemical fume hood.[14][15] The hood sash should be kept as low as possible to maximize capture efficiency.

  • Secondary Control: In the rare event that engineering controls are not feasible or fail, or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be required.[7] Use of such equipment requires prior medical clearance, training, and fit-testing.

Safe Handling and Disposal Workflow

A self-validating protocol ensures safety at every stage, from preparation to disposal. The following workflow integrates PPE use into the broader operational context.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management A Risk Assessment Review SDS and protocol. B Verify Fume Hood Check certification and airflow. A->B C Don PPE Lab coat, goggles, appropriate gloves. B->C D Weigh Solid Compound Use anti-static weigh boat. C->D E Prepare Solution Add solid to solvent slowly. D->E F Conduct Reaction Keep vessels closed/covered. E->F G Decontaminate Surfaces Wipe down fume hood work area. F->G H Properly Doff PPE Remove gloves first, then coat and goggles. G->H I Wash Hands Thoroughly Use soap and water. H->I J Segregate Waste Solid, liquid halogenated waste. I->J K Label Waste Container Clearly identify contents. J->K L Store for Pickup In designated satellite accumulation area. K->L

Caption: Safe Handling Workflow for this compound.

Step-by-Step Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][16] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][16] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: Evacuate non-essential personnel. Wearing the appropriate PPE (including double gloves and potentially a respirator), cover the spill with an inert absorbent material like sand or vermiculite.[1] Collect the material into a sealed, labeled container for hazardous waste disposal.[1][3] Do not allow the chemical to enter drains.[17]

References

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